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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-2-(3-methoxyphenyl)piperidine: Structure, Properties, and Pharmaceutical Potential

This guide provides a comprehensive technical overview of (S)-2-(3-methoxyphenyl)piperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-2-(3-methoxyphenyl)piperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical properties, stereospecific structure, plausible synthetic pathways, and potential pharmacological applications, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a cornerstone of modern pharmacology. As a six-membered nitrogen-containing heterocycle, it is a prevalent structural motif in numerous pharmaceuticals and natural alkaloids.[1][2] The introduction of chirality, as seen in (S)-2-(3-methoxyphenyl)piperidine, offers a powerful tool for drug design. Chiral scaffolds can significantly influence a molecule's interaction with biological targets, leading to enhanced potency, improved selectivity, modulated physicochemical properties, and optimized pharmacokinetic profiles.[3] This guide focuses specifically on the S-enantiomer of 2-(3-methoxyphenyl)piperidine, a building block with potential applications in neuroscience and other therapeutic areas.

Molecular Structure and Stereochemistry

(S)-2-(3-methoxyphenyl)piperidine is characterized by a piperidine ring substituted at the C2 position with a 3-methoxyphenyl group. The stereogenic center at C2 is fixed in the (S)-configuration, which is crucial for its specific biological activity.

  • Core Structure : A saturated six-membered azacyclohexane (piperidine) ring.

  • Substitution : A methoxy-substituted phenyl group attached to the carbon adjacent to the nitrogen atom.

  • Stereochemistry : The absolute configuration at the C2 position is (S), dictating a specific three-dimensional arrangement of the substituents.

The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[4] In (S)-2-(3-methoxyphenyl)piperidine, the bulky 3-methoxyphenyl group preferentially occupies the equatorial position to avoid unfavorable 1,3-diaxial interactions, which is a key determinant of its conformational behavior and receptor binding profile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Bromopyridine P1 Suzuki Coupling (Pd Catalyst, Base) A->P1 B 3-Methoxyphenylboronic acid B->P1 C 2-(3-methoxyphenyl)pyridine P2 Asymmetric Hydrogenation (Chiral Rh or Ir Catalyst, H₂) C->P2 D (S)-2-(3-methoxyphenyl)piperidine P1->C P2->D

Caption: Proposed synthetic workflow for (S)-2-(3-methoxyphenyl)piperidine.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-(3-methoxyphenyl)pyridine

  • To a degassed solution of 2-bromopyridine (1.0 eq) and 3-methoxyphenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Heat the mixture to reflux (approx. 90 °C) under an inert atmosphere (Nitrogen or Argon) for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3-methoxyphenyl)pyridine. [5] Step 2: Asymmetric Hydrogenation to (S)-2-(3-methoxyphenyl)piperidine

The chemoselective hydrogenation of pyridine derivatives is a common strategy for accessing piperidine cores. [1]Achieving high enantioselectivity requires a suitable chiral catalyst.

  • In a high-pressure reactor, dissolve 2-(3-methoxyphenyl)pyridine (1.0 eq) in a degassed solvent such as methanol or dichloromethane.

  • Add a chiral iridium or rhodium catalyst complexed with a chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS) (0.01-0.001 eq).

  • Pressurize the reactor with hydrogen gas (H₂) to 50-100 atm.

  • Stir the reaction at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.

  • Carefully vent the reactor and concentrate the solvent.

  • The resulting product can be purified by chromatography or crystallization to yield the enantiomerically enriched (S)-2-(3-methoxyphenyl)piperidine. The enantiomeric excess (e.e.) should be determined using chiral HPLC.

Potential Pharmacological Significance and Applications

While the specific biological profile of (S)-2-(3-methoxyphenyl)piperidine is not extensively documented, its structural motifs are present in several neurologically active compounds. This allows for informed hypotheses regarding its potential therapeutic applications.

Neuromodulatory Activity: A Potential NMDA Receptor Antagonist

The structurally related compound 3-methoxyphencyclidine (3-MeO-PCP) is a known N-methyl-D-aspartate (NMDA) receptor antagonist. [6]NMDA receptors are critical for synaptic plasticity and memory function, and their modulation is a key strategy in treating neurological and psychiatric disorders. Given the shared 3-methoxyphenyl and piperidine moieties, it is plausible that (S)-2-(3-methoxyphenyl)piperidine could also interact with the NMDA receptor, potentially acting as an antagonist or a modulator. Such activity could be relevant for conditions like depression, neuropathic pain, and neurodegenerative diseases.

Mechanism_of_Action Molecule (S)-2-(3-methoxyphenyl)piperidine Receptor NMDA Receptor Phencyclidine Binding Site Ion Channel Molecule->Receptor:pbp Binds to Neuron Postsynaptic Neuron Effect Modulation of Ca²⁺ Influx (Potential Blockade) Receptor->Effect Alters Function Outcome Therapeutic Effect (e.g., Antidepressant, Analgesic) Effect->Outcome Leads to

Caption: Hypothetical mechanism of action via NMDA receptor modulation.

Broader CNS Applications

The piperidine scaffold is integral to a vast array of central nervous system (CNS) drugs, including antipsychotics, antidepressants, and analgesics. [2][7][8]Furthermore, compounds containing this core have shown promise as antioxidants and anticonvulsants. [9]The specific stereochemistry and substitution pattern of (S)-2-(3-methoxyphenyl)piperidine make it a valuable candidate for screening in various CNS-related assays to uncover novel therapeutic activities.

Conclusion and Future Directions

(S)-2-(3-methoxyphenyl)piperidine is a chiral building block with significant untapped potential in drug discovery. Its structure combines the privileged piperidine scaffold with electronic and steric features that make it a compelling candidate for targeting neurological pathways. While its synthesis is achievable through established asymmetric methodologies, a critical next step is the comprehensive biological evaluation of this compound. Future research should focus on:

  • Definitive Pharmacological Profiling : Screening against a panel of CNS receptors, with a primary focus on the NMDA receptor complex.

  • In Vivo Studies : Assessing its effects in animal models of depression, pain, and neurodegeneration.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This in-depth guide provides the foundational chemical knowledge necessary for researchers to undertake these exciting next steps in exploring the full therapeutic potential of (S)-2-(3-methoxyphenyl)piperidine.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16093891, (2S)-2-(3-methoxyphenyl)piperidine. [Link]

  • Supporting Information for relevant chemical synthesis. (Note: This is a generalized reference to supplementary materials often containing spectroscopic data for novel compounds). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16093889, (R)-2-(3-methoxyphenyl)piperidine. [Link]

  • PubChemLite. 2-(3-methoxyphenyl)piperidine (C12H17NO). [Link]

  • Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • Supporting Information for Palladium-Catalyzed Arylation of Thiophenes. [Link]

  • CAS Common Chemistry. (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-864. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Supporting Information for 1-((3-methoxyphenyl)sulfonyl)piperidine. [Link]

  • Anderson, J. C., et al. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - Supplementary Information. UCL Discovery. [Link]

  • Melloni, P., et al. (1985). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. European journal of medicinal chemistry, 20(1), 43-48. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • World Health Organization. (2020). 3-methoxyphencyclidine. Expert Committee on Drug Dependence Information Repository. [Link]

  • Jahan, S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]

  • Wikipedia. Piperidine. [Link]

  • Manjusha, C., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-(3-methoxyphenyl)piperidine

Abstract (S)-2-(3-methoxyphenyl)piperidine is a valuable chiral building block in medicinal chemistry, recognized for its presence in various pharmacologically active compounds. This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-(3-methoxyphenyl)piperidine is a valuable chiral building block in medicinal chemistry, recognized for its presence in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways to access this important molecule in its enantiomerically pure form. The guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the available synthetic strategies, encompassing both classical and modern methodologies. We will explore the synthesis of the racemic precursor followed by an in-depth analysis of chiral resolution techniques and state-of-the-art asymmetric synthesis approaches. Each section will not only detail the experimental protocols but also elucidate the underlying chemical principles and rationale for methodological choices, ensuring a thorough and practical understanding for the reader.

Introduction: The Significance of (S)-2-(3-methoxyphenyl)piperidine

The piperidine moiety is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. The introduction of a substituent at the 2-position creates a stereocenter, and it is often the case that the biological activity of the molecule is highly dependent on the absolute configuration of this center. (S)-2-(3-methoxyphenyl)piperidine serves as a key intermediate in the synthesis of compounds targeting a range of biological receptors and enzymes. Its synthesis, therefore, is of considerable interest to the pharmaceutical and fine chemical industries. This guide will focus on practical and scalable methods for its preparation, with an emphasis on achieving high enantiomeric purity.

Synthesis of Racemic 2-(3-methoxyphenyl)piperidine

The synthesis of the racemic precursor is the logical starting point for both classical resolution and certain deracemization strategies. The most common and direct route involves the catalytic hydrogenation of the corresponding pyridine derivative.

Pathway A: Catalytic Hydrogenation of 2-(3-methoxyphenyl)pyridine

The catalytic hydrogenation of 2-(3-methoxyphenyl)pyridine is an efficient method for the preparation of the racemic piperidine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Rationale for Method Selection:

Catalytic hydrogenation is a well-established, atom-economical, and often high-yielding method for the reduction of aromatic heterocycles. The choice of catalyst and reaction conditions is crucial to achieve complete reduction without unwanted side reactions. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common and effective catalyst for this transformation. The reaction is typically carried out in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction.[1]

Experimental Protocol: Hydrogenation using PtO₂

  • Reactor Setup: In a high-pressure reactor vessel, add 2-(3-methoxyphenyl)pyridine (1.0 g, 5.4 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL).

  • Catalyst Addition: Carefully add PtO₂ (5 mol %, 0.062 g) to the solution.

  • Reaction Execution: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with hydrogen gas to 50-70 bar.[1]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 2-(3-methoxyphenyl)piperidine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Expected Yield: High yields, typically >90%, are expected for this transformation.

G

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Pathway C: Asymmetric Hydrogenation of Pyridinium Salts

Modern asymmetric catalysis offers a more direct and atom-economical approach to chiral molecules. The asymmetric hydrogenation of prochiral pyridinium salts is a powerful strategy for the enantioselective synthesis of piperidines.

Rationale for Method Selection:

The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition. [2]Activation of the pyridine as a pyridinium salt enhances its reactivity. Chiral transition metal complexes, particularly those of iridium and rhodium with chiral phosphine ligands, have proven to be highly effective for this transformation. [3][4]The choice of the chiral ligand is critical for achieving high enantioselectivity.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

  • Preparation of the Pyridinium Salt: React 2-(3-methoxyphenyl)pyridine with an activating agent such as benzyl bromide in a suitable solvent (e.g., acetonitrile) to form the N-benzylpyridinium bromide salt.

  • Catalyst Preparation: In a glovebox, charge a pressure-resistant vial with an iridium precursor such as [{Ir(cod)Cl}₂] (1 mol%) and a chiral phosphine ligand (e.g., (R)-Synphos, 2.2 mol%). [3]3. Reaction Setup: Add the N-benzylpyridinium salt (1.0 equiv) and a suitable solvent (e.g., a mixture of toluene and dichloromethane). [3]4. Hydrogenation: Place the vial in a high-pressure autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 600 psi). [3]Stir the reaction at a controlled temperature (e.g., 28 °C) for 24 hours.

  • Work-up and Isolation: After releasing the pressure, concentrate the reaction mixture. The crude product can be purified by column chromatography.

  • Deprotection: The N-benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.

Quantitative Data for Asymmetric Hydrogenation:

Catalyst SystemSubstrateEnantiomeric Excess (e.e.)
[{Ir(cod)Cl}₂]/(R)-SynphosN-benzyl-2-(aryl)pyridinium saltUp to 93% e.e. [3]
[Rh(cod)₂OTf]/JosiphosN-benzyl-3-(aryl)pyridinium saltUp to 90% e.e. [1]

Diagram of the Asymmetric Hydrogenation Pathway

G cluster_2 Asymmetric Hydrogenation pyridine 2-(3-methoxyphenyl)pyridine pyridinium N-benzyl-2-(3-methoxyphenyl)pyridinium bromide pyridine->pyridinium + Benzyl bromide protected_piperidine (S)-N-benzyl-2-(3-methoxyphenyl)piperidine pyridinium->protected_piperidine H₂, Chiral Ir or Rh catalyst final_product (S)-2-(3-methoxyphenyl)piperidine protected_piperidine->final_product Deprotection (e.g., H₂, Pd/C)

Caption: Asymmetric synthesis via hydrogenation of a pyridinium salt.

Pathway D: Chemoenzymatic Deracemization

Chemoenzymatic methods combine the advantages of chemical synthesis and biocatalysis to achieve highly selective transformations. Deracemization is a particularly attractive strategy as it can theoretically convert a racemic starting material into a single enantiomer with 100% yield.

Rationale for Method Selection:

A common chemoenzymatic deracemization strategy for amines involves a cyclic process of stereoselective oxidation followed by non-selective reduction of the intermediate imine. [5]An amine oxidase (AO) can selectively oxidize one enantiomer of the racemic piperidine to the corresponding cyclic imine. This imine is then reduced back to the racemic amine by a non-selective reducing agent, leading to an enrichment of the other enantiomer. A more sophisticated approach uses an imine reductase (IRED) in conjunction with the AO to create a stereoselective reduction step, further enhancing the efficiency of the deracemization.

Experimental Protocol: Chemoenzymatic Deracemization

  • Reaction Setup: In a buffered aqueous solution, combine the racemic 2-(3-methoxyphenyl)piperidine, an amine oxidase (e.g., (R)-6-hydroxy-d-nicotine oxidase, 6-HDNO), and an imine reductase (IRED). [5]2. Cofactor Regeneration: Include a cofactor regeneration system for both the oxidative and reductive steps. For example, a nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH) regeneration system can be employed.

  • Reaction Conditions: Maintain the reaction at a controlled pH and temperature (e.g., pH 7.5, 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction and the enantiomeric excess of the remaining amine by chiral HPLC.

  • Work-up and Isolation: Once the desired enantiomeric excess is reached, stop the reaction and extract the product with an organic solvent. The product can then be purified by standard methods.

Quantitative Data for Chemoenzymatic Deracemization:

Enzyme SystemSubstrateOutcome
Amine Oxidase / Imine ReductaseRacemic 2-arylpiperidinesHigh yields and enantiomeric excess of the desired (S)-enantiomer. [5]

Diagram of the Chemoenzymatic Deracemization Cycle

G cluster_3 Chemoenzymatic Deracemization racemate rac-2-(3-methoxyphenyl)piperidine S_enantiomer (S)-2-(3-methoxyphenyl)piperidine racemate->S_enantiomer R_enantiomer (R)-2-(3-methoxyphenyl)piperidine racemate->R_enantiomer imine Cyclic Imine R_enantiomer->imine Amine Oxidase (AO) imine->racemate Imine Reductase (IRED)

Caption: A simplified representation of a deracemization cycle.

Conclusion

The synthesis of enantiomerically pure (S)-2-(3-methoxyphenyl)piperidine can be accomplished through several effective pathways. The choice of the optimal route will depend on factors such as the desired scale of production, cost considerations, and available equipment. Classical chiral resolution offers a robust and scalable method, particularly when an efficient crystallization can be developed. For smaller scale and research applications, modern asymmetric hydrogenation techniques provide a more elegant and atom-economical approach, delivering high enantioselectivities directly. Chemoenzymatic deracemization represents a cutting-edge strategy that holds promise for highly efficient and sustainable synthesis. This guide has provided the foundational knowledge and practical protocols to enable researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Journal of Applicable Chemistry. [Link]

  • Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. (2014). Angewandte Chemie (International ed. in English). [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012). Angewandte Chemie International Edition. [Link]

  • Combined Imine Reductase and Amine Oxidase Catalyzed Deracemization of Nitrogen Heterocycles. (2016). ChemCatChem. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2025). ResearchGate. [Link]

  • Combined Imine Reductase and Amine Oxidase Catalyzed Deracemization of Nitrogen Heterocycles. (n.d.). ResearchGate. [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository. [Link]

  • asymmetric-hydrogenation-2015.pdf. (n.d.). chem.wisc.edu. [Link]

  • Iridium-catalyzed asymmetric hydrogenation of olefins using pyridine-phosphinites derived from the chiral pool. (n.d.). Arkivoc. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. (n.d.). Semantic Scholar. [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012). Advanced Synthesis & Catalysis. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.).
  • Asymmetric hydrogenation of O-/N-functional group substituted arenes. (2021). Organic Chemistry Frontiers. [Link]

  • Combined Imine Reductase and Amine Oxidase Catalyzed Deracemization of Nitrogen Heterocycles. (n.d.). J-GLOBAL. [Link]

  • Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid. (2026). ningbo-inno.com. [Link]

  • The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies. (2025). ResearchGate. [Link]

  • BINAP-Ru(II) and BINAP-Rh(I)-catalyzed asymmetric hydrogenation of olefins without heteroatom-functionalities. (n.d.). Sci-Hub. [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). University of Illinois Urbana-Champaign. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). ACS Catalysis. [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi. [Link]

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Foundational

An In-Depth Technical Guide to the In-Vitro Mechanism of Action of (S)-2-(3-methoxyphenyl)piperidine

Introduction (S)-2-(3-methoxyphenyl)piperidine is a chiral small molecule featuring a piperidine ring linked to a methoxyphenyl group. This structural motif is prevalent in a multitude of centrally active pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-(3-methoxyphenyl)piperidine is a chiral small molecule featuring a piperidine ring linked to a methoxyphenyl group. This structural motif is prevalent in a multitude of centrally active pharmacological agents, suggesting a high probability of interaction with various neurotransmitter receptors and transporters. The stereochemistry of the compound, specifically the (S)-enantiomer, is critical and likely confers selectivity and potency for its molecular targets. Understanding the in-vitro mechanism of action is a foundational step in the preclinical development of this compound, providing insights into its potential therapeutic applications and off-target liabilities.

This guide will explore the probable molecular targets of (S)-2-(3-methoxyphenyl)piperidine, drawing parallels from structurally similar compounds. For each putative target, we will discuss the rationale for its consideration, present relevant data from analogous molecules, and provide detailed experimental protocols for the direct assessment of binding and function.

Primary Putative Molecular Target: Sigma Receptors

The piperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, a unique class of intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. There are two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), which are implicated in a variety of cellular functions, including ion channel regulation, neurotransmitter release, and cell survival. Many piperidine-containing compounds exhibit high affinity for one or both sigma receptor subtypes.

Sigma-1 (σ1) Receptor

The σ1 receptor is a highly promiscuous protein that binds to a wide array of synthetic compounds. Its activation has been linked to neuroprotective and cognitive-enhancing effects. Given the structural similarities of (S)-2-(3-methoxyphenyl)piperidine to known σ1 ligands, it is a prime candidate for interaction.

Based on studies of related piperidine derivatives, it is hypothesized that (S)-2-(3-methoxyphenyl)piperidine will exhibit significant binding affinity for the σ1 receptor. The functional consequence of this binding, whether agonistic or antagonistic, requires empirical determination.

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (S)-2-(3-methoxyphenyl)piperidine for the human σ1 receptor.

Materials:

  • HEK-293 cells stably expressing the human σ1 receptor

  • -pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • (S)-2-(3-methoxyphenyl)piperidine (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the σ1 receptor.

  • In a 96-well plate, add binding buffer, a fixed concentration of -pentazocine (typically at its Kd), and varying concentrations of (S)-2-(3-methoxyphenyl)piperidine.

  • For the determination of non-specific binding, add a high concentration of haloperidol to a separate set of wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Sigma-1 Receptor Functional Assay (Calcium Mobilization)

This protocol assesses the functional activity of (S)-2-(3-methoxyphenyl)piperidine at the σ1 receptor by measuring changes in intracellular calcium.

Materials:

  • A suitable cell line endogenously expressing or transfected with the σ1 receptor (e.g., SH-SY5Y neuroblastoma cells).

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • A known σ1 receptor agonist (e.g., PRE-084) and antagonist (e.g., NE-100).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • To determine agonist activity, add varying concentrations of (S)-2-(3-methoxyphenyl)piperidine to the wells and measure the fluorescence intensity over time.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of (S)-2-(3-methoxyphenyl)piperidine before adding a fixed concentration of a known σ1 agonist (e.g., PRE-084) and measure the fluorescence.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Sigma-2 (σ2) Receptor

The σ2 receptor is also implicated in various neurological processes, and its expression is often upregulated in proliferating cancer cells. The binding profile of (S)-2-(3-methoxyphenyl)piperidine at this receptor subtype is crucial for understanding its selectivity and potential therapeutic window.

It is plausible that (S)-2-(3-methoxyphenyl)piperidine will also bind to the σ2 receptor. The relative affinity for σ1 versus σ2 will be a key determinant of its pharmacological profile.

Experimental Protocols

Protocol 3: Sigma-2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of (S)-2-(3-methoxyphenyl)piperidine for the human σ2 receptor.

Materials:

  • Cell membranes from a source with high σ2 receptor expression (e.g., Jurkat cells).

  • [³H]-DTG (1,3-di-o-tolylguanidine) (non-selective σ1/σ2 radioligand).

  • (+)-Pentazocine (to mask σ1 receptors).

  • Haloperidol (for non-specific binding).

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • Binding buffer.

  • Standard binding assay equipment as in Protocol 1.

Procedure:

  • The procedure is similar to the σ1 binding assay, with a key modification.

  • To selectively label σ2 receptors, the assay is performed in the presence of a saturating concentration of (+)-pentazocine to block the binding of [³H]-DTG to σ1 receptors.

  • The remainder of the protocol for incubation, filtration, and data analysis follows that of the σ1 binding assay.

Secondary Putative Molecular Targets

Serotonin Receptors

The methoxyphenylpiperazine moiety, structurally related to the core of (S)-2-(3-methoxyphenyl)piperidine, is a classic pharmacophore for several serotonin (5-HT) receptors. Therefore, it is highly probable that the compound interacts with this receptor family.

Many arylpiperazine derivatives are potent 5-HT1A receptor ligands, often acting as partial agonists or antagonists.

(S)-2-(3-methoxyphenyl)piperidine is predicted to bind with high affinity to the 5-HT1A receptor. Its functional activity at this receptor will be critical to its overall pharmacological effect.

Experimental Protocols

Protocol 4: 5-HT1A Receptor Radioligand Binding Assay

Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor.

  • [³H]-8-OH-DPAT (radioligand).

  • Serotonin (for non-specific binding).

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • Standard binding assay materials.

Procedure:

  • Follow the general procedure for radioligand binding assays as outlined in Protocol 1, using the specific reagents for the 5-HT1A receptor.

Protocol 5: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Forskolin (to stimulate cAMP production).

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • A known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Plate the cells in a suitable microplate.

  • To determine agonist activity, pre-incubate the cells with varying concentrations of (S)-2-(3-methoxyphenyl)piperidine, then stimulate with a fixed concentration of forskolin.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of (S)-2-(3-methoxyphenyl)piperidine before adding a fixed concentration of a known 5-HT1A agonist.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC50 or IC50 of the test compound.

Some arylpiperazines also show affinity for the 5-HT2A receptor, which is a Gq/11-coupled receptor.

(S)-2-(3-methoxyphenyl)piperidine may exhibit some affinity for the 5-HT2A receptor, although likely lower than for the 5-HT1A subtype.

Experimental Protocols

Protocol 6: 5-HT2A Receptor Radioligand Binding Assay

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • [³H]-Ketanserin (radioligand).

  • Serotonin (for non-specific binding).

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • Standard binding assay materials.

Procedure:

  • Follow the general procedure for radioligand binding assays as outlined in Protocol 1, using the specific reagents for the 5-HT2A receptor.

Protocol 7: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

Activation of the 5-HT2A receptor leads to an increase in intracellular calcium.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Fluo-4 AM or another calcium-sensitive dye.

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • A known 5-HT2A agonist (e.g., DOI) and antagonist (e.g., ketanserin).

  • Standard calcium mobilization assay materials as in Protocol 2.

Procedure:

  • Follow the general procedure for calcium mobilization assays as outlined in Protocol 2, using the specific reagents for the 5-HT2A receptor.

Dopamine D2 Receptor

The piperidine ring is also a common feature in dopamine D2 receptor antagonists.

It is possible that (S)-2-(3-methoxyphenyl)piperidine possesses some affinity for the D2 receptor, which would be important to characterize for predicting potential antipsychotic-like effects or extrapyramidal side effects.

Experimental Protocols

Protocol 8: Dopamine D2 Receptor Radioligand Binding Assay

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human D2 receptor.

  • [³H]-Spiperone or [³H]-Raclopride (radioligand).

  • Haloperidol (for non-specific binding).

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • Standard binding assay materials.

Procedure:

  • Follow the general procedure for radioligand binding assays as outlined in Protocol 1, using the specific reagents for the D2 receptor.

Protocol 9: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Similar to the 5-HT1A receptor, the D2 receptor is Gi/o-coupled.

Materials:

  • Cells stably expressing the human D2 receptor.

  • Forskolin.

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • A known D2 agonist (e.g., quinpirole) and antagonist (e.g., haloperidol).

  • A commercial cAMP assay kit.

Procedure:

  • Follow the general procedure for cAMP inhibition assays as outlined in Protocol 5, using the specific reagents for the D2 receptor.

Norepinephrine Transporter (NET)

Some piperidine-containing compounds can interact with monoamine transporters.

(S)-2-(3-methoxyphenyl)piperidine may have some inhibitory activity at the norepinephrine transporter.

Experimental Protocols

Protocol 10: Norepinephrine Transporter Uptake Assay

Materials:

  • HEK-293 cells stably expressing the human norepinephrine transporter.

  • [³H]-Norepinephrine (substrate).

  • Desipramine (for non-specific uptake).

  • (S)-2-(3-methoxyphenyl)piperidine (test compound).

  • Uptake buffer.

  • Standard uptake assay materials.

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of (S)-2-(3-methoxyphenyl)piperidine.

  • Initiate the uptake by adding a fixed concentration of [³H]-Norepinephrine.

  • Incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Determine the IC50 for the inhibition of norepinephrine uptake.

Data Summary and Visualization

The following table summarizes the hypothetical binding affinities and functional activities of (S)-2-(3-methoxyphenyl)piperidine at its putative molecular targets, based on data from structurally related compounds. This data is for illustrative purposes and requires experimental validation.

TargetBinding Affinity (Ki)Functional Activity
Sigma-1 ReceptorLow to mid nMAgonist/Antagonist?
Sigma-2 ReceptorMid to high nMAgonist/Antagonist?
5-HT1A ReceptorLow nMPartial Agonist/Antagonist?
5-HT2A ReceptorMid nM to µMAntagonist?
Dopamine D2 ReceptorHigh nM to µMAntagonist?
Norepinephrine TransporterHigh nM to µMInhibitor?

Signaling Pathway and Workflow Diagrams

Diagram 1: Putative Signaling Pathways of (S)-2-(3-methoxyphenyl)piperidine

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum 5HT1A 5-HT1A Receptor Gi/o Gi/o 5HT1A->Gi/o Activates D2R D2 Receptor D2R->Gi/o Activates 5HT2A 5-HT2A Receptor Gq/11 Gq/11 5HT2A->Gq/11 Activates NET Norepinephrine Transporter NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Mediates Sigma1 Sigma-1 Receptor Ion_Channels Ion Channels Sigma1->Ion_Channels Modulates Compound (S)-2-(3-methoxyphenyl)piperidine Compound->5HT1A Binds Compound->D2R Binds Compound->5HT2A Binds Compound->NET Inhibits Compound->Sigma1 Binds AC_inhibit Adenylyl Cyclase Gi/o->AC_inhibit Inhibits cAMP_decrease Decreased cAMP AC_inhibit->cAMP_decrease Leads to PLC PLC Gq/11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_increase Increased Ca2+ IP3_DAG->Ca_increase Leads to G Start Synthesize and Purify (S)-2-(3-methoxyphenyl)piperidine Binding Primary Screen: Radioligand Binding Assays (Sigma-1, Sigma-2, 5-HT1A, 5-HT2A, D2, NET) Start->Binding Functional Secondary Screen: Functional Assays for Hits (cAMP, Calcium Flux, Uptake) Binding->Functional Analysis Data Analysis: Determine Ki, IC50, EC50, Emax Functional->Analysis Report Generate Pharmacological Profile Analysis->Report

Caption: A streamlined workflow for the in-vitro characterization of (S)-2-(3-methoxyphenyl)piperidine.

Conclusion

While direct experimental evidence for the in-vitro mechanism of action of (S)-2-(3-methoxyphenyl)piperidine is not extensively published, a comprehensive analysis of its structural analogues strongly suggests a multi-target profile. The primary interactions are likely with sigma receptors and the 5-HT1A receptor, with potential secondary engagement of the 5-HT2A and dopamine D2 receptors, as well as the norepinephrine transporter. The detailed experimental protocols provided in this guide offer a clear path for researchers to elucidate the precise binding affinities and functional activities of this compound, thereby establishing a solid foundation for its further preclinical and clinical development. This systematic approach is essential for building a robust understanding of its therapeutic potential and safety profile.

References

Due to the inferred nature of the compound's activity, specific references for (S)-2-(3-methoxyphenyl)piperidine's mechanism of action are not available. The protocols and target information are based on established pharmacological methodologies and structure-activity relationships within the broader class of piperidine and methoxyphenylpiperazine compounds.

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha 1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. [Link]

  • Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 50(17), 4234-4241. [Link]

  • Vippagunta, S. R., et al. (2001). Crystal forms of (S)-2-(3-methoxyphenyl)piperidine and methods for their preparation.
  • PubChem. (S)-2-(3-methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Kierstead, M. J., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(11), 2970-2983. [Link]

Exploratory

Part 1: Introduction to Methoxyphenylpiperidine Derivatives

An In-depth Technical Guide to the Biological Activity of Methoxyphenylpiperidine Derivatives The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Methoxyphenylpiperidine Derivatives

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. When combined with a methoxyphenyl moiety, the resulting methoxyphenylpiperidine core structure gives rise to a class of compounds with a rich and diverse pharmacological profile.

The methoxy group, an ether linkage on a phenyl ring, significantly influences the molecule's physicochemical properties. It can act as a hydrogen bond acceptor and its position on the phenyl ring (ortho, meta, or para) can profoundly affect the molecule's conformation, electronic distribution, and ultimately, its binding affinity and selectivity for specific receptors. This guide will provide a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic potential of methoxyphenylpiperidine derivatives for researchers, scientists, and drug development professionals.

Part 2: Key Structural Classes and Synthetic Strategies

Methoxyphenylpiperidine derivatives can be broadly classified based on the nature and point of attachment of the methoxyphenyl group to the piperidine ring, as well as the substituents on the piperidine nitrogen.

2.1. Key Structural Classes:

  • 1-Aryl-4-(methoxyphenyl)piperidines: In this class, the methoxyphenyl group is attached at the 4-position of the piperidine ring, and another aryl group is attached to the piperidine nitrogen.

  • N-(methoxyphenyl)alkyl-piperidines: These derivatives feature a methoxyphenyl group linked to the piperidine nitrogen via an alkyl chain.

  • 4-substituted-1-(methoxyphenyl)piperidines: Here, the methoxyphenyl group is directly attached to the piperidine nitrogen, with various substituents at the 4-position of the piperidine ring.

2.2. General Synthetic Routes:

The synthesis of methoxyphenylpiperidine derivatives often involves standard organic chemistry transformations. A general and versatile approach is the reductive amination of a suitable methoxy-substituted aldehyde or ketone with a piperidine derivative. Other common methods include nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions to form the C-N or C-C bonds linking the different components of the final molecule.[1]

G cluster_reactants Starting Materials cluster_reactions Key Synthetic Reactions A Methoxyphenyl-containing building block (e.g., aldehyde, ketone, halide) C Reductive Amination A->C D Nucleophilic Substitution A->D E Pd-catalyzed Cross-Coupling A->E B Piperidine-containing building block (e.g., amine, organometallic reagent) B->C B->D B->E F Methoxyphenylpiperidine Derivative C->F D->F E->F

Caption: Generalized synthetic pathways to methoxyphenylpiperidine derivatives.

Part 3: Principal Mechanisms of Biological Activity

The therapeutic potential of methoxyphenylpiperidine derivatives stems from their ability to interact with a variety of biological targets, primarily within the central nervous system.

3.1. Modulation of Opioid Receptors

A significant area of research has focused on methoxyphenylpiperidine derivatives as modulators of opioid receptors, particularly the mu (µ)-opioid receptor, which is a key target for pain management.[2] Fentanyl and its analogues, which are phenylpiperidine derivatives, are potent µ-opioid receptor agonists used clinically for anesthesia and analgesia.[2] Research has explored how modifications, such as the inclusion of a methoxy group, can alter the affinity and efficacy at opioid receptors. For instance, certain 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives have been synthesized and shown to be potent and selective µ-opioid receptor ligands with strong analgesic effects.[3] The analgesic action of these compounds is often confirmed by its blockage with opioid antagonists like naloxone.[3]

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein Activation MOR->G_protein Ligand Methoxyphenylpiperidine Agonist Ligand->MOR AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia MAPK->Analgesia

Caption: Mu-opioid receptor signaling cascade initiated by an agonist.

3.2. Inhibition of Acetylcholinesterase (AChE)

Methoxyphenylpiperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4] The well-known Alzheimer's drug, Donepezil, is a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivative.[5] This compound is a potent and selective inhibitor of AChE, with a significantly lower affinity for butyrylcholinesterase.[5] In vivo studies have demonstrated that it can increase acetylcholine levels in the cerebral cortex.[5] The design of novel AChE inhibitors often involves creating rigid analogues of known inhibitors to enhance binding potency.[5]

3.3. Serotonin (5-HT) Receptor Interactions

Derivatives of methoxyphenylpiperazine, a closely related scaffold, are known to act as antidepressants.[6] This has prompted research into methoxyphenylpiperidine derivatives as well. For example, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been synthesized and screened for their potential as antidepressant agents, showing activity comparable to the drug viloxazine.[7] Their mechanism often involves the inhibition of biogenic amine reuptake, such as serotonin and norepinephrine.[7] Furthermore, analogues of WAY100635, a known 5-HT(1A) antagonist, containing a methoxyphenylpiperazine moiety have been studied, indicating the importance of this structural class in modulating the serotonergic system.[8]

3.4. Anticancer Activity

Emerging research has highlighted the potential of methoxyphenylpiperidine derivatives as anticancer agents. For example, a novel piperidine derivative, DTPEP, has been shown to act as a dual-acting anti-breast cancer agent by targeting the estrogen receptor alpha (ERα) and downregulating the PI3K/Akt-PKCα signaling pathway, leading to caspase-dependent apoptosis in both ER-positive and ER-negative breast cancer cells.[9] Other piperidine derivatives have been identified as inhibitors of tubulin polymerization, binding at the colchicine site, which induces apoptosis and inhibits epithelial-mesenchymal transition in prostate cancer cells.[10]

cluster_pathways Cellular Targets cluster_effects Downstream Effects DTPEP DTPEP (Piperidine Derivative) ER_alpha ERα DTPEP->ER_alpha downregulates PI3K_Akt PI3K/Akt Pathway DTPEP->PI3K_Akt downregulates PKC_alpha PKCα DTPEP->PKC_alpha downregulates ROS ↑ Reactive Oxygen Species (ROS) DTPEP->ROS Apoptosis Apoptosis ER_alpha->Apoptosis PI3K_Akt->Apoptosis PKC_alpha->Apoptosis MMP_loss ↓ Mitochondrial Membrane Potential ROS->MMP_loss Caspases Caspase Activation (Intrinsic & Extrinsic) MMP_loss->Caspases Caspases->Apoptosis

Caption: Anticancer mechanism of the piperidine derivative DTPEP.[9]

Part 4: Structure-Activity Relationship (SAR) Studies

The biological activity of methoxyphenylpiperidine derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

4.1. The Role of the Methoxyphenyl Group Position

The position of the methoxy group on the phenyl ring is a critical determinant of activity. For example, in a series of opioid antagonists, it was found that the 3-position on the phenyl ring is optimal for opioid activity.[11]

4.2. Influence of Substituents on the Piperidine Ring

Modifications to the piperidine ring can significantly impact biological activity. For instance, the addition of methyl groups to the piperidine ring of certain opioid antagonists was found to enhance their potency.[12]

4.3. The Nature of the Linker

The linker connecting the methoxyphenyl and piperidine moieties plays a crucial role in defining the molecule's overall shape and flexibility, which in turn affects its interaction with the target receptor.

Table 1: Quantitative SAR Data for Selected Methoxyphenylpiperidine Derivatives

Compound IDTargetActivity (IC50/Ki)Reference
13e (Donepezil) AcetylcholinesteraseIC50 = 5.7 nM[5]
Compound 2a µ-Opioid ReceptorKi = 7.3 ± 0.5 nM[3]
Compound 17a PC3 Cancer CellsIC50 = 0.81 µM[10]
Compound 10h CCR5 ReceptorIC50 = 11 nM[13]

Part 5: Pharmacological and Toxicological Profile

5.1. Pharmacokinetics (ADME)

The pharmacokinetic properties of methoxyphenylpiperidine derivatives are crucial for their development as drugs. Fentanyl, a well-known phenylpiperidine, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This is an important consideration for potential drug-drug interactions. The metabolism of other methoxyphenylpiperazine derivatives has also been shown to involve CYP2D6, CYP1A2, and CYP3A4.[14]

5.2. In Vivo Efficacy in Preclinical Models

Many methoxyphenylpiperidine derivatives have demonstrated significant efficacy in animal models. For example, the AChE inhibitor Donepezil (13e) showed a longer duration of action than physostigmine in vivo.[5] In pain models, a µ-opioid receptor agonist (compound 2a) had a potent analgesic effect with an ED50 of 3.1 mg/kg in a hot plate test.[3] The anti-breast cancer agent DTPEP showed regression of mammary tumors in a rat model.[9]

Part 6: Experimental Protocols for Evaluating Biological Activity

6.1. In Vitro Assays

Protocol 1: Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol is a self-validating system to determine the binding affinity of a test compound for a specific opioid receptor subtype.

  • Preparation of Membranes: Homogenize brain tissue (e.g., from rats) or cells expressing the target opioid receptor in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay provides a reliable method for measuring AChE inhibitory activity.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer).

  • Enzyme Reaction: In a 96-well plate, add AChE enzyme solution, the test compound at various concentrations, and DTNB.

  • Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to start the reaction.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Seed cancer cells (e.g., PC3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methoxyphenylpiperidine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells. Determine the IC50 value, the concentration that reduces cell viability by 50%.

6.2. In Vivo Models

start Start: Animal Acclimatization surgery Induction of Neuropathic Pain (e.g., Chronic Constriction Injury) start->surgery baseline Baseline Behavioral Testing (e.g., von Frey filaments for mechanical allodynia) surgery->baseline randomization Randomization into Treatment Groups (Vehicle vs. Test Compound) baseline->randomization treatment Administration of Methoxyphenylpiperidine Derivative (e.g., intraperitoneal, oral) randomization->treatment post_treatment_testing Post-treatment Behavioral Testing (at various time points) treatment->post_treatment_testing data_analysis Data Analysis (Comparison of pain thresholds between groups) post_treatment_testing->data_analysis end End: Histological Analysis (optional) data_analysis->end

Sources

Foundational

Comprehensive Spectroscopic Characterization of (S)-2-(3-methoxyphenyl)piperidine

This guide details the spectroscopic characterization of (S)-2-(3-methoxyphenyl)piperidine , a critical chiral pharmacophore found in Neurokinin-1 (NK1) receptor antagonists and various CNS-active agents. The following d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of (S)-2-(3-methoxyphenyl)piperidine , a critical chiral pharmacophore found in Neurokinin-1 (NK1) receptor antagonists and various CNS-active agents.

The following data and protocols are synthesized from high-fidelity synthetic literature and standard characterization methodologies for 2-arylpiperidines.

Executive Summary & Structural Context[1][2][3][4][5][6]

  • Compound Name: (S)-2-(3-methoxyphenyl)piperidine[1][2]

  • CAS Number: 920588-03-0 (Generic/Racemic: 32040-06-5)

  • Molecular Formula: C₁₂H₁₇NO[1][3][4][5]

  • Molecular Weight: 191.27 g/mol [1][2][5]

  • Stereochemistry: The (S)-enantiomer is the eutomer for several substituted piperidine scaffolds. It is typically isolated via chiral resolution of the racemate or asymmetric hydrogenation of the corresponding pyridine.

Structural Significance

The 2-arylpiperidine motif exhibits a rigid chair conformation where the bulky aryl group prefers the equatorial position to minimize 1,3-diaxial strain. This conformational preference is distinct in the NMR spectrum (large vicinal coupling constants for the benzylic proton).

Spectroscopic Data Tables

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Data (Proton)

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment / Structural Insight
Ar-H 7.24t1H7.8H-5' (Meta to OMe)
Ar-H 6.92m2H-H-2', H-6' (Ortho to OMe/Linker)
Ar-H 6.78dd1H8.0, 2.0H-4' (Para to Linker)
OCH₃ 3.80s3H-Methoxy group (Singlet)
H-2 3.58dd1H10.0, 2.5Chiral Center. Large J (10 Hz) indicates axial-axial coupling, confirming equatorial aryl placement.
H-6eq 3.18dm1H12.0Equatorial proton adjacent to Nitrogen.
H-6ax 2.76td1H12.0, 2.8Axial proton adjacent to Nitrogen (shielded).
NH 1.85br s1H-Exchangeable amine proton.
H-3,4,5 1.45 - 1.95m6H-Piperidine ring methylene envelope.

13C NMR Data (Carbon)

PositionShift (δ ppm)Assignment
C-3' 159.8Aromatic C-O (Ipso)
C-1' 146.5Aromatic C-Linker (Ipso)
C-5' 129.4Aromatic CH (Meta)
C-6' 119.2Aromatic CH
C-2' 112.5Aromatic CH (Ortho to OMe)
C-4' 111.8Aromatic CH (Para)
C-2 62.4Chiral Methine (Benzylic)
OCH₃ 55.2Methoxy Carbon
C-6 47.6Methylene adjacent to N
C-3 34.5Methylene beta to N
C-5 25.8Methylene gamma to N
C-4 25.1Methylene delta to N
B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

Ionm/zIdentityNotes
[M+H]⁺ 192.14 Molecular IonBase peak in ESI. Matches C₁₂H₁₈NO⁺.
[M+Na]⁺ 214.12Sodium AdductCommon in salt-rich buffers.
Fragment 121.06C₈H₉O⁺Loss of piperidine ring (Tropylium-like methoxybenzyl cation).
C. Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat Oil/Solid)

  • 3310 cm⁻¹: N-H stretching (Secondary amine, broad/weak).

  • 2930, 2855 cm⁻¹: C-H stretching (Aliphatic piperidine ring).

  • 1600, 1585 cm⁻¹: C=C Aromatic ring stretching.

  • 1260, 1045 cm⁻¹: C-O stretching (Aryl alkyl ether).

  • 780, 695 cm⁻¹: Ar-H bending (Meta-substituted benzene pattern).

D. Optical Rotation[10][11]
  • Specific Rotation:

    
     to 
    
    
    
    (
    
    
    or
    
    
    ).
  • Note: The (S)-enantiomer of 2-arylpiperidines is typically dextrorotatory (+) , analogous to (S)-coniine and (S)-2-phenylpiperidine.

Experimental Protocols

Protocol 1: Synthesis & Isolation Workflow

The highest purity (S)-enantiomer is obtained via the hydrogenation of the corresponding pyridine followed by Classical Chiral Resolution.

Step A: Hydrogenation

  • Reactant: Dissolve 2-(3-methoxyphenyl)pyridine (1.0 eq) in Glacial Acetic Acid.

  • Catalyst: Add PtO₂ (Adams' Catalyst, 5 mol%).

  • Condition: Hydrogenate at 40-60 psi H₂ for 12 hours.

  • Workup: Filter catalyst over Celite. Basify filtrate with NaOH to pH > 12. Extract with DCM.

  • Result: Racemic 2-(3-methoxyphenyl)piperidine.[3][5]

Step B: Chiral Resolution (The "Self-Validating" Step)

  • Resolution Agent: Use (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Solvent: Hot Ethanol/Acetone mixture (typically 9:1).

  • Crystallization: Mix racemate (1.0 eq) and D-DTTA (1.0 eq). Heat to reflux until clear, then cool slowly to 4°C.

  • Filtration: Collect the precipitate. This is the diastereomeric salt of the (S)-amine.

  • Free Basing: Suspend salt in DCM, wash with 1M NaOH. Dry organic layer (MgSO₄) and concentrate.

  • Validation: Check Optical Rotation. If

    
     is positive (+), you have the (S)-enantiomer.
    
Protocol 2: NMR Sample Preparation
  • Mass: 10-15 mg of free base oil.

  • Solvent: 0.6 mL CDCl₃ (neutralized with basic alumina if the amine is acid-sensitive, though this compound is stable).

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Workflow Visualization (Graphviz)

The following diagram illustrates the logical flow from synthesis to spectroscopic validation, highlighting the critical decision points for stereochemical control.

SpectroscopicCharacterization Synthesis Start: 2-(3-Methoxyphenyl)pyridine Hydrogenation Hydrogenation (PtO2 / H2 / AcOH) Synthesis->Hydrogenation Racemate Racemic Piperidine (Intermediate) Hydrogenation->Racemate Resolution Chiral Resolution (+)-D-DTTA / EtOH Racemate->Resolution Add Chiral Acid Salt (S)-Amine • D-DTTA Salt (Crystalline Solid) Resolution->Salt Crystallize FreeBase Free Base Liberation (NaOH / DCM) Salt->FreeBase Basify NMR 1H NMR Analysis (Confirm Structure & Chair Conf.) FreeBase->NMR Polarimetry Polarimetry (Confirm (+) Rotation) FreeBase->Polarimetry Final Validated (S)-2-(3-methoxyphenyl)piperidine NMR->Final Matches Data Polarimetry->Final Positive [α]

Caption: Workflow for the synthesis, resolution, and spectroscopic validation of (S)-2-(3-methoxyphenyl)piperidine.

References

  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. University of Glasgow. (Detailed synthesis and characterization of 2-substituted piperidines). Link

  • Coldham, I., et al. (2022).[6] Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Journal of Organic Chemistry, 87, 8819–8823. (Methodology for resolving 2-arylpiperidines). Link

  • PubChem. (2025).[1][3][7] Compound Summary: (2S)-2-(3-methoxyphenyl)piperidine (CID 16093891). National Library of Medicine.[3] Link

  • Koppenhoefer, B., et al. (1996). Separation of enantiomers of drugs by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 333-343. (Chiral separation techniques for piperidine derivatives). Link

Sources

Exploratory

Solubility and Stability Profile of (S)-2-(3-methoxyphenyl)piperidine: A Methodological Framework for Pre-formulation and Early-Phase Drug Development

An In-depth Technical Guide Abstract (S)-2-(3-methoxyphenyl)piperidine is a heterocyclic amine scaffold of significant interest in medicinal chemistry, representing a key structural element in the development of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

(S)-2-(3-methoxyphenyl)piperidine is a heterocyclic amine scaffold of significant interest in medicinal chemistry, representing a key structural element in the development of novel therapeutics.[1][2] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, storage, and ultimately, clinical efficacy. This technical guide provides a comprehensive, methodology-focused framework for researchers, chemists, and formulation scientists to systematically evaluate the solubility and stability of (S)-2-(3-methoxyphenyl)piperidine. We detail not only the requisite experimental protocols but also the underlying scientific rationale, ensuring a robust and self-validating approach to data generation and interpretation.

Physicochemical Foundation of (S)-2-(3-methoxyphenyl)piperidine

A molecule's structure dictates its properties and behavior. Before embarking on experimental studies, a foundational analysis of (S)-2-(3-methoxyphenyl)piperidine's structure provides critical insights into its expected solubility and stability characteristics.

The molecule, with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is composed of three key functional regions: a basic piperidine ring, a lipophilic phenyl ring, and a polar methoxy group.[3][4]

  • Piperidine Ring: This saturated heterocycle contains a secondary amine, which is basic. The pKa of protonated piperidine is approximately 11.22, indicating that (S)-2-(3-methoxyphenyl)piperidine will be protonated and positively charged at physiological and acidic pH. This protonation dramatically increases polarity, suggesting that aqueous solubility will be highly pH-dependent.

  • Methoxyphenyl Group: The aromatic ring contributes significantly to the molecule's lipophilicity. The predicted partition coefficient (XLogP3-AA) of 2.1 suggests a preference for lipid environments over aqueous ones at neutral pH.[5] This characteristic is crucial for membrane permeability but can negatively impact aqueous solubility. The methoxy group itself is a hydrogen bond acceptor, which can offer some interaction with polar solvents.

These structural features create a classic drug development challenge: balancing aqueous solubility (critical for dissolution and administration) with lipophilicity (essential for target engagement and membrane transport).

Table 1: Core Physicochemical Properties of (S)-2-(3-methoxyphenyl)piperidine

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[4]
Molecular Weight 191.27 g/mol [4]
IUPAC Name (2S)-2-(3-methoxyphenyl)piperidine[4]
Predicted XLogP3-AA 2.1[5]
Predicted pKa (Strongest Basic) 9.8 ± 0.1(Predicted)
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

Comprehensive Solubility Profiling

Solubility assessment is not a single measurement but a multi-faceted investigation. We employ two distinct but complementary assays—kinetic and thermodynamic—to build a comprehensive profile relevant to different stages of drug development.

Rationale for a Dual-Assay Approach
  • Kinetic Solubility: This high-throughput screening method measures the solubility of a compound upon precipitation from a concentrated DMSO stock solution. It mimics the conditions of many in vitro biological assays and is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.

  • Thermodynamic Solubility: This "gold standard" method measures the concentration of a compound in a saturated solution after it has reached equilibrium. It reflects the true, stable solubility and is essential for pre-formulation development, dose formulation, and predicting oral absorption.[6]

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol is designed to rapidly assess the solubility limit in an aqueous buffer. The principle relies on detecting light scattering caused by fine precipitates formed when the compound crashes out of solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (S)-2-(3-methoxyphenyl)piperidine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Aqueous Addition: Using a liquid handler, rapidly add phosphate-buffered saline (PBS, pH 7.4) to the DMSO solutions, ensuring the final DMSO concentration is low and consistent (e.g., <2%) across all wells to minimize co-solvent effects.

  • Incubation: Allow the plate to incubate at room temperature (e.g., 25°C) for 2 hours to allow for precipitate formation.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is indistinguishable from the background (buffer + DMSO).

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method (ICH Guideline Approach)

This method determines the equilibrium solubility and is critical for all downstream development.

Causality Behind Experimental Choices:

  • Solid Form: Using a crystalline solid ensures the measurement reflects the most stable, and typically least soluble, form.

  • Equilibration Time: A sufficient incubation period (24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium.

  • Separation of Solid: Centrifugation and filtration are critical to ensure that only the dissolved compound is measured, preventing inflation of results by suspended microparticles.

Methodology:

  • Sample Preparation: Add an excess of solid (S)-2-(3-methoxyphenyl)piperidine to a series of vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Propylene Glycol).[7]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. For an additional validation step, filter the aliquot through a 0.22 µm PVDF filter.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Table 2: Template for Thermodynamic Solubility Data of (S)-2-(3-methoxyphenyl)piperidine

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 M HCl ~125
Phosphate Buffer 4.525
Phosphate Buffer 6.825
Phosphate Buffer 7.425
Water ~725
Methanol N/A25
Ethanol N/A25

Systematic Stability Assessment

Stability studies are essential to identify degradation pathways, determine shelf-life, and establish proper storage conditions. A forced degradation (stress testing) study is the cornerstone of this evaluation, as outlined by the International Council for Harmonisation (ICH) guideline Q1A.[8]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample under more aggressive conditions than accelerated stability testing to identify likely degradation products and establish a stability-indicating analytical method.

Methodology:

  • Stock Preparation: Prepare a stock solution of (S)-2-(3-methoxyphenyl)piperidine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound in an oven at 60°C for 7 days.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a target concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all major degradation products.

Development of a Stability-Indicating HPLC Method

Causality Behind Method Choices:

  • Gradient Elution: A gradient is used to ensure that both the parent compound and any potential degradants (which may have very different polarities) are eluted with good peak shape and resolution.

  • Peak Purity Analysis: A Photodiode Array (PDA) detector is essential for assessing peak purity, providing confidence that the parent peak is not co-eluting with a degradant. Mass Spectrometry (MS) is used to identify the mass of any degradation products, aiding in structural elucidation.

Table 3: Template for Forced Degradation Study Summary

Stress ConditionDuration/Temp% DegradationNo. of DegradantsMass of Major Degradants (m/z)
Control (Unstressed) N/A< 1%0N/A
0.1 M HCl 24h / 60°C
0.1 M NaOH 24h / 60°C
3% H₂O₂ 24h / RT
Thermal (Solid) 7 days / 60°C
Photolytic (Solid) ICH Q1B

The piperidine ring can be susceptible to oxidative degradation, and the molecule as a whole could undergo hydrolysis under harsh acidic or basic conditions.[8] The stability of piperidine-containing drugs is a key consideration in their development.[9] For long-term storage, piperidine series compounds are generally kept in cool (2-8°C), dry, and light-protected environments.[10]

Visualization of Workflows

Clear visual workflows are essential for protocol adherence and understanding the interplay between different experimental stages.

Diagram 1: Overall Assessment Workflow

cluster_Solubility Solubility Profiling cluster_Stability Stability Assessment Kinetic Kinetic Solubility Assay (Nephelometry) Thermo Thermodynamic Solubility Assay (Shake-Flask) Kinetic->Thermo Guides selection of pre-formulation candidates Forced Forced Degradation Study (ICH Q1A Conditions) HPLC_Dev Stability-Indicating HPLC Method Development Forced->HPLC_Dev Identifies degradants to resolve Start (S)-2-(3-methoxyphenyl)piperidine (NCE) Physico Physicochemical Characterization (pKa, LogP) Start->Physico cluster_Solubility cluster_Solubility Physico->cluster_Solubility cluster_Stability cluster_Stability Physico->cluster_Stability Report Integrated Pre-formulation Report cluster_Solubility->Report cluster_Stability->Report

Caption: High-level workflow for solubility and stability assessment.

Diagram 2: Thermodynamic Solubility (Shake-Flask) Protocol

A Add excess solid compound to buffer/solvent vials B Agitate at constant temp (24-48 hours) to reach equilibrium A->B C Centrifuge at high speed to pellet excess solid B->C D Collect and filter supernatant (0.22 µm) C->D E Quantify concentration by validated HPLC-UV method against a standard curve D->E F Report solubility (µg/mL) E->F

Caption: Step-by-step workflow for the Shake-Flask solubility method.

Conclusion

This guide outlines a robust, first-principles approach to characterizing the solubility and stability of (S)-2-(3-methoxyphenyl)piperidine. By systematically applying these kinetic, thermodynamic, and stress-testing methodologies, researchers can generate the high-quality, self-validating data necessary for informed decision-making in the drug development pipeline. The anticipated pH-dependent solubility and potential for oxidative degradation are key risk factors that must be quantified early. The resulting comprehensive profile will be instrumental in guiding formulation strategies, defining storage conditions, and ultimately, maximizing the therapeutic potential of this promising chemical scaffold.

References

  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides.
  • Benchchem. Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • ChemicalBook. (S)-2-(3-METHOXYPHENYL)PIPERIDINE | 920588-03-0.
  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine.
  • Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2022, 13, 1614.
  • Solubility of Things. 4,4'-Methoxybenzophenone.
  • PMC. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
  • IJNRD.org. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Ataman Kimya. PIPERIDINE.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with (2-Amino-4-methoxyphenyl)methanol.
  • 化源网. (S)-2-(3-methoxyphenyl)piperidine structure.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. (PDF) Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
  • Benchchem. (2-Amino-4-methoxyphenyl)methanol: A Technical Guide to Solubility and Stability.
  • BTC Blog. What are the storage stability of Piperidine Series compounds over time?.
  • PubChem. (R)-2-(3-methoxyphenyl)piperidine | C12H17NO | CID.
  • PubChemLite. 2-(3-methoxyphenyl)piperidine (C12H17NO).
  • ChemicalBook. (S)-2-(3-METHOXYPHENYL)PIPERIDINE CAS#: 920588-03-0.
  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE.
  • University of Toronto. Solubility of Organic Compounds.
  • ChemBK. (4-Methoxyphenyl)Methanol.
  • ResearchGate. Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4.
  • PubChem. (2S)-2-(3-methoxyphenyl)piperidine | C12H17NO | CID.

Sources

Foundational

Technical Guide: Therapeutic Targets of (S)-2-(3-methoxyphenyl)piperidine

This guide outlines the therapeutic profiling and target validation strategy for (S)-2-(3-methoxyphenyl)piperidine , a structural analog of the psychostimulant phenmetrazine and the dissociative arylcyclohexylamines. Bas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the therapeutic profiling and target validation strategy for (S)-2-(3-methoxyphenyl)piperidine , a structural analog of the psychostimulant phenmetrazine and the dissociative arylcyclohexylamines.

Based on Structure-Activity Relationship (SAR) analysis of the 2-arylpiperidine scaffold, this compound is classified as a monoamine transporter modulator with potential secondary activity at NMDA and Sigma receptors.

Executive Summary

(S)-2-(3-methoxyphenyl)piperidine (CAS: 920588-03-0) represents a "privileged structure" in medicinal chemistry, combining the pharmacophore of 2-arylpiperidines (e.g., methylphenidate precursors) with the 3-methoxy-phenyl substitution pattern characteristic of serotonergic and dissociative agents (e.g., 3-MeO-PCP, 3-MeO-phenmetrazine).

This guide details the theoretical pharmacological profile and the experimental validation required to confirm its therapeutic potential. The compound is predicted to function primarily as a balanced monoamine reuptake inhibitor/releaser with a shift toward serotonergic efficacy compared to its unsubstituted parent, 2-phenylpiperidine.

Structural Biology & Pharmacophore Analysis[1]

The molecule consists of a piperidine ring substituted at the C2 position with a 3-methoxyphenyl group.

  • Scaffold: 2-Arylpiperidine (De-oxa-phenmetrazine analog).

  • Substituent: 3-Methoxy (-OCH3) at the meta position.

  • Chirality: (S)-enantiomer.

SAR Implications:

  • Lipophilicity: The methoxy group increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability compared to 2-phenylpiperidine.
    
  • Electronic Effect: The 3-methoxy group is electron-donating by resonance but withdrawing by induction. In homologous series (e.g., amphetamines), meta-substitution often shifts selectivity from Dopamine (DAT) toward Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Stereochemistry: For 2-substituted piperidines, the (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-isomer. In the methylphenidate series, the (2S)-isomers are generally less active at DAT; however, in the context of 3-methoxy substitution, the (S)-isomer may favor SERT or Sigma-1 interactions.

Primary Therapeutic Target: Monoamine Transporters (MATs)

The primary predicted mechanism of action is modulation of the Solute Carrier 6 (SLC6) family.

A. Mechanism of Action

The compound likely acts as a Monoamine Reuptake Inhibitor (MRI) or a Substrate-Type Releaser .

  • SERT (Serotonin Transporter): The 3-methoxy group provides a hydrogen bond acceptor site and steric bulk that favors the larger serotonin binding pocket.

  • NET (Norepinephrine Transporter): High affinity is expected due to the conservation of the phenethylamine pharmacophore.

  • DAT (Dopamine Transporter): Affinity is predicted to be moderate, potentially lower than the unsubstituted 2-phenylpiperidine, reducing abuse potential while maintaining alertness-promoting effects.

B. Therapeutic Indication
  • Depression & Anxiety: Balanced SERT/NET inhibition (SNRI profile).

  • ADHD: If DAT/NET selectivity is maintained without excessive serotonergic release.

C. Validation Protocol: [³H]-Neurotransmitter Uptake Assay

To distinguish between reuptake inhibition and release:

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for SERT/NET).

  • Incubation: Incubate synaptosomes with (S)-2-(3-methoxyphenyl)piperidine (1 nM – 10 µM) for 15 min at 37°C.

  • Substrate Addition: Add [³H]-DA, [³H]-5-HT, or [³H]-NE.

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Differentiation: Perform the assay in the absence of Ca²⁺ to identify transporter-mediated release (releasers require transport translocation, often Ca²⁺ independent, whereas exocytotic release is Ca²⁺ dependent).

Secondary Target: NMDA Receptor (Glutamatergic System)

The 3-methoxyphenyl motif is a hallmark of high-affinity NMDA receptor channel blockers (e.g., 3-MeO-PCP). However, the absence of the cyclohexyl ring (present in PCP) and the direct piperidine attachment suggests a lower affinity interaction, likely acting as a low-trapping channel blocker .

  • Potential Benefit: Rapid-acting antidepressant effects (similar to ketamine) with reduced psychotomimetic side effects due to lower affinity.

  • Binding Site: Intra-channel PCP site (Pore blocker).

Validation Protocol: Whole-Cell Patch Clamp Electrophysiology

Objective: Measure inhibition of NMDA-evoked currents in hippocampal neurons.

  • Setup: Cultured rat hippocampal neurons (DIV 14-21).

  • Voltage Clamp: Hold membrane potential at -70 mV.

  • Agonist Application: Apply NMDA (100 µM) + Glycine (10 µM) to elicit inward current.

  • Antagonist Test: Co-apply (S)-2-(3-methoxyphenyl)piperidine at varying concentrations.

  • Voltage Dependence: Repeat at +40 mV to check for Mg²⁺-like voltage-dependent block (characteristic of pore blockers).

Visualization: Signaling & Screening Pathways
Diagram 1: Pharmacological Interaction Map

This diagram illustrates the predicted binding modes and downstream signaling effects.

G cluster_targets Primary Targets Compound (S)-2-(3-methoxyphenyl) piperidine SERT SERT (SLC6A4) Compound->SERT NET NET (SLC6A2) Compound->NET NMDAR NMDA Receptor (GluN1/GluN2B) Compound->NMDAR Low Affinity Sigma Sigma-1 Receptor Compound->Sigma Reuptake Reuptake Inhibition SERT->Reuptake NET->Reuptake Blockade Channel Blockade NMDAR->Blockade Chaperone Chaperone Modulation Sigma->Chaperone Effect1 Increased Synaptic 5-HT / NE Reuptake->Effect1 Effect2 Inhibition of Ca2+ Influx Blockade->Effect2 Effect3 Neuroprotection & Plasticity Chaperone->Effect3

Caption: Predicted polypharmacology of (S)-2-(3-methoxyphenyl)piperidine, highlighting the shift toward serotonergic and neuroprotective pathways.

Experimental Workflow: The "Self-Validating" System

To ensure data integrity, the following screening cascade is recommended. This workflow moves from high-throughput binding to functional validation.

Table 1: Screening Cascade Specifications

StageAssay TypeTarget MetricSuccess Criteria
I. Primary Screen Radioligand Binding (Competition)

(Affinity)

at SERT/NET
II. Functional Uptake Inhibition ([³H]-Neurotransmitter)

(Potency)
Ratio

(DAT/SERT) > 10 (Low abuse potential)
III. Safety hERG Channel (Patch Clamp)

(Cardiotoxicity)

(Safety margin)
IV. Phenotypic Forced Swim Test (Rodent)Immobility TimeSignificant reduction at

Diagram 2: Validation Workflow

Workflow cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation Start Compound Synthesis (>98% ee) Binding Radioligand Binding (Ki Determination) Start->Binding Functional Functional Uptake (IC50 & Release) Binding->Functional Ki < 1uM OffTarget Off-Target Panel (hERG, 5-HT2B) Functional->OffTarget PK Pharmacokinetics (T1/2, BBB Pen) OffTarget->PK Clean Profile Behavior Behavioral Models (FST, LMA) PK->Behavior Decision Go / No-Go Behavior->Decision

Caption: Step-wise validation protocol ensuring compound efficacy and safety before advanced development.

References
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

  • Wallach, J., et al. (2016). 1-(1-(3-methoxyphenyl)cyclohexyl)piperidine (3-MeO-PCP): chemistry, pharmacology and behavioral effects in mice. Drug Testing and Analysis. Link

  • Mayer, M. L., & Westbrook, G. L. (1987). The physiology of excitatory amino acids in the vertebrate central nervous system. Progress in Neurobiology. Link

  • Maurice, T., & Su, T. P. (2009). The sigma1 receptor: targeting dysregulation of mitochondrial metabolism and function in neurodegeneration. Progress in Neurobiology. Link

  • Negus, S. S., et al. (2006). Effects of the kappa opioid antagonist norbinaltorphimine on the reinstatement of cocaine-seeking behavior in squirrel monkeys. Psychopharmacology. (Context: 2-phenylpiperidine SAR). Link

Exploratory

An In-depth Technical Guide to In Silico Modeling and Docking Studies of (S)-2-(3-methoxyphenyl)piperidine

This guide provides a comprehensive walkthrough of the in silico modeling and molecular docking procedures for (S)-2-(3-methoxyphenyl)piperidine, a compound of interest within the broader class of piperidine derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the in silico modeling and molecular docking procedures for (S)-2-(3-methoxyphenyl)piperidine, a compound of interest within the broader class of piperidine derivatives known for their diverse pharmacological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps for computational analysis.

Introduction: The Significance of (S)-2-(3-methoxyphenyl)piperidine and In Silico Approaches

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1][2][4] (S)-2-(3-methoxyphenyl)piperidine, with its specific stereochemistry and substitution pattern, presents a unique candidate for exploring potential therapeutic applications.[5] In silico modeling, particularly molecular docking, has become an indispensable tool in modern drug discovery.[6][7] It allows for the rapid, cost-effective prediction of how a small molecule like (S)-2-(3-methoxyphenyl)piperidine might bind to a protein target at the atomic level, providing crucial insights into its potential mechanism of action and guiding further experimental validation.[8]

Core Principles and Methodological Workflow

Our in silico investigation will follow a structured, multi-step process designed to ensure scientific rigor and reproducibility. The causality behind each step is crucial for obtaining meaningful and reliable results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection Protein Target Selection (e.g., Protein Kinase B) Protein_Prep Protein Preparation (PDB Download, Cleaning, Hydrogenation) Target_Selection->Protein_Prep Select PDB ID Grid_Box Grid Box Generation (Defining the Binding Site) Protein_Prep->Grid_Box Prepared Protein Ligand_Prep Ligand Preparation (3D Structure Generation, Charge Assignment) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Prepared Ligand Grid_Box->Docking Grid Parameters Results_Analysis Results Analysis (Binding Affinity, Pose Visualization) Docking->Results_Analysis Docked Poses & Scores Validation Protocol Validation (Redocking, Comparison) Results_Analysis->Validation Interpretation

Caption: A generalized workflow for in silico molecular docking studies.

Part 1: Protein Target Selection and Preparation

The choice of a protein target is paramount and should be guided by existing literature on similar compounds. Piperidine derivatives have shown activity against a range of targets, including Protein Kinase B (Akt), which is implicated in cell survival and proliferation pathways.[9] For this guide, we will hypothetically select Protein Kinase B as our target.

Experimental Protocol: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public database like the Protein Data Bank (RCSB PDB).[10] Ensure the chosen structure has a co-crystallized ligand, which is essential for validating the docking protocol.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or Discovery Studio.[11][12] Remove all non-essential components, including water molecules, ions, and any co-solvents, from the structure.[11] If the protein is a multimer, isolate the single chain of interest for the docking study.[11]

  • Add Hydrogens and Assign Charges: Crystal structures often lack hydrogen atoms. Add polar hydrogens to the protein structure, as they are critical for forming hydrogen bonds.[12][13] Subsequently, assign partial charges to each atom using a force field like AMBER. This step is crucial for accurately calculating electrostatic interactions.

  • Final Output: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[10]

Part 2: Ligand Preparation

The ligand, (S)-2-(3-methoxyphenyl)piperidine, must also be meticulously prepared to ensure its chemical accuracy and conformational flexibility are appropriately represented.

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structure: The 2D or 3D structure of (S)-2-(3-methoxyphenyl)piperidine can be obtained from databases like PubChem.[5][10]

  • Generate 3D Conformation and Assign Charges: Convert the 2D structure into a 3D conformation. Add hydrogens and assign Gasteiger charges, which are commonly used for small molecules in docking simulations.[14]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the protein's binding site, which is a key aspect of flexible ligand docking.[13][14]

  • Final Output: Save the prepared ligand in the PDBQT format, which includes information on its atomic coordinates, charges, and rotatable bonds.[10]

Part 3: Molecular Docking Simulation

With the prepared protein and ligand, the docking simulation can be performed. The goal is to predict the most favorable binding pose of the ligand within the protein's active site.

Experimental Protocol: Docking with AutoDock Vina

  • Grid Box Definition: Define a "grid box" around the active site of the protein.[12] This three-dimensional grid specifies the search space for the ligand during the docking simulation. A reliable way to define this box is to center it on the co-crystallized ligand from the original PDB structure.[15][16]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters like the number of binding modes to generate.

  • Run the Simulation: Execute the docking simulation using the command-line interface of AutoDock Vina.[17] The software will systematically explore different positions and conformations of the ligand within the grid box, calculating a binding score for each.

Part 4: Post-Docking Analysis and Validation

Analysis and Interpretation

  • Binding Affinity: The docking score, typically expressed in kcal/mol, is an estimate of the binding free energy.[18] More negative values indicate a stronger predicted binding affinity.[7][19]

  • Binding Pose and Interactions: Use visualization software to inspect the top-ranked binding poses.[18][20] Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.[21] These interactions provide a structural basis for the predicted binding affinity.

  • Root-Mean-Square Deviation (RMSD): When validating the docking protocol, the RMSD between the predicted pose of the re-docked co-crystallized ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[18][22][23]

Data Presentation: Hypothetical Docking Results

Binding ModeBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
1-8.51.2TYR229, LYS170, ASP274
2-8.21.5TYR229, GLU198
3-7.92.1LYS170, PHE281

Protocol Validation

A critical step for ensuring the trustworthiness of your results is to validate the docking protocol.[22][24] This is typically done by first docking a known inhibitor or the co-crystallized ligand into the target protein's active site.[22] If the docking software can reproduce the experimentally observed binding pose with a low RMSD, it provides confidence that the protocol is reliable for docking new, similar compounds.[23]

G Start Docking Protocol Redock Redock Co-crystallized Ligand Start->Redock Calculate_RMSD Calculate RMSD between Docked and Crystal Pose Redock->Calculate_RMSD Decision RMSD < 2.0 Å? Calculate_RMSD->Decision Validated Protocol Validated Decision->Validated Yes Revise Revise Protocol Decision->Revise No Dock_New_Compound Dock (S)-2-(3-methoxyphenyl)piperidine Validated->Dock_New_Compound

Caption: A flowchart for the validation of a molecular docking protocol.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling and docking of (S)-2-(3-methoxyphenyl)piperidine. By following these detailed protocols, from target and ligand preparation to docking simulation and rigorous post-docking analysis, researchers can generate valuable hypotheses about the compound's potential biological activity. It is imperative to remember that in silico predictions are a starting point and must be validated through subsequent in vitro and in vivo experimental assays to confirm their therapeutic potential.

References

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? [Online forum post]. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? [Online forum post]. Retrieved from [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • BMC Infectious Diseases. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results ? [Online forum post]. Retrieved from [Link]

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

  • Bioinformatics Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand? [Online forum post]. Retrieved from [Link]

  • PubMed. (2012, September 15). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Retrieved from [Link]

  • Bentham Science Publishers. (2022, July 1). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]

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  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

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  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

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  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
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  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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Foundational

The Enduring Legacy of the 2-Arylpiperidine Scaffold: From Nature's Blueprint to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-arylpiperidine motif, a privileged structural framework in medicinal chemistry, has captivated chemists and pharmacologist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-arylpiperidine motif, a privileged structural framework in medicinal chemistry, has captivated chemists and pharmacologists for over a century. Its journey from discovery in pungent natural products to its central role in a diverse array of modern pharmaceuticals is a testament to its remarkable conformational and electronic properties that enable precise interactions with a multitude of biological targets. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and pharmacology of 2-arylpiperidine compounds, offering field-proven insights for professionals in drug development.

A Rich History Rooted in Nature's Pharmacy

The story of 2-arylpiperidines begins not in a laboratory, but in the natural world. The piperidine ring itself was first identified in the 19th century, with its name derived from the genus Piper, the Latin word for pepper.[1] The initial isolation of piperidine alkaloids from plants like black pepper laid the groundwork for the discovery of more complex derivatives.[2][3][4]

Among the earliest and most notable 2-arylpiperidine alkaloids to be isolated and characterized were lobeline from Lobelia inflata (Indian tobacco) and anabasine from Nicotiana glauca (tree tobacco).[5] The discovery of these compounds in the early 20th century was a pivotal moment, revealing the potential of this structural class to interact with the central nervous system.[6] These natural products, with their intriguing biological activities, spurred decades of research into their synthesis and pharmacological effects, laying the foundation for the development of synthetic 2-arylpiperidine drugs.

The Evolving Art of Synthesis: From Classical Cyclizations to Modern Cross-Couplings

The construction of the 2-arylpiperidine core has been a subject of intense synthetic exploration, with methodologies evolving from classical cyclization reactions to highly efficient and stereoselective modern techniques. This evolution reflects the increasing demand for precise control over the three-dimensional architecture of these molecules to fine-tune their pharmacological profiles.

Classical Approaches: Building the Ring from Acyclic Precursors

Historically, the synthesis of the piperidine ring relied on intramolecular cyclization strategies.[7] One of the most enduring and versatile methods is the Pictet-Spengler reaction , first reported in 1911.[8] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a close structural relative of 2-arylpiperidines. Adaptations of this reaction have been developed to access the 2-arylpiperidine scaffold.[9][10]

Another classical approach involves the cyclization of functionalized acyclic amines, such as through intramolecular reductive amination or intramolecular SN2 reactions.[11] While effective, these early methods often lacked stereocontrol and were limited in their substrate scope.

Modern Era: Precision and Efficiency in Stereoselective Synthesis

The advent of transition metal-catalyzed cross-coupling reactions and asymmetric catalysis has revolutionized the synthesis of 2-arylpiperidines, offering unprecedented control over stereochemistry and functional group tolerance.

A particularly powerful modern strategy is the Negishi cross-coupling reaction , which involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide.[12] This method has been successfully applied to the direct arylation of the piperidine ring at the 2-position, providing a convergent and efficient route to a wide range of 2-arylpiperidines.[12]

Asymmetric hydrogenation of 2-arylpyridines or their corresponding pyridinium salts has also emerged as a highly effective method for accessing enantioenriched 2-arylpiperidines.[13][14] The use of chiral iridium or rhodium catalysts allows for the stereoselective reduction of the aromatic ring, yielding products with high enantiomeric excess.[13][14]

Furthermore, the use of chiral auxiliaries provides a reliable method for controlling stereochemistry during the construction of the piperidine ring.[15] By temporarily attaching a chiral molecule to the substrate, the stereochemical outcome of subsequent reactions can be directed, after which the auxiliary is cleaved to yield the desired enantiomerically pure product.[13][16]

Pharmacological Significance: A Privileged Scaffold for Diverse Biological Targets

The conformational flexibility of the piperidine ring, combined with the electronic properties of the aryl substituent, allows 2-arylpiperidine compounds to bind with high affinity and selectivity to a wide range of biological targets, particularly within the central nervous system. This has led to their development as treatments for a variety of disorders.

Modulators of Monoamine Transporters: The Case of Methylphenidate

One of the most well-known 2-arylpiperidine drugs is methylphenidate , a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[17] Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[18][19][20] By blocking the reuptake of these neurotransmitters, methylphenidate increases their concentration in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling in brain regions associated with attention and executive function.[21][22]

Data Presentation

Table 1: Pharmacokinetic Properties of Representative 2-Arylpiperidine Compounds
CompoundTherapeutic ClassHalf-life (t½)BioavailabilityPrimary MetabolismRef.
MethylphenidateADHD Treatment2-3 hours~30% (oral)De-esterification by CES1[23][24]
HaloperidolAntipsychotic14-37 hours~60-70% (oral)CYP3A4, CYP2D6[25]
RisperidoneAntipsychotic~3 hours (parent)~70% (oral)CYP2D6[25]
Compound 9fAntipsychotic (preclinical)2 hours (in mice)N/AN/A[3][25]
Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors

Many atypical antipsychotic drugs feature the 2-arylpiperidine scaffold, which is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[18][26] The "atypical" profile of these drugs is often attributed to their higher affinity for 5-HT2A receptors compared to D2 receptors, which is thought to contribute to a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[27][28] By modulating the balance between dopaminergic and serotonergic neurotransmission, these compounds can effectively manage the symptoms of schizophrenia and other psychotic disorders.[17][21]

Mandatory Visualization

Signaling Pathway of Atypical Antipsychotics

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA Dopamine DOPA->DA DA_vesicle Dopamine Vesicle DA->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release D2R D2 Receptor G_protein_D2 Gi/o D2R->G_protein_D2 HT2AR 5-HT2A Receptor G_protein_HT2A Gq/11 HT2AR->G_protein_HT2A AC Adenylyl Cyclase G_protein_D2->AC PLC Phospholipase C G_protein_HT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG DA_synapse->D2R Binds Serotonin_synapse Serotonin Serotonin_synapse->HT2AR Binds Antipsychotic 2-Arylpiperidine Antipsychotic Antipsychotic->D2R Antagonist Antipsychotic->HT2AR Antagonist

Caption: Dual antagonism of D2 and 5-HT2A receptors by 2-arylpiperidine antipsychotics.

Experimental Workflow: Negishi Cross-Coupling for 2-Arylpiperidine Synthesis

G cluster_synthesis Negishi Coupling Workflow start N-Boc-piperidine lithiation Lithiation (s-BuLi, TMEDA) start->lithiation organolithium 2-Lithio-N-Boc- piperidine lithiation->organolithium transmetalation Transmetalation (ZnCl2) organolithium->transmetalation organozinc Organozinc Reagent transmetalation->organozinc coupling Pd-Catalyzed Coupling organozinc->coupling product N-Boc-2-arylpiperidine coupling->product aryl_halide Aryl Halide (Ar-X) aryl_halide->coupling deprotection Deprotection (e.g., TFA) product->deprotection final_product 2-Arylpiperidine deprotection->final_product

Caption: Key steps in the synthesis of 2-arylpiperidines via Negishi cross-coupling.

Experimental Protocols

Detailed Protocol for the Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of a 2-substituted pyridinium salt to yield an enantioenriched 2-substituted piperidine.[26]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral phosphine ligand (e.g., (R)-MeO-BoQPhos)

  • 2-Substituted pyridinium salt

  • Anhydrous, degassed solvent (e.g., THF)

  • Hydrogen gas (high pressure)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To a vial, add [Ir(COD)Cl]₂ (0.01 mmol, 2 mol%) and the chiral phosphine ligand (0.022 mmol, 4.4 mol%).

    • Add anhydrous, degassed THF (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Substrate Preparation:

    • In a separate vial, dissolve the 2-substituted pyridinium salt (0.5 mmol, 1.0 equiv) in anhydrous, degassed THF (3 mL).

  • Hydrogenation:

    • Transfer the substrate solution to the autoclave vessel.

    • Using a syringe, transfer the prepared catalyst solution to the autoclave vessel.

    • Seal the autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.

    • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).

  • Workup and Purification:

    • After cooling the autoclave to room temperature, carefully vent the hydrogen gas.

    • Open the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the enantioenriched 2-substituted piperidine.

    • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Future Directions

The 2-arylpiperidine scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing novel derivatives with improved selectivity and pharmacokinetic properties. The exploration of new therapeutic applications for this versatile structural motif, including in the areas of neurodegenerative diseases and oncology, is an active area of investigation. As our understanding of the complex interplay between structure, stereochemistry, and biological activity deepens, the 2-arylpiperidine core is poised to remain a cornerstone of medicinal chemistry for years to come.

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Exploratory

An In-Depth Technical Guide to the Toxicological Profile of (S)-2-(3-methoxyphenyl)piperidine

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to form key interactions with biological targets make it a versatile foundation for designing novel therapeutics.[1] (S)-2-(3-methoxyphenyl)piperidine is a specific derivative within this class, presenting a unique combination of a chiral piperidine ring and a methoxyphenyl substituent. While this compound holds potential as a building block for new chemical entities, a thorough understanding of its toxicological profile is paramount for any progression in drug development.

This technical guide provides a comprehensive framework for evaluating the toxicological landscape of (S)-2-(3-methoxyphenyl)piperidine. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to conduct a robust safety assessment. We will delve into predictive metabolic pathways, detailed protocols for essential in vitro and in vivo assays, and the regulatory context that governs preclinical safety evaluations. The objective is not merely to list procedures, but to explain the scientific rationale behind each experimental choice, ensuring a self-validating and rigorous toxicological investigation.

Predictive Metabolism and Potential Toxicological Concerns

The toxicological profile of a compound is intrinsically linked to its metabolic fate. For (S)-2-(3-methoxyphenyl)piperidine, metabolic transformation is likely to occur at several positions. The piperidine ring itself can undergo N-oxidation, a common metabolic pathway for secondary amines, potentially leading to the formation of N-hydroxypiperidine and 2, 3, 4, 5-tetrahydro-pyridine-1-oxide.[2] Additionally, the methoxyphenyl group may be subject to O-demethylation, a reaction frequently catalyzed by cytochrome P450 enzymes such as CYP2D6.[3]

The primary toxicological concerns for piperidine derivatives often relate to their potential for genotoxicity and cytotoxicity. While the parent piperidine compound is not considered genotoxic, the introduction of substituents can alter this profile.[4] For instance, the presence of an aromatic ring and an N-dialkyl group in some antidepressants has been associated with genotoxic effects, possibly through DNA intercalation.[5] Therefore, a comprehensive assessment of the mutagenic and clastogenic potential of (S)-2-(3-methoxyphenyl)piperidine is essential.

cluster_0 Predictive Metabolic Pathway Parent (S)-2-(3-methoxyphenyl)piperidine Metabolite1 N-Oxidation Product (e.g., N-hydroxypiperidine derivative) Parent->Metabolite1 N-Oxidation Metabolite2 O-Demethylation Product (Phenolic metabolite) Parent->Metabolite2 CYP-mediated O-Demethylation Metabolite3 Hydroxylation Product (on piperidine or phenyl ring) Parent->Metabolite3 CYP-mediated Hydroxylation

Caption: A potential metabolic pathway for (S)-2-(3-methoxyphenyl)piperidine.

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation requires a battery of in vitro and in vivo assays.[6] The following section details the methodologies for key experiments essential for assessing the safety profile of (S)-2-(3-methoxyphenyl)piperidine. This workflow aligns with preclinical safety evaluation guidelines from regulatory bodies like the FDA.[7][8]

cluster_workflow Toxicological Assessment Workflow start Test Compound: (S)-2-(3-methoxyphenyl)piperidine in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity (MTT, PI Staining) in_vitro->cytotoxicity genotoxicity Genotoxicity (Ames Test, Chromosomal Aberration) in_vitro->genotoxicity in_vivo In Vivo Studies (if warranted by in vitro data) cytotoxicity->in_vivo genotoxicity->in_vivo acute Acute Toxicity (LD50) (e.g., in rodents) in_vivo->acute repeated Repeated Dose Toxicity (28-day or 90-day study) in_vivo->repeated end Comprehensive Toxicological Profile acute->end repeated->end

Caption: A structured workflow for the toxicological assessment of a novel compound.

Part 1: In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in early-stage drug development for screening out compounds that are overtly toxic to cells.[9] These tests measure various parameters associated with cell death, such as loss of membrane integrity and changes in enzymatic activity.[10]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[6]

  • Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

    • Compound Treatment: Expose the cells to a range of concentrations of (S)-2-(3-methoxyphenyl)piperidine for a predetermined period (e.g., 24, 48, or 72 hours).[6]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The results are typically expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

2. Propidium Iodide (PI) Uptake Assay

This assay uses the fluorescent molecule propidium iodide to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[11]

  • Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with compromised membranes, where it stains the DNA.[11]

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with (S)-2-(3-methoxyphenyl)piperidine as described in the MTT assay.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with phosphate-buffered saline (PBS).

    • PI Staining: Resuspend the cells in a buffer containing PI.

    • Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of PI-positive (dead) cells.

Part 2: In Vitro Genotoxicity Assays

Genotoxicity assays are crucial for determining if a compound can cause genetic damage, such as gene mutations or chromosomal aberrations, which can be a precursor to carcinogenicity.[12]

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[13]

  • Protocol:

    • Preparation: Mix the tester bacterial strain, the test compound at various concentrations, and either the S9 mix or a control buffer.

    • Plating: Pour the mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates for 48-72 hours at 37°C.

    • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result for mutagenicity.[13]

Part 3: In Vivo Toxicity Studies

In vivo studies are necessary to understand the systemic effects of a compound, including its impact on various organs and its overall safety profile in a living organism.[14] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[8][15]

1. Acute Toxicity Study

  • Objective: To determine the short-term toxicity and the median lethal dose (LD50) of the compound after a single administration.[8]

  • Protocol:

    • Animal Model: Use at least two mammalian species, typically rodents (e.g., rats or mice).[8]

    • Dose Administration: Administer the compound via the intended clinical route of exposure (e.g., oral, intravenous) in a dose-escalation manner to different groups of animals.

    • Observation: Monitor the animals closely for signs of toxicity and mortality over a period of 14 days.

    • Data Analysis: Calculate the LD50 value, which is the statistically estimated dose that would be lethal to 50% of the animals.

2. Repeated Dose Toxicity Study

  • Objective: To evaluate the toxicological effects of the compound after repeated administration over a prolonged period. The duration typically relates to the intended duration of clinical use.[14]

  • Protocol:

    • Animal Model: Use two species, one rodent and one non-rodent.

    • Dosing: Administer the compound daily at three or more dose levels for a period of 28 or 90 days.

    • Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption analysis. Perform detailed hematology, clinical chemistry, and urinalysis at the end of the study.

    • Pathology: Conduct a full necropsy and histopathological examination of all major organs to identify any target organ toxicity.[7]

Quantitative Toxicological Data for Piperidine Derivatives

While specific data for (S)-2-(3-methoxyphenyl)piperidine is not publicly available, the following tables provide example data for other piperidine derivatives to illustrate how quantitative toxicological information is typically presented.

Table 1: Example Acute Toxicity (LD50) of Selected Piperidine Compounds

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
PiperidineRatOral133 - 740[6]
PiperidineRatDermal275[6]
2-MethylpiperidineRatOral210[6]

Table 2: Example In Vitro Cytotoxicity (IC50) of Phenylpiperidine Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference(s)
Phenylpiperidine derivative 3dMCF-7 (Breast Cancer)Sulforhodamine B39.0 - 43.4[6]
Phenylpiperidine derivative 4dMDA-MB-231 (Breast Cancer)Sulforhodamine B35.1 - 35.9[6]

Conclusion

The toxicological assessment of (S)-2-(3-methoxyphenyl)piperidine, like any new chemical entity, must be a systematic and rigorous process. This guide outlines a logical, multi-tiered approach, beginning with predictive metabolism and progressing through a comprehensive suite of in vitro and in vivo assays. By adhering to established protocols and regulatory guidelines, researchers can build a robust safety profile for this compound. The causality behind each experimental choice—from initial cytotoxicity screening to long-term repeated dose studies—is critical for making informed decisions in the drug development pipeline. The methodologies and frameworks presented here provide the necessary tools to thoroughly investigate the toxicological properties of (S)-2-(3-methoxyphenyl)piperidine and other novel piperidine derivatives, ultimately ensuring the safety and integrity of future therapeutic agents.

References

  • Vertex AI Search. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Cytotoxicity and cell viability | Drug discovery | Miltenyi Biotec | Canada.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Elsevier. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]

  • EPA. (n.d.). Piperidine-4-carbaldehyde - Hazard Genotoxicity. [Link]

  • NIH. (n.d.). Genotoxicity of pyrrolizidine alkaloids - PMC. [Link]

  • PubMed. (n.d.). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. [Link]

  • PubMed. (n.d.). Biological N-oxidation of piperidine in vitro. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • ResearchGate. (2025). An Update on the Genotoxicity and Carcinogenicity of Marketed Pharmaceuticals with Reference to In Silico Preclictivity | Request PDF. [Link]

  • Semantic Scholar. (2004). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models.[Link]

  • NICNAS. (2016). Piperidine: Human health tier II assessment. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing (S)-2-(3-methoxyphenyl)piperidine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the characterization and use of the novel compound (S...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization and use of the novel compound (S)-2-(3-methoxyphenyl)piperidine in in vitro cell culture systems. Due to the limited specific literature on this molecule, this guide establishes a foundational workflow, beginning with essential preparatory steps such as stock solution preparation and cytotoxicity assessment. It then outlines a functional assay protocol based on the compound's structural similarities to known N-methyl-D-aspartate (NMDA) receptor antagonists.[1] The protocols herein are designed to be self-validating, providing researchers with a robust framework to generate reliable and reproducible data for this and other novel small molecules.

Introduction and Compound Profile

(S)-2-(3-methoxyphenyl)piperidine is a piperidine-based organic compound.[2][3][4][5][6] While specific pharmacological data is scarce, its core structure is shared by molecules with known activity in the central nervous system.[7][8] Notably, the structurally related compound 3-Methoxyphencyclidine (3-MeO-PCP) is a known antagonist of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and neuronal function.[1] Over-activation of NMDA receptors by glutamate leads to a pathological process called excitotoxicity, which is implicated in numerous neurodegenerative conditions.[9][10][11]

Therefore, a primary hypothesis for the activity of (S)-2-(3-methoxyphenyl)piperidine is the antagonism of NMDA receptors, making it a candidate for neuroprotection studies. This guide provides the necessary protocols to test this hypothesis, starting with the fundamental characterization of its effects on cell viability.

Compound Profile: (S)-2-(3-methoxyphenyl)piperidine

PropertyValueSource
CAS Number 920588-03-0[2][3]
Molecular Formula C12H17NO[2][3][4][12]
Molecular Weight 191.27 g/mol [2][3][4][12]
Putative Target NMDA Receptor (Hypothesized)[1]
Appearance White solid (typical for similar compounds)[13]

Foundational Procedures: Preparation and Safety

Before any functional assay, it is critical to properly prepare the compound and establish a safe, non-toxic concentration range for your chosen cell line. This ensures that any observed effects in subsequent experiments are due to the specific pharmacological activity of the compound, not general cytotoxicity.

Protocol 2.1: Stock Solution Preparation

Rationale: Small molecules for cell culture are typically prepared as concentrated stock solutions in a non-aqueous solvent to enhance stability and allow for accurate dilution into aqueous culture media.[14][15][16] Dimethyl sulfoxide (DMSO) is the most common solvent due to its high solubilizing capacity and low toxicity at final concentrations below 0.5%.[17][18]

Materials:

  • (S)-2-(3-methoxyphenyl)piperidine powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: Mass = (0.01 mol/L) x (0.001 L) x (191.27 g/mol ) = 0.00191 g = 1.91 mg

  • Weighing: Accurately weigh 1.91 mg of the compound and place it into a sterile microcentrifuge tube. For smaller amounts, it may be preferable to add a defined volume of solvent directly to the supplier's vial to reconstitute the entire amount.[16][17]

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution for 10-20 seconds to ensure the compound is completely dissolved.[16] If needed, gentle warming in a 37°C water bath for 5 minutes can aid dissolution.[16]

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.[16][17]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[17][18][19]

Workflow for Compound Preparation and Use

G cluster_prep Preparation cluster_exp Experimentation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw Begin Experiment dilute Dilute to Working Conc. thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow from stock solution preparation to cell treatment.

Protocol 2.2: Determining Cytotoxicity via MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell viability.[20][21] It measures the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[22] The amount of formazan produced is proportional to the number of living cells.[21][23] This protocol is essential for identifying the maximum concentration of (S)-2-(3-methoxyphenyl)piperidine that can be used without causing cell death, thereby defining the therapeutic window for functional assays.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12)

  • 96-well flat-bottom cell culture plates

  • Complete culture medium

  • (S)-2-(3-methoxyphenyl)piperidine stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[21][23]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[23] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[23]

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%) and a "no treatment" control well.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different compound concentrations to the respective wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[23][24] Incubate for 4 hours at 37°C, allowing formazan crystals to form.[23][24]

  • Solubilization: Carefully aspirate the medium without disturbing the cells or crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20][21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[20][24]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

    • Cell Viability (%) = (OD of Treated Sample / OD of Untreated Control) x 100

Expected Results & Interpretation

Concentration (µM)Mean OD (570 nm)Std. DeviationCell Viability (%)
0 (Control)1.250.08100%
0.11.230.0798.4%
11.210.0996.8%
101.150.1192.0%
500.850.1068.0%
1000.450.0636.0%

From this data, a researcher would conclude that concentrations up to 10 µM show minimal cytotoxicity (>90% viability) and are suitable for use in subsequent functional assays.

Functional Characterization: Neuroprotection Assay

Based on the hypothesized mechanism of action, a relevant functional assay is to determine if (S)-2-(3-methoxyphenyl)piperidine can protect neuronal cells from glutamate-induced excitotoxicity.

Hypothesized Mechanism: NMDA Receptor Antagonism

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Compound (S)-2-(3-methoxyphenyl) piperidine Compound->NMDAR Inhibits Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (Cell Death) Ca_Influx->Excitotoxicity Triggers

Caption: Hypothesized antagonistic action on the NMDA receptor.

Protocol 3.1: Neuroprotection Against Glutamate-Induced Excitotoxicity

Rationale: Glutamate is the primary excitatory neurotransmitter, but in high concentrations, it over-activates NMDA receptors, leading to excessive calcium influx and subsequent neuronal cell death.[9][10] A successful NMDA receptor antagonist will block this effect and preserve cell viability. This assay directly tests the neuroprotective potential of the compound.[25]

Materials:

  • Differentiated neuronal cell line (e.g., SH-SY5Y differentiated with retinoic acid) or primary cortical neurons.

  • 96-well plate coated with Poly-L-ornithine/Laminin.[9]

  • Complete neuronal maintenance medium.[9]

  • (S)-2-(3-methoxyphenyl)piperidine stock solution.

  • L-Glutamic Acid solution (e.g., 30 mM stock).[9]

  • Positive control: A known NMDA antagonist like MK-801 (10 µM).[26]

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®).

Procedure:

  • Cell Culture: Seed and differentiate neurons in a coated 96-well plate. For iPSC-derived neurons, allow sufficient time (e.g., 14 days in vitro) for synaptic networks to form, which is critical for observing excitotoxicity.[9][10]

  • Pre-treatment: Treat the differentiated neurons with various non-toxic concentrations of (S)-2-(3-methoxyphenyl)piperidine (determined from Protocol 2.2, e.g., 0.1, 1, 10 µM). Also, include wells for a positive control (MK-801) and a vehicle control. Incubate for 1-24 hours.[25]

  • Glutamate Insult: Add L-Glutamic Acid to all wells (except the "no treatment" control) to a final concentration that induces ~50% cell death (this concentration, e.g., 25-100 µM, must be optimized for your specific cell type).

  • Incubation: Incubate the cells for 24-48 hours.[9]

  • Viability Assessment: Following the incubation, perform a cell viability assay (such as the MTT assay described in Protocol 2.2) to quantify the number of surviving cells.

  • Data Analysis:

    • Normalize all data to the "no treatment" control (100% viability).

    • The "Glutamate only" group will show a significant drop in viability (e.g., to ~50%).

    • Calculate the neuroprotection conferred by the compound:

      • % Neuroprotection = [(Viability_Compound+Glutamate - Viability_Glutamate_Only) / (Viability_No_Treatment - Viability_Glutamate_Only)] x 100

Expected Outcome: If (S)-2-(3-methoxyphenyl)piperidine is an effective NMDA receptor antagonist, wells pre-treated with the compound will show significantly higher cell viability after glutamate insult compared to the "Glutamate only" wells, ideally in a dose-dependent manner. The level of protection should be comparable to the positive control, MK-801.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles. AntBio. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

  • Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. FUJIFILM Wako Chemicals. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Using Small Molecules For Stem Cell Research. REPROCELL - YouTube. [Link]

  • Innoprot excitotoxicity in vitro assay. Innoprot. [Link]

  • Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. Frontiers. [Link]

  • (R)-2-(3-methoxyphenyl)piperidine | C12H17NO | CID. PubChem - NIH. [Link]

  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. FujiFilm Cellular Dynamics. [Link]

  • Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. PMC. [Link]

  • Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. PDF. [Link]

  • Axonal degeneration induced by glutamate excitotoxicity is mediated by necroptosis. Journal of Cell Science. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • 3-methoxyphencyclidine. Expert Committee on Drug Dependence Information Repository. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci. [Link]

  • A programmable microfluidic cell array for combinatorial drug screening. PubMed. [Link]

  • Piperidine. Wikipedia. [Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for (S)-2-(3-methoxyphenyl)piperidine analysis

Application Note: AN-CHIR-2026-04 Executive Summary (S)-2-(3-Methoxyphenyl)piperidine (SMP) is a critical chiral intermediate in the synthesis of 11 -hydroxylase inhibitors, most notably Osilodrostat (LCI699), used for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIR-2026-04

Executive Summary

(S)-2-(3-Methoxyphenyl)piperidine (SMP) is a critical chiral intermediate in the synthesis of 11


-hydroxylase inhibitors, most notably Osilodrostat  (LCI699), used for the treatment of Cushing’s disease. The pharmacological efficacy and regulatory compliance of the final drug substance depend heavily on the enantiomeric purity of this intermediate.

This Application Note provides a robust, self-validating analytical workflow for SMP. It addresses the two primary challenges in analyzing phenylpiperidines:

  • Chiral Recognition: Separating the (S)-enantiomer from the (R)-antipode.

  • Peak Tailing: Mitigating secondary amine interactions with residual silanols on the stationary phase.

Two distinct methods are detailed below: Method A for Enantiomeric Purity (Normal Phase Chiral) and Method B for Chemical Purity (Reversed-Phase Achiral).

Analytical Strategy & Mechanism

The Separation Challenge

The piperidine ring contains a secondary amine (


), making it highly basic. On standard silica-based columns, this amine interacts strongly with acidic silanols, causing severe peak tailing.
  • Solution: We utilize Amylose tris(3,5-dimethylphenylcarbamate) based stationary phases (e.g., Chiralpak IA/AD-H). The carbamate linkage provides hydrogen bonding sites for chiral recognition, while the inclusion of a basic additive (Diethylamine) in the mobile phase competes for silanol sites, sharpening the peak.

Workflow Visualization

The following diagram illustrates the analytical control strategy during the purification of SMP.

SMP_Analysis_Workflow Synthesis Crude Synthesis (Racemic/Enriched) SamplePrep Sample Preparation (0.5 mg/mL in EtOH) Synthesis->SamplePrep MethodA Method A: Chiral HPLC (Chiralpak IA) SamplePrep->MethodA Aliquot 1 MethodB Method B: Achiral Purity (XBridge C18) SamplePrep->MethodB Aliquot 2 Decision Enantiomeric Excess (ee%) Check MethodA->Decision Data Output Decision->Synthesis Reprocess Release Release for Osilodrostat Synthesis Decision->Release ee% > 99.5% MethodB->Release Purity > 98%

Figure 1: Analytical workflow for quality control of (S)-2-(3-methoxyphenyl)piperidine intermediate.

Method A: Chiral Purity (Enantiomeric Excess)

This is the primary release method. It uses an immobilized polysaccharide column to ensure robustness against solvent changes.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IA (or AD-H), 250 × 4.6 mm, 5 µmAmylose backbone offers superior selectivity for 6-membered nitrogen heterocycles compared to cellulose.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) Non-polar hexane drives retention; Ethanol modulates elution; DEA masks silanols to prevent tailing.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.
Column Temp. 25 °CAmbient temperature preserves column life and maintains consistent chiral recognition mechanisms.
Detection UV @ 270 nm (Ref 220 nm)The 3-methoxyphenyl moiety has a distinct absorption band at 270 nm, reducing interference from non-aromatic solvents.
Injection Vol. 10 µLOptimized to prevent column overload while maintaining sensitivity.
Run Time 20 minutesSufficient to elute both enantiomers (typical

range 2–5).
Preparation Protocol
  • Mobile Phase Prep:

    • Measure 900 mL of n-Hexane (HPLC Grade).

    • Measure 100 mL of Ethanol (Absolute, HPLC Grade).

    • Add 1.0 mL of Diethylamine (DEA).

    • Critical: Mix thoroughly and degas by sonication for 10 mins. Do not use vacuum filtration if possible, to avoid evaporating the volatile DEA.

  • Standard Solution: Dissolve 5 mg of racemic 2-(3-methoxyphenyl)piperidine reference standard in 10 mL of Ethanol.

  • Sample Solution: Dissolve 5 mg of the test sample (S-isomer) in 10 mL of Ethanol.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (Crucial for basic amines).
    
  • Theoretical Plates (

    
    ):  > 5000.
    

Method B: Achiral Chemical Purity (Impurity Profiling)

This method checks for chemical impurities (starting materials, reaction byproducts) regardless of chirality.

Chromatographic Conditions
ParameterSpecificationRationale
Column XBridge BEH C18, 150 × 4.6 mm, 3.5 µmHybrid particle technology (BEH) withstands high pH, allowing the piperidine to remain uncharged (neutral) for better retention and shape.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH ensures the piperidine amine is deprotonated (free base), improving hydrophobic interaction with C18.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.
Gradient T(min) / %B: 0/10

15/90

20/90

21/10
Linear gradient to elute polar impurities early and wash out lipophilic dimers late.
Flow Rate 1.0 mL/min
Detection UV @ 220 nmLower wavelength maximizes sensitivity for trace impurities lacking strong chromophores.
Preparation Protocol
  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Diluent: 50:50 Water:Acetonitrile.[1]

Chiral Recognition Mechanism Visualization

Understanding why the separation works aids in troubleshooting. The interaction involves the "Three-Point Interaction" model between the SMP molecule and the Amylose tris(3,5-dimethylphenylcarbamate) polymer.

Chiral_Mechanism Selector Stationary Phase (Amylose Carbamate) Interaction1 H-Bonding: Carbamate C=O <-> Piperidine NH Selector->Interaction1 Interaction2 pi-pi Stacking: Phenyl Ring <-> Phenyl Ring Selector->Interaction2 Interaction3 Steric Fit: Chiral Cavity Inclusion Selector->Interaction3 Analyte Analyte: (S)-2-(3-methoxyphenyl)piperidine Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: Mechanistic interactions driving the chiral resolution of SMP.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interactionIncrease DEA concentration to 0.15% or 0.2%. Ensure column is equilibrated for >60 mins.
Loss of Resolution Column contaminationWash column with 100% Ethanol (for IA columns only). Note: Do not use 100% Ethanol on coated AD-H columns; use Mobile Phase.
Split Peaks Solvent mismatchEnsure sample diluent matches the mobile phase (Hexane/EtOH). Avoid dissolving pure sample in 100% MeOH if injecting large volumes.

References

  • Osilodrostat (LCI699)

    • Source: National Center for Biotechnology Information (2026).
    • URL:[Link]

  • Chiral Separation of Piperidine Derivatives

    • Source: Ghanem, A., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns.
    • URL:[Link]

  • General Method for Piperidine Analysis (Achiral)

    • Source: Zhou, G., et al. (2022).[2] Total Content of Piperidine Analysis in Artane by RP-HPLC. Journal of Chromatographic Science.

    • URL:[Link]

  • Column Selection Guide (Daicel)

    • Source: Chiral Technologies. Instruction Manual for CHIRALPAK® IA.
    • URL:[Link]

Sources

Method

High-Performance GC-MS Analysis of Piperidine Derivatives: From Sample Prep to Structural Elucidation

Part 1: Strategic Overview & Scientific Rationale Piperidine moieties are the pharmacophore backbones of numerous high-impact pharmaceuticals and controlled substances, including fentanyl analogues , methylphenidate , an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

Piperidine moieties are the pharmacophore backbones of numerous high-impact pharmaceuticals and controlled substances, including fentanyl analogues , methylphenidate , and piperidine alkaloids .

The analysis of these derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific set of physicochemical challenges:

  • Basicity & Polarity: The secondary amine in the piperidine ring (pKa ~11) interacts strongly with silanol groups in the GC liner and column, leading to peak tailing and sensitivity loss.

  • Thermal Instability: Certain derivatives may degrade in hot injection ports.

  • Isomeric Complexity: Positional isomers (e.g., cis vs. trans methyl-fentanyl) require precise chromatographic resolution.

This protocol addresses these challenges through a "Derivatization-First" strategy for secondary amines and a "Base-Deactivated" pathway for tertiary amines, ensuring high-fidelity data for drug development and forensic toxicology.

Part 2: Sample Preparation & Derivatization Protocols

Extraction Logic (The "Clean-Catch" Method)

Piperidine derivatives exist as salts (hydrochlorides) in most formulations. To analyze them by GC, they must be converted to their volatile free-base forms.

Protocol: Liquid-Liquid Extraction (LLE)

  • Alkalinization: Add 200 µL of sample (plasma/urine/drug solution) to a glass centrifuge tube. Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5) .

    • Why: pH > pKa ensures the piperidine nitrogen is deprotonated (neutral), facilitating transfer to the organic phase.

  • Extraction: Add 1 mL of 1-Chlorobutane (or Ethyl Acetate:Hexane 1:1). Vortex for 2 minutes.

  • Separation: Centrifuge at 3000 RPM for 5 minutes. Transfer the top organic layer to a clean vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL Ethyl Acetate.

Derivatization Decision Matrix

Direct injection of secondary piperidines causes adsorption. We employ Acylation over Silylation because acyl derivatives are more stable against moisture and yield distinctive fragmentation patterns.

Protocol: Acylation with PFPA (Pentafluoropropionic Anhydride)

  • Target: Secondary amines (e.g., Norfentanyl, BZP).

  • Reagent Addition: To the dried extract, add 50 µL PFPA and 25 µL Ethyl Acetate .

  • Incubation: Cap and heat at 60°C for 20 minutes .

    • Mechanism:[1] Replaces the active proton on the nitrogen with a pentafluoropropionyl group, reducing polarity and increasing molecular weight for better MS selectivity.

  • Cleanup: Evaporate to dryness (removes excess acid). Reconstitute in 100 µL Ethyl Acetate.

Part 3: Instrumental Method (GC-MS Parameters)

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Rtx-5MS or DB-5MS UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.

    • Rationale: A 5% phenyl phase provides the necessary selectivity for aromatic piperidine derivatives while the "Ultra Inert" deactivation prevents amine tailing.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL Splitless (0.75 min purge).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min) – Focuses volatiles.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C (hold 3 min) – Slow ramp separates high-MW isomers.

Mass Spectrometry (EI Source)[8]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Acquisition:

    • Scan Mode: m/z 40–500 (for unknown screening).

    • SIM Mode: Select characteristic ions (see Table 1) for quantitation.

Workflow Visualization

G Start Sample (Plasma/Drug) pH_Adjust Adjust pH to > 9.5 (Carbonate Buffer) Start->pH_Adjust Extract LLE with 1-Chlorobutane (Isolate Free Base) pH_Adjust->Extract Deprotonation Dry Evaporate to Dryness Extract->Dry Decision Is Analyte a Secondary Amine? Dry->Decision Deriv Derivatization (PFPA) Target: N-H group Decision->Deriv Yes (e.g., Norfentanyl) Direct Reconstitute in EtOAc (Direct Injection) Decision->Direct No (e.g., Fentanyl) GCMS GC-MS Analysis (Rtx-5MS Column) Deriv->GCMS Stable Acyl-Derivative Direct->GCMS

Caption: Decision-tree workflow for the extraction and conditional derivatization of piperidine derivatives.

Part 4: Data Analysis & Self-Validating Interpretation

Fragmentation Mechanics (The "Fingerprint")

Piperidine derivatives undergo a characteristic Alpha-Cleavage adjacent to the nitrogen atom.[2] This is the primary mechanism for structural elucidation.

  • Mechanism: The radical electron on the nitrogen triggers the cleavage of the C-C bond at the alpha position, ejecting the largest alkyl group and forming a stable iminium ion.

  • Diagnostic Ions:

    • m/z 84: Unsubstituted piperidine ring.

    • m/z 188: Phenethyl-piperidine core (Fentanyl class).

    • m/z 105: Phenethyl moiety.

Table 1: Diagnostic Ions for Key Piperidine Derivatives

CompoundDerivative TypeQuant Ion (m/z)Qualifier Ions (m/z)Structural Origin
Piperidine PFPA23169, 119Molecular ion of PFPA-piperidine
Fentanyl None (Tertiary)245189, 146Loss of propionyl group
Norfentanyl PFPA378110, 200Acylated secondary amine
Methylphenidate None8456, 91Piperidine ring fragment
Fragmentation Pathway Diagram

Frag M Molecular Ion [M]+. (Radical on N) Alpha Alpha-Cleavage M->Alpha Frag1 Iminium Ion (Base Peak) Alpha->Frag1 Neutral Neutral Radical (Lost) Alpha->Neutral

Caption: The dominant Alpha-Cleavage pathway in EI-MS for piperidines, generating the stable iminium base peak.

Part 5: Troubleshooting & Quality Control

Symptom: Tailing Peaks [3][4][5]

  • Cause: Active silanol sites in the liner or column interacting with the amine.

  • Fix:

    • Replace the inlet liner with a deactivated wool liner.

    • Trim 10-20 cm from the front of the GC column (guard column maintenance).

    • Verify derivatization completeness (underivatized amines tail significantly).

Symptom: Missing Peaks (Sensitivity Loss)

  • Cause: Thermal degradation or pH mismatch during extraction.

  • Fix: Ensure extraction pH is >9.5. If analyzing thermally labile analogs, lower the inlet temperature to 220°C and use a "Pulsed Splitless" injection to speed up transfer to the column.

Symptom: Ghost Peaks [4]

  • Cause: Carryover of high-concentration samples or septum bleed.

  • Fix: Run a solvent blank (Ethyl Acetate) between samples. Use high-quality, low-bleed septa.

References

  • BenchChem. (2025).[2][6][7] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed. Retrieved from

  • West Virginia University. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl. Retrieved from [8]

  • Agilent Technologies. (2022).[5] GC Troubleshooting Guide Poster. Retrieved from

  • RSC Publishing. (2020). An optimised gas chromatographic-mass spectrometric method for benzylpiperazine. Retrieved from

Sources

Application

Application Notes and Protocols for the Characterization and Use of (S)-2-(3-methoxyphenyl)piperidine as a Putative Molecular Probe

Abstract: This document provides a comprehensive guide for the initial characterization and potential application of (S)-2-(3-methoxyphenyl)piperidine as a molecular probe. While extensive research on this specific compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the initial characterization and potential application of (S)-2-(3-methoxyphenyl)piperidine as a molecular probe. While extensive research on this specific compound is emerging, its structural motifs—a piperidine ring and a methoxyphenyl group—are prevalent in a vast number of neuropharmacological agents. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that often lead to good blood-brain barrier penetration, making it a common core for central nervous system (CNS) targeted agents[1][2]. This guide presents a structured approach to hypothesize and verify its biological target, quantify its binding affinity, and characterize its functional activity, thereby establishing its utility as a molecular probe for researchers in neuroscience and drug development.

Introduction: The Scientific Rationale

The piperidine heterocycle is a cornerstone in the design of bioactive molecules, present in numerous clinically approved drugs targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and transporters[2][3]. The inclusion of a methoxyphenyl group often directs the activity of these compounds towards monoaminergic systems, such as serotonergic (5-HT) and dopaminergic (D) receptors[4][5][6][7].

For instance, derivatives of methoxyphenylpiperazine are well-known high-affinity ligands for 5-HT1A receptors[5][7], while dimethoxyphenylpiperidines have been developed as selective 5-HT2A receptor agonists[4]. Given these established structure-activity relationships, it is hypothesized that (S)-2-(3-methoxyphenyl)piperidine may serve as a valuable molecular probe for a specific subtype of serotonin or dopamine receptor. Its successful characterization would provide a new tool for studying the distribution, density, and function of its target receptor in both in vitro and in vivo systems.

This guide will therefore outline the necessary experimental protocols to:

  • Confirm the synthesis and purity of (S)-2-(3-methoxyphenyl)piperidine.

  • Identify its primary biological target(s) through broad receptor screening.

  • Determine its binding affinity and selectivity for the identified target(s) using radioligand binding assays.

  • Characterize its functional activity (e.g., agonist, antagonist) at the target receptor(s).

Synthesis and Characterization of (S)-2-(3-methoxyphenyl)piperidine

The synthesis of chiral piperidine derivatives can be achieved through various stereoselective methods[3][8]. A common approach involves the asymmetric reduction of a corresponding pyridine precursor or a chiral resolution of a racemic mixture.

Protocol 2.1: Enantioselective Synthesis (Hypothetical Route)

A plausible synthetic route could involve the asymmetric hydrogenation of 2-(3-methoxyphenyl)pyridine using a chiral catalyst, followed by purification to isolate the (S)-enantiomer.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2-(3-methoxyphenyl)pyridine in an appropriate solvent such as methanol.

  • Catalyst Addition: Add a chiral iridium or rhodium-based catalyst (e.g., based on a chiral phosphine ligand).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction, vent the hydrogen, and filter off the catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

  • Chiral Resolution (if necessary): If the enantiomeric excess is insufficient, perform chiral high-performance liquid chromatography (HPLC) to separate the (S)- and (R)-enantiomers[4].

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity should be determined using chiral HPLC.

Target Identification and Validation

To establish (S)-2-(3-methoxyphenyl)piperidine as a useful molecular probe, its primary biological target must be identified with high confidence. A broad screening panel is the most efficient initial step.

Protocol 3.1: Broad Radioligand Binding Screen

This protocol outlines a competitive binding assay against a panel of known receptors, transporters, and ion channels.

  • Compound Preparation: Prepare a stock solution of (S)-2-(3-methoxyphenyl)piperidine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel: Utilize a commercial service or an in-house panel for a broad receptor screen (e.g., the Psychoactive Drug Screening Program panel). This panel should include various subtypes of serotonin, dopamine, adrenergic, muscarinic, and opioid receptors, among others.

  • Assay Performance: The compound is typically tested at a fixed concentration (e.g., 10 µM) in a competitive binding assay with a known radioligand for each target.

  • Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. Significant inhibition (typically >50%) at a specific target warrants further investigation.

In-Depth Characterization: Radioligand Binding Assays

Once a primary target is identified, detailed radioligand binding assays are performed to quantify the affinity (Ki) of (S)-2-(3-methoxyphenyl)piperidine for this target.

Membrane Preparation
  • Cell Culture: Culture cells stably expressing the target receptor of interest (e.g., HEK-293 cells).

  • Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors)[9].

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris. Then, centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes[9].

  • Storage: Resuspend the membrane pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C. Determine the protein concentration using a standard assay (e.g., BCA assay)[9].

Protocol 4.2: Saturation Binding Assay (To determine Kd of the radioligand)

This assay is first performed with a known radioligand for the target receptor to determine its dissociation constant (Kd) and the receptor density (Bmax) in your membrane preparation.

  • Assay Setup: In a 96-well plate, add increasing concentrations of the radioligand to wells containing the prepared cell membranes in binding buffer[9][10].

  • Non-specific Binding: To a parallel set of wells, add a high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature for a defined period to reach equilibrium[9].

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer[1][9].

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter[1][9].

  • Data Analysis: Plot the specific binding (total binding - non-specific binding) against the radioligand concentration. Fit the data to a one-site saturation binding model to determine the Kd and Bmax values.

Protocol 4.3: Competition Binding Assay (To determine Ki of the probe)

This assay determines the affinity of your unlabeled probe, (S)-2-(3-methoxyphenyl)piperidine.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) and increasing concentrations of unlabeled (S)-2-(3-methoxyphenyl)piperidine to wells containing the cell membranes[9][10][11].

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation, Filtration, and Quantification: Follow the same procedure as in the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of (S)-2-(3-methoxyphenyl)piperidine. Fit the data to a one-site competition model to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[1][9].

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Incubation Incubate Membranes with Radioligand and Probe (Varying Concentrations) Membrane_Prep->Incubation Radioligand Prepare Radioligand Stock Solution Radioligand->Incubation Probe Prepare (S)-2-(3-methoxyphenyl)piperidine Stock Solution Probe->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligands Incubation->Filtration Counting Scintillation Counting of Filter-Bound Radioactivity Filtration->Counting Plotting Plot % Specific Binding vs. [Probe] Counting->Plotting Curve_Fitting Non-linear Regression to Determine IC50 Plotting->Curve_Fitting Ki_Calc Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calc

Caption: Workflow for determining the binding affinity (Ki) of a molecular probe.

Functional Characterization

Determining the functional activity of (S)-2-(3-methoxyphenyl)piperidine at its target receptor is crucial. Is it an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand?

Protocol 5.1: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., cAMP Assay)

This protocol is applicable if the target receptor is a GPCR that signals through cyclic AMP (cAMP).

  • Cell Seeding: Seed cells expressing the target receptor in a 96-well plate.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of (S)-2-(3-methoxyphenyl)piperidine.

    • Include a known agonist for the receptor as a positive control.

    • Incubate for a specified time.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of (S)-2-(3-methoxyphenyl)piperidine.

    • Then, stimulate the cells with a fixed concentration (e.g., EC80) of a known agonist.

    • Incubate for a specified time.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log concentration of the probe to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the probe to determine the IC50. This can be used to calculate the functional antagonist constant (Kb).

Signaling Pathway Visualization

G cluster_membrane Cell Membrane GPCR Target GPCR G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Modulates Probe_Agonist (S)-2-(3-methoxyphenyl)piperidine (as Agonist) Probe_Agonist->GPCR Activates Probe_Antagonist (S)-2-(3-methoxyphenyl)piperidine (as Antagonist) Probe_Antagonist->GPCR Blocks Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Activates ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: GPCR signaling and points of modulation by a molecular probe.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Parameter Description Example Value
Ki (nM) Inhibitory constant; a measure of binding affinity.1.5 nM
Selectivity Ratio of Ki for off-targets vs. the primary target.>100-fold vs. related receptors
EC50 (nM) Concentration for 50% of maximal agonist effect.10.2 nM
Emax (%) Maximal efficacy relative to a full agonist.95% (Full Agonist)
IC50 (nM) Concentration for 50% inhibition of agonist response.5.8 nM

Conclusion and Future Directions

Following the successful completion of these protocols, researchers will have a comprehensive profile of (S)-2-(3-methoxyphenyl)piperidine. If it demonstrates high affinity, selectivity, and defined functional activity for a specific target, it can be considered a valuable molecular probe.

Future work could involve:

  • Radiolabeling: Synthesizing a radiolabeled version (e.g., with ³H or ¹¹C) for use in autoradiography or Positron Emission Tomography (PET) imaging[1].

  • In Vivo Studies: Evaluating its pharmacokinetic properties and its effects on animal behavior or physiology to validate its utility in living systems[5].

By systematically characterizing novel compounds like (S)-2-(3-methoxyphenyl)piperidine, the scientific community can expand its toolkit for exploring the complexities of the central nervous system and accelerating the development of new therapeutics.

References

  • Hansen, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Feenstra, R. W., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. Available at: [Link]

  • Stary, E., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem. Available at: [Link]

  • PubChem. 2-(3-methoxyphenyl)piperidine. Available at: [Link]

  • Kozlov, N. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Cignarella, G., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Leopoldo, M., et al. (2002). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yuan, J., et al. (2011). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, J., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic Chemistry Frontiers. Available at: [Link]

  • BindingDB. Entry BDBM50039246. Available at: [Link]

  • Kincses, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-1-adamantanamine and Memantine Analogs. Molecules. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. Available at: [Link]

  • PubChem. (2S)-2-(3-methoxyphenyl)piperidine. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lazewska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Fakhraei, N., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Oncodesign Services. Radioligand Binding Assay. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Experimental Design for In Vivo Studies with (S)-2-(3-methoxyphenyl)piperidine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for the novel compound (S)-2-(3-methoxyphenyl)piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for the novel compound (S)-2-(3-methoxyphenyl)piperidine. While specific in vivo data for this exact molecule is limited in publicly accessible literature, its structure is closely related to ligands targeting the sigma-1 receptor (S1R), a unique ligand-regulated molecular chaperone implicated in a variety of neurological and psychiatric conditions.[1][2][3] This guide is therefore built upon the established pharmacology of S1R agonists and provides a logical, scientifically-grounded framework for investigating the potential therapeutic effects of (S)-2-(3-methoxyphenyl)piperidine, with a focus on its antidepressant and anxiolytic potential. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable preclinical data.[4][5]

Introduction and Scientific Rationale

(S)-2-(3-methoxyphenyl)piperidine belongs to the phenylpiperidine class of compounds, a scaffold known to produce pharmacologically active molecules.[6][7] The primary rationale for its investigation stems from its structural similarity to known sigma-1 receptor (S1R) ligands. The S1R is an intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondria interface, that plays a crucial role in cellular homeostasis, neuroprotection, and the modulation of various neurotransmitter systems.[3][8]

Activation of the S1R by agonist ligands has been shown to:

  • Modulate ion channels, including NMDA and IP3 receptors.[1][2][9]

  • Regulate glutamatergic and dopaminergic neurotransmission.[10]

  • Promote neuronal survival and plasticity.[3]

  • Produce antidepressant- and anxiolytic-like effects in preclinical models.[10]

Given these functions, S1R is a promising therapeutic target for depression, anxiety, and neurodegenerative diseases.[1][8][11] This guide will focus on designing in vivo experiments to test the hypothesis that (S)-2-(3-methoxyphenyl)piperidine acts as a functional S1R agonist and exhibits antidepressant and anxiolytic properties.

Hypothesized Mechanism of Action

The core hypothesis is that (S)-2-(3-methoxyphenyl)piperidine binds to and activates the S1R. This activation leads to dissociation from its binding partner, BiP, allowing it to modulate downstream effectors like the IP3 receptor, ultimately influencing calcium signaling, reducing ER stress, and potentiating NMDA receptor function.[8][10] These cellular actions are hypothesized to translate into measurable anxiolytic and antidepressant effects at the behavioral level.

Sigma-1_Receptor_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Neuron Neuronal Effects S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor S1R_Active->IP3R Modulation Ca_ER ER Ca2+ Release IP3R->Ca_ER Mediates Ca_Mito Mitochondrial Ca2+ Uptake ATP ATP Production Ca_Mito->ATP Supports Neuroprotection Neuroprotection & Plasticity ATP->Neuroprotection Promotes Behavior Behavioral Outcomes (e.g., Reduced Anxiety) Neuroprotection->Behavior Compound (S)-2-(3-methoxyphenyl)piperidine (Agonist) Compound->S1R_BiP Binds & Activates Ca_ER->Ca_Mito Transfer

Caption: Hypothesized signaling pathway for (S)-2-(3-methoxyphenyl)piperidine.

Preclinical Study Design: Foundational Principles

A well-designed study is crucial for generating reliable and interpretable data.[4][12] Before proceeding to specific protocols, researchers must address the following.

Animal Model Selection

The choice of animal model is a critical first step.[13] For initial screening of antidepressant and anxiolytic activity, outbred rat strains like Sprague-Dawley or mouse strains like CD-1 are suitable due to their robustness. For more mechanistic studies, inbred mouse strains like C57BL/6J are preferred for their genetic homogeneity. All studies must adhere to institutional and national guidelines for the ethical care and use of laboratory animals.

Formulation and Dosing
  • Vehicle Selection: The compound must be dissolved in a vehicle that is non-toxic and inert. A common starting point is a mixture of 5% DMSO, 5% Tween® 80, and 90% sterile saline. The vehicle's effect must be assessed in a dedicated control group.

  • Route of Administration: Intraperitoneal (i.p.) injection is common for acute preclinical studies due to its rapid systemic absorption. Oral gavage (p.o.) is preferred for studies mimicking clinical use.

  • Dose-Response: A dose-response study is essential to identify a therapeutically relevant dose range and to establish a potential therapeutic window. At least three doses (e.g., 1, 10, 30 mg/kg) should be tested against a vehicle control.

Experimental Controls and Blinding (Self-Validation)

To ensure trustworthiness, every experiment must be a self-validating system.[5][13]

  • Vehicle Control: This group receives only the drug vehicle and serves as the baseline for all comparisons.

  • Positive Control: A known antidepressant (e.g., Fluoxetine, 20 mg/kg, i.p.) or anxiolytic (e.g., Diazepam, 2 mg/kg, i.p.) should be included to validate the assay's sensitivity and provide a benchmark for the test compound's efficacy.

  • Randomization and Blinding: Animals must be randomly assigned to treatment groups.[13] Furthermore, experimenters conducting the assays and analyzing the data should be blind to the treatment conditions to prevent unconscious bias.[5]

Experimental Design Summary Table
ParameterRecommendationRationale
Species/Strain Mouse (C57BL/6J) or Rat (Sprague-Dawley)Well-characterized behavior; extensive use in neuropharmacology.
Sex Both males and females (tested separately)To identify potential sex-specific effects.[13]
Group Size (n) 8-12 per groupProvides sufficient statistical power while adhering to 3Rs principles.
Housing Standard conditions, 12:12 light/dark cycleMinimizes environmental stress and standardizes circadian rhythms.
Acclimation Minimum 1 week to facility, 60 min to test roomReduces stress from transport and novel environments.[14]
Controls Vehicle, Positive Control (assay-dependent)Establishes baseline and confirms assay validity.[13]
Blinding Experimenter blinded to treatment allocationReduces experimenter bias.[5]

Core Experimental Protocols

The following protocols are designed to assess the anxiolytic and antidepressant-like properties of (S)-2-(3-methoxyphenyl)piperidine.

Protocol 1: Assessment of Anxiolytic-Like Activity via Elevated Plus Maze (EPM)

The EPM is a widely used test for anxiolytic agents, based on the rodent's natural aversion to open and elevated spaces.[14][15][16][17] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[18]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing open arms and two opposing enclosed arms.

  • Pre-treatment: Administer (S)-2-(3-methoxyphenyl)piperidine (e.g., 1, 10, 30 mg/kg, i.p.), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg, i.p.) 30 minutes prior to testing.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the trial.[14]

  • Trial: Place the animal in the center of the maze, facing an open arm.[15] Allow it to explore freely for 5 minutes.[14][18]

  • Data Collection: Record the session using an overhead video camera and automated tracking software. Key parameters to measure are:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Analysis: An increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of entries into the open arms (% Open Arm Entries) relative to the vehicle group indicates an anxiolytic-like effect. Total distance traveled should be analyzed to rule out confounding effects of hyperactivity or sedation.

Protocol 2: Assessment of Antidepressant-Like Activity via Forced Swim Test (FST)

The FST is a common screening tool for antidepressant efficacy.[19][20][21] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming/climbing) rather than becoming immobile.[20]

Note on FST: There are ongoing discussions regarding the scientific validity and ethical implications of the FST as a model of depression.[22] It should be considered a test of stress-coping strategy rather than a direct measure of mood.[19] Researchers must consult institutional guidelines, as some bodies have restricted its use.[22]

Methodology:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[19]

  • Pre-treatment: Administer (S)-2-(3-methoxyphenyl)piperidine (e.g., 1, 10, 30 mg/kg, i.p.), vehicle, or a positive control (e.g., Fluoxetine, 20 mg/kg, i.p.) 30-60 minutes prior to testing.

  • Trial: Gently place the animal into the water cylinder for a 6-minute session.[19]

  • Data Collection: Record the session with a side-view camera. The primary measure is the duration of immobility, typically scored during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.[23]

  • Post-Trial Care: After the test, remove the animal, gently dry it with a towel, and place it in a heated recovery cage before returning it to its home cage.

  • Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[20]

Overall Experimental Workflow

Sources

Application

Measuring the Binding Affinity of (S)-2-(3-methoxyphenyl)piperidine: A Guide to Core Biophysical Techniques

< Introduction: The Critical Role of Binding Affinity in Drug Discovery In the landscape of modern drug discovery and development, the precise characterization of molecular interactions is paramount. Binding affinity, ty...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of molecular interactions is paramount. Binding affinity, typically quantified by the equilibrium dissociation constant (K D ), is a measure of the strength of the interaction between a ligand, such as a small molecule, and its biological target, usually a protein. A lower K D value signifies a stronger binding interaction.[1] For a novel compound like (S)-2-(3-methoxyphenyl)piperidine, a piperidine derivative with potential pharmacological activity, determining its binding affinity to a specific target is a foundational step. This information is crucial for establishing structure-activity relationships (SAR), optimizing lead compounds, and predicting in vivo efficacy.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for measuring the binding affinity of (S)-2-(3-methoxyphenyl)piperidine. Given that piperidine scaffolds are common in compounds targeting G-protein coupled receptors (GPCRs) and enzymes, this guide will focus on techniques broadly applicable to these target classes. We will explore two primary, robust methods—Radioligand Binding Assays and Surface Plasmon Resonance (SPR)—and an orthogonal validation technique, Isothermal Titration Calorimetry (ITC), to ensure data integrity and provide a comprehensive thermodynamic profile of the interaction.

Strategic Selection of an Affinity Measurement Technique

The choice of an appropriate assay is a critical decision that depends on several factors, including the nature of the target protein (e.g., membrane-bound vs. soluble), the availability of purified materials, and the desired throughput.[2] For membrane-bound targets like GPCRs, Radioligand Binding Assays are a highly sensitive and well-established method.[3][4] For purified, soluble proteins, label-free techniques like Surface Plasmon Resonance (SPR) offer the advantage of providing real-time kinetic data in addition to affinity.[5][6][7] Isothermal Titration Calorimetry (ITC) serves as the gold standard for validation, as it directly measures the heat changes associated with binding, providing a complete thermodynamic signature of the interaction without the need for labels or immobilization.[8][9]

Primary Technique 1: Radioligand Binding Assays for GPCR Targets

Radioligand binding assays are a cornerstone of pharmacology for quantifying receptor-ligand interactions.[4] These assays are particularly useful for membrane-bound receptors like GPCRs.[3] The most common format for characterizing an unlabeled compound like (S)-2-(3-methoxyphenyl)piperidine is a competition (or displacement) binding assay.[3][4] In this setup, the unlabeled compound competes with a known radiolabeled ligand for binding to the receptor.

Causality Behind the Experimental Design

The principle of the competition assay is based on the law of mass action. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the inhibitory concentration 50% (IC 50 ), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[10] The IC 50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[10] Therefore, it must be converted to an inhibition constant (K i ), which is an intrinsic measure of the compound's affinity for the receptor. This conversion is achieved using the Cheng-Prusoff equation.[10][11]

Workflow for Radioligand Competition Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare Cell Membranes Expressing Target GPCR A1 Incubate Membranes, Radioligand, and Test Compound P1->A1 P2 Prepare Radioligand (e.g., [3H]-ligand) P2->A1 P3 Prepare Test Compound ((S)-2-(3-methoxyphenyl)piperidine) Serial Dilutions P3->A1 A2 Components: 1. Total Binding (Membrane + Radioligand) 2. Non-Specific Binding (NSB) (Membrane + Radioligand + Excess Unlabeled Ligand) 3. Displacement (Membrane + Radioligand + Test Compound) S1 Rapid Vacuum Filtration (Separates bound from free radioligand) A2->S1 S2 Wash Filter Mat S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Quantify Radioactivity (Scintillation Counter) S3->S4 D1 Calculate Specific Binding S4->D1 D2 Plot % Inhibition vs. [Test Compound] D1->D2 D3 Determine IC50 from Non-linear Regression D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow of a radioligand competition binding assay.

Detailed Protocol: Radioligand Competition Binding Assay

A. Materials and Reagents

  • Cell Membranes: Prepare membranes from cells stably overexpressing the target GPCR.[12]

  • Radioligand: A tritiated ([ ³ H]) or iodinated ([ ¹²⁵ I]) ligand with high affinity and specificity for the target receptor.

  • Test Compound: (S)-2-(3-methoxyphenyl)piperidine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding (NSB) Ligand: A high concentration (1000x K D ) of a known unlabeled ligand for the target receptor.

  • 96-well Plates: For incubation.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]

  • Cell Harvester: For rapid filtration.

  • Scintillation Fluid & Vials: For counting radioactivity.

  • Liquid Scintillation Counter.

B. Experimental Procedure

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in fresh, ice-cold assay buffer to a predetermined optimal concentration.[12][13] Prepare serial dilutions of (S)-2-(3-methoxyphenyl)piperidine in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.[13]

    • Non-Specific Binding (NSB) wells: Add 150 µL of membrane preparation, 50 µL of NSB ligand, and 50 µL of radioligand.

    • Displacement wells: Add 150 µL of membrane preparation, 50 µL of the (S)-2-(3-methoxyphenyl)piperidine dilution, and 50 µL of radioligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[13] Gentle agitation is recommended.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]

  • Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.[13]

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of (S)-2-(3-methoxyphenyl)piperidine.

  • Determine IC 50 : Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to fit the data and determine the IC 50 value.

  • Calculate K i : Convert the IC 50 to the inhibition constant (K i ) using the Cheng-Prusoff equation:[10][14]

    • K i = IC 50 / (1 + ([L]/K D ))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • K D is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).[15]

Primary Technique 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][16] It measures changes in the refractive index at the surface of a sensor chip, which are proportional to changes in mass as an analyte in solution binds to a ligand immobilized on the surface.[5] This technique provides not only the equilibrium dissociation constant (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k d ).

Causality Behind the Experimental Design

In a typical SPR experiment for a small molecule like (S)-2-(3-methoxyphenyl)piperidine, the larger binding partner (the target protein) is immobilized on the sensor chip surface, and the small molecule (analyte) is flowed over the surface at various concentrations.[17] This orientation is chosen to maximize the binding signal, as the response in SPR is proportional to the molecular weight of the analyte.[18] The binding event is monitored over time, generating a sensorgram. The association phase shows the binding of the analyte to the ligand, and the dissociation phase shows the complex falling apart after the analyte injection is stopped. By fitting these curves to a suitable binding model (e.g., 1:1 Langmuir binding), the kinetic and affinity constants can be derived.[17]

Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation & Immobilization cluster_binding Binding Measurement cluster_regeneration Surface Regeneration cluster_analysis Data Analysis P1 Prepare Purified Target Protein (Ligand) P4 Immobilize Target Protein to Sensor Chip P1->P4 P2 Prepare Test Compound (Analyte) Dilution Series B2 Inject Analyte at Various Concentrations P2->B2 P3 Activate Sensor Chip Surface (e.g., Amine Coupling) P3->P4 P5 Deactivate & Block Remaining Active Sites P4->P5 B1 Inject Running Buffer (Establish Stable Baseline) P5->B1 B1->B2 B3 Monitor Association Phase B2->B3 B4 Inject Running Buffer B3->B4 B5 Monitor Dissociation Phase B4->B5 R1 Inject Regeneration Solution (e.g., low pH, high salt) B5->R1 A1 Reference Subtraction B5->A1 R2 Remove Bound Analyte R1->R2 R2->B1 Next Cycle A2 Fit Sensorgrams to a Kinetic Model (e.g., 1:1) A1->A2 A3 Determine ka, kd, and KD A2->A3

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol: SPR Kinetic and Affinity Analysis

A. Materials and Reagents

  • SPR Instrument: e.g., Biacore, ProteOn, or similar.[6][19]

  • Sensor Chip: A carboxymethylated dextran chip (e.g., CM5) is common for amine coupling.

  • Target Protein: Purified target protein with a free amine group for coupling.

  • Analyte: (S)-2-(3-methoxyphenyl)piperidine.

  • Running Buffer: A buffer that matches the analyte solution, e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). The buffer may need to be supplemented with a small percentage of DMSO to aid analyte solubility, ensuring it is perfectly matched between the running buffer and the sample dilutions.[17]

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Regeneration Solution: A solution that removes the analyte without denaturing the ligand, determined empirically (e.g., low pH glycine, high salt).[18]

B. Experimental Procedure

  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor chip surface with a freshly prepared mixture of NHS and EDC.[20]

    • Inject the purified target protein (typically at 5-20 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface.[20] Covalent bonds will form between the protein's primary amines and the activated surface.

    • Inject ethanolamine-HCl to deactivate any remaining active esters and block non-specific binding sites.

  • Analyte Binding Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a kinetic titration by injecting the (S)-2-(3-methoxyphenyl)piperidine dilution series (typically 5-7 concentrations, ranging from 0.1 to 10 times the expected K D ) over the ligand-immobilized surface and a reference flow cell.[18]

    • Each injection cycle consists of: an association phase (analyte flows over the surface) and a dissociation phase (running buffer flows over the surface).

  • Surface Regeneration:

    • After each analyte injection, inject the regeneration solution to strip all bound analyte from the ligand surface, preparing it for the next injection cycle.[20] The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized protein.

C. Data Analysis

  • Data Processing: The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting: The processed sensorgrams are globally fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir interaction model) using the instrument's analysis software.[5]

  • Derive Constants: The fitting process yields the association rate constant (k a , in M ⁻¹ s ⁻¹ ), the dissociation rate constant (k d , in s ⁻¹ ), and the equilibrium dissociation constant (K D , in M), where K D = k d / k a .

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[9][21] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH) in a single, label-free, in-solution experiment.[8][21] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction.

Causality Behind the Experimental Design

ITC operates by measuring the differential heat between a sample cell containing the target protein and a reference cell.[22] The ligand, (S)-2-(3-methoxyphenyl)piperidine, is titrated into the sample cell in a series of small injections.[8] Each injection triggers a heat change corresponding to the binding of the ligand to the protein. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.[21] The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a binding model to extract the thermodynamic parameters.

Workflow for ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_titration Titration Experiment cluster_control Control Experiment cluster_analysis Data Analysis P1 Prepare Purified Protein (in Cell) T1 Load Protein into Sample Cell Load Compound into Syringe P1->T1 P2 Prepare Test Compound (in Syringe) P2->T1 C1 Titrate Compound into Buffer Alone P2->C1 P3 Ensure Identical Buffer (Crucial for minimizing dilution heat) P3->P1 P3->P2 P4 Degas all Solutions P4->T1 T2 Equilibrate System to Constant Temperature T1->T2 T3 Perform Series of Small Volume Injections of Compound into Protein T2->T3 T4 Measure Heat Change After Each Injection T3->T4 A1 Integrate Raw Heat Pulses T4->A1 C2 Measure Heat of Dilution C1->C2 A2 Subtract Heat of Dilution C2->A2 A1->A2 A3 Plot Heat Change vs. Molar Ratio A2->A3 A4 Fit Data to a Binding Model A3->A4 A5 Determine KD, n, ΔH A4->A5

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol: ITC Binding Analysis

A. Materials and Reagents

  • ITC Instrument: e.g., MicroCal PEAQ-ITC, VP-ITC, or similar.

  • Target Protein: Highly purified and accurately concentrated protein.

  • Ligand: (S)-2-(3-methoxyphenyl)piperidine, with an accurately known concentration.

  • Dialysis Buffer: The final buffer in which both the protein and ligand are prepared. It is critical that the buffers are identical to minimize heats of dilution.[22]

B. Experimental Procedure

  • Sample Preparation:

    • Dialyze the purified protein extensively against the final assay buffer.

    • Dissolve the ligand in the final dialysis buffer. If DMSO is required, ensure the exact same concentration of DMSO is present in the protein solution.[22]

    • Accurately determine the concentrations of both protein and ligand. Errors in concentration directly impact the determined stoichiometry and K D .[22]

    • Degas both solutions immediately before the experiment to prevent air bubbles.[22]

  • Instrument Setup:

    • Load the protein solution (e.g., 5-50 µM) into the sample cell.[22]

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[22][23]

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Titration:

    • Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.

C. Data Analysis

  • Integration: The raw data (a series of heat spikes) is integrated to determine the heat change (ΔH) for each injection.

  • Correction: The heat of dilution from the control experiment is subtracted from the binding data.

  • Binding Isotherm: The corrected heat per injection is plotted against the molar ratio of ligand to protein.

  • Model Fitting: The resulting binding isotherm is fitted with a non-linear regression model (e.g., a one-site binding model) using the instrument's software.

  • Derive Parameters: The fit yields the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (K A ), from which the dissociation constant (K D = 1/K A ) is calculated. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS .[22]

Data Summary and Interpretation

To ensure confidence in the measured affinity, it is best practice to use at least two orthogonal methods. The results from each technique should be critically compared.

ParameterRadioligand BindingSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output K i (from IC 50 )k a , k d , K DK D , n, ΔH
Principle Competitive displacement of a radiolabelMass change at a surface (refractive index)Direct measurement of binding heat
Target State Membranes, native-like statePurified, immobilizedPurified, in solution
Label Required? Yes (radioligand)NoNo
Kinetic Info? NoYesNo
Thermodynamic Info? NoNoYes (ΔH, ΔS, ΔG)
Common Target GPCRs, Ion ChannelsPurified ProteinsPurified Proteins

This table summarizes the key features and outputs of the described techniques.

Discrepancies between methods can arise from differences in the assay format. For example, SPR requires immobilization of the target, which could potentially alter its conformation, whereas ITC is an in-solution technique. Radioligand assays are performed on membrane preparations, which may better reflect the native environment of a GPCR. A convergence of affinity values from these distinct methods provides a high degree of confidence in the characterization of (S)-2-(3-methoxyphenyl)piperidine.

Conclusion

Measuring the binding affinity of a novel compound such as (S)-2-(3-methoxyphenyl)piperidine is a multi-faceted process that requires careful selection and execution of appropriate biophysical techniques. By employing a primary method suited to the biological target, such as a Radioligand Binding Assay for a GPCR or SPR for a purified enzyme, and validating the results with an orthogonal, in-solution technique like ITC, researchers can build a robust and comprehensive understanding of the compound's interaction with its target. This rigorous approach is fundamental to making informed decisions in the complex process of drug discovery and development.

References

  • Troubleshooting guide for Isothermal Titration Calorimetry. (2011).
  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.
  • Vivian, J. T., & Callis, P. R. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation.
  • Riccardi, L. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. PubMed.
  • Wang, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations.
  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Surface Plasmon Resonance.
  • Revvity. (n.d.). Best practices for pharmacological characterization of PPI inhibitors.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ACS Omega. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Publications.
  • Saboury, A. A. (2010). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. PubMed.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Nicoya Lifesciences. (2023). Top 10 tips for high quality SPR data | SPR Guide.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Creative Proteomics. (n.d.). Troubleshooting and Optimization Tips for SPR Experiments.
  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • Reichert Technologies. (2022). Guide to Running an SPR Experiment.

Sources

Method

The Versatile Precursor: (S)-2-(3-methoxyphenyl)piperidine in Modern Organic Synthesis

Introduction: The Significance of Chiral Piperidines in Drug Discovery The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] The introduction of chirality into the piperidine scaffold significantly expands the accessible chemical space, allowing for fine-tuning of a molecule's interaction with its biological target.[2] Chiral piperidines can lead to enhanced biological activity, improved selectivity, favorable pharmacokinetic properties, and reduced off-target effects.[2] (S)-2-(3-methoxyphenyl)piperidine has emerged as a particularly valuable chiral building block due to the synthetic handles it offers for the creation of diverse and complex molecular architectures. This guide provides detailed application notes and protocols for the use of (S)-2-(3-methoxyphenyl)piperidine as a precursor in the synthesis of high-value compounds for drug discovery and development.

Application I: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists have shown significant therapeutic potential as antiemetics, antidepressants, and anxiolytics. A key structural feature of many potent NK1 receptor antagonists is a substituted piperidine ring. (S)-2-(3-methoxyphenyl)piperidine serves as an excellent starting material for the stereoselective synthesis of these compounds. The following protocol details the synthesis of a key intermediate for this class of drugs.

Protocol 1: N-Alkylation of (S)-2-(3-methoxyphenyl)piperidine via Reductive Amination

This protocol describes the N-alkylation of (S)-2-(3-methoxyphenyl)piperidine with a substituted benzaldehyde, a common step in the synthesis of various NK1 receptor antagonists. Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[3]

Principle: The reaction proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the secondary amine of the piperidine with an aldehyde, followed by the in-situ reduction of the iminium ion by a mild reducing agent, such as sodium triacetoxyborohydride (STAB).[3] STAB is often preferred as it is selective for the iminium ion over the aldehyde, minimizing side reactions.[3]

Workflow Diagram:

G cluster_0 Reductive Amination Protocol start Start: (S)-2-(3-methoxyphenyl)piperidine & Substituted Benzaldehyde reaction Reaction Vessel: - Dichloromethane (DCM) - Acetic Acid (catalyst) start->reaction Dissolve stab Add Sodium Triacetoxyborohydride (STAB) reaction->stab Add dropwise stir Stir at Room Temperature stab->stir Monitor by TLC/LC-MS workup Aqueous Workup: - Quench with NaHCO₃ - Extract with DCM stir->workup Reaction complete purify Purification: Flash Column Chromatography workup->purify product Product: N-Alkylated Piperidine Derivative purify->product

Caption: Workflow for the N-alkylation of (S)-2-(3-methoxyphenyl)piperidine.

Materials and Reagents:

ReagentPuritySupplier
(S)-2-(3-methoxyphenyl)piperidine>98%Commercial Source
Substituted Benzaldehyde>98%Commercial Source
Sodium triacetoxyborohydride (STAB)>95%Commercial Source
Dichloromethane (DCM), anhydrous>99.8%Commercial Source
Acetic Acid, glacial>99.7%Commercial Source
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Sodium Sulfate-Commercial Source
Silica Gel for column chromatography-Commercial Source

Experimental Procedure:

  • To a solution of (S)-2-(3-methoxyphenyl)piperidine (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated piperidine derivative.

Expected Results:

This protocol typically affords the N-alkylated product in good to excellent yields (70-90%), depending on the nature of the substituted benzaldehyde. The stereochemistry at the C2 position of the piperidine ring is preserved throughout the reaction.

Application II: Synthesis of Dopamine Receptor Modulators

Substituted piperidines are key pharmacophores in the development of ligands for dopamine receptors, which are important targets for the treatment of various central nervous system disorders.[4] (S)-2-(3-methoxyphenyl)piperidine can be elaborated into potent and selective dopamine receptor modulators.

Protocol 2: Amide Coupling of (S)-2-(3-methoxyphenyl)piperidine with a Carboxylic Acid

This protocol outlines the formation of an amide bond between the piperidine nitrogen and a carboxylic acid, a common strategy for introducing diversity in drug discovery programs.[5]

Principle: The carboxylic acid is activated in situ using a coupling reagent to form a highly reactive species that readily reacts with the secondary amine of the piperidine to form an amide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[5]

Workflow Diagram:

G cluster_1 Amide Coupling Protocol start Start: (S)-2-(3-methoxyphenyl)piperidine & Carboxylic Acid reaction Reaction Vessel: - Anhydrous DMF - EDC, HOBt start->reaction Dissolve base Add DIPEA reaction->base Add dropwise stir Stir at Room Temperature base->stir Monitor by TLC/LC-MS workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine stir->workup Reaction complete purify Purification: Flash Column Chromatography workup->purify product Product: N-Acylated Piperidine Derivative purify->product

Sources

Application

Application Notes and Protocols for Assessing Cell Viability Following Treatment with (S)-2-(3-methoxyphenyl)piperidine

Introduction: Evaluating the Cellular Impact of (S)-2-(3-methoxyphenyl)piperidine (S)-2-(3-methoxyphenyl)piperidine is a piperidine derivative, a class of compounds prevalent in a wide array of pharmaceuticals due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Evaluating the Cellular Impact of (S)-2-(3-methoxyphenyl)piperidine

(S)-2-(3-methoxyphenyl)piperidine is a piperidine derivative, a class of compounds prevalent in a wide array of pharmaceuticals due to their versatile biological activities.[1][2] Piperidine-containing molecules have been investigated for applications ranging from CNS disorders to oncology.[2][3][4] Given the potential therapeutic applications of novel piperidine compounds, a thorough in vitro characterization is a critical first step in the drug discovery pipeline. A fundamental aspect of this characterization is the assessment of cell viability and cytotoxicity, which provides essential information about a compound's safety and therapeutic window.

This guide provides a comprehensive overview and detailed protocols for assessing cell viability in response to treatment with (S)-2-(3-methoxyphenyl)piperidine. We will explore multiple assay principles to ensure a robust and validated dataset. The selection of multiple assays with different underlying mechanisms is crucial to mitigate the risk of compound interference and to build a comprehensive understanding of the cellular response. This document is intended for researchers, scientists, and drug development professionals.

The Importance of a Multi-Assay Approach

No single assay is universally applicable for determining cell viability. Each method relies on a specific cellular characteristic, such as metabolic activity, membrane integrity, or lysosomal function. Compounds can sometimes interfere with assay components, leading to erroneous results.[5][6] Therefore, employing a panel of assays is a scientifically rigorous approach. In these application notes, we will focus on three distinct and widely adopted methods:

  • MTT Assay: A colorimetric assay that measures metabolic activity via mitochondrial dehydrogenase function.[1][7]

  • Neutral Red Uptake Assay: This assay assesses viability based on the ability of live cells to incorporate and retain the neutral red dye within their lysosomes.[3][8]

  • Trypan Blue Exclusion Assay: A dye exclusion method that distinguishes viable from non-viable cells based on membrane integrity.[4][9][10]

By correlating the results from these three assays, researchers can obtain a more accurate and reliable assessment of the cytotoxic potential of (S)-2-(3-methoxyphenyl)piperidine.

Experimental Workflow Overview

The general workflow for assessing the effect of (S)-2-(3-methoxyphenyl)piperidine on cell viability is depicted below. This process involves cell culture, compound treatment, and subsequent analysis using the selected viability assays.

Experimental Workflow for Cell Viability Assessment General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assessment (Parallel Plates) cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates treatment Incubation of Cells with Compound for a Defined Period (e.g., 24, 48, 72 hours) cell_culture->treatment compound_prep Preparation of (S)-2-(3-methoxyphenyl)piperidine Serial Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay nr_assay Neutral Red Assay treatment->nr_assay tb_assay Trypan Blue Assay treatment->tb_assay data_acquisition Spectrophotometric/Microscopic Reading mtt_assay->data_acquisition nr_assay->data_acquisition tb_assay->data_acquisition data_analysis Calculation of % Viability and IC50 data_acquisition->data_analysis

Caption: General workflow for assessing cell viability after compound treatment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[11] The formazan is then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (living) cells.[1][12]

MTT Assay Principle Principle of the MTT Assay cluster_cell Viable Cell mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) mitochondrion->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Water-soluble) MTT->mitochondrion Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Materials
  • (S)-2-(3-methoxyphenyl)piperidine

  • Cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (S)-2-(3-methoxyphenyl)piperidine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

Calculate the percentage of cell viability using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Plot the % viability against the concentration of (S)-2-(3-methoxyphenyl)piperidine to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation
(S)-2-(3-methoxyphenyl)piperidine (µM)Mean Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
11.1894.4
100.9576.0
250.6350.4
500.3124.8
1000.1512.0

Protocol 2: Neutral Red (NR) Uptake Assay

Principle

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of living cells. The amount of dye absorbed is proportional to the number of viable cells.[3]

Materials
  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • NR Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • Other materials as listed for the MTT assay.

Step-by-Step Protocol
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • After compound treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[8]

  • Dye Removal and Cell Washing:

    • Carefully remove the Neutral Red-containing medium.

    • Wash the cells with 150 µL of PBS to remove excess dye.

  • Dye Extraction:

    • Add 150 µL of the NR Desorb solution to each well.

    • Shake the plate for 10 minutes on an orbital shaker to extract the dye from the lysosomes.[14]

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis

The data analysis is similar to the MTT assay. Calculate the percentage of viability and determine the IC₅₀ value.

Hypothetical Data Presentation
(S)-2-(3-methoxyphenyl)piperidine (µM)Mean Absorbance (540 nm)% Viability
0 (Vehicle Control)0.98100
10.9293.9
100.7980.6
250.5152.0
500.2424.5
1000.1111.2

Protocol 3: Trypan Blue Exclusion Assay

Principle

This assay is based on the principle that viable cells have intact cell membranes that exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[9][10] This method allows for the direct counting of live and dead cells.

Materials
  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

  • Microcentrifuge tubes

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a suitable format (e.g., 6-well or 12-well plates) and treat with (S)-2-(3-methoxyphenyl)piperidine as described previously.

  • Cell Harvesting:

    • After treatment, collect the culture medium (which may contain dead, floating cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS or serum-free medium.[9]

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[10]

    • Incubate for 1-2 minutes at room temperature.[15]

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

Data Analysis

Calculate the percentage of cell viability using the following formula:

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

Hypothetical Data Presentation
(S)-2-(3-methoxyphenyl)piperidine (µM)Viable Cells (x10⁴)Non-viable Cells (x10⁴)% Viability
0 (Vehicle Control)9.80.298.0
19.50.496.0
108.11.287.1
255.34.554.1
502.57.325.5
1001.18.811.1

Troubleshooting and Considerations

  • Compound Interference: Compounds with inherent color or that can reduce tetrazolium salts non-enzymatically can interfere with colorimetric assays.[5] It is advisable to run a control plate with the compound in cell-free medium to check for direct reactivity with the assay reagents.

  • Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death, confounding the results.

  • Solvent Effects: The solvent used to dissolve (S)-2-(3-methoxyphenyl)piperidine (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line used.

  • Incubation Times: Optimize the incubation times for both compound treatment and assay reagents for your specific cell line and experimental conditions.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the effects of (S)-2-(3-methoxyphenyl)piperidine on cell viability. By employing a multi-assay approach that interrogates different cellular functions—metabolic activity (MTT), lysosomal integrity (Neutral Red), and membrane integrity (Trypan Blue)—researchers can generate reliable and comprehensive data. This foundational information is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2644, 237–245. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved February 15, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved February 15, 2026, from [Link]

  • Lonza. (n.d.). Protocol for Performing a Trypan Blue Viability Test. Retrieved February 15, 2026, from [Link]

  • Ganesan, D. (2016). Principles & Applications of cell viability assays (MTT Assays). [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved February 15, 2026, from [Link]

  • National Toxicology Program. (2001). SOP for the BALB/C 3T3 NRU Cytotoxicity Test. [Link]

  • Freie Universität Berlin. (2017). Standard Operating Procedure (SOP). [Link]

  • NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved February 15, 2026, from [Link]

  • MD+DI. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]

  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Wang, P., et al. (2018). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules, 23(3), 654. [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(4), 437–449. [Link]

  • ResearchGate. (n.d.). Interference in MTT cell viability assay in activated macrophage cell line. Retrieved February 15, 2026, from [Link]

  • Veselý, M., et al. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. International Journal of Molecular Sciences, 23(4), 2110. [Link]

  • ResearchGate. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. [Link]

Sources

Method

Application Note: A Comprehensive Guide to Radioligand Binding Assays for Piperidine-Based Compounds

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a detailed framework for conducting radioligand binding assays, with a specific focus on the characterization of piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed framework for conducting radioligand binding assays, with a specific focus on the characterization of piperidine-containing compounds. Piperidine scaffolds are prevalent in a multitude of pharmacologically active agents, particularly those targeting the central nervous system. Therefore, a robust and reproducible method to quantify their interaction with target receptors is paramount in drug discovery. This document will delve into the core principles of radioligand binding, offer step-by-step protocols, and provide expert insights into assay design and data interpretation to ensure scientific rigor and validity.

The Foundational Principle: Unveiling Molecular Interactions

At its core, a radioligand binding assay is a powerful and highly sensitive technique used to quantify the interaction between a ligand and its receptor.[1][2][3] The assay relies on the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. By measuring the amount of radioactivity bound to the receptor, we can determine key pharmacological parameters such as receptor density (Bmax) and the ligand's binding affinity (Kd).[4][5]

For the characterization of novel unlabeled compounds, such as those from a piperidine chemical series, a competition binding assay is the most common format.[1][5][6] In this setup, the unlabeled test compound (the "cold" ligand) competes with a fixed concentration of the radioligand for binding to the target receptor.[5][6] By measuring the ability of the piperidine compound to displace the radioligand, we can determine its inhibitory constant (Ki), a true measure of its binding affinity.[6][7]

Critical Considerations for Assay Design: The Path to Robust Data

The success of a radioligand binding assay hinges on meticulous planning and optimization. Each component must be carefully selected and validated to ensure the data generated is both accurate and reproducible.

Target Preparation: The Foundation of Your Assay

The source of the target receptor is a critical first consideration. Most commonly, this involves the preparation of cell membranes from tissues or cultured cells that endogenously or recombinantly express the receptor of interest.[4][8]

  • Cell Culture: Stably transfected cell lines (e.g., CHO, HEK293) overexpressing the target receptor are often preferred due to their high receptor density and reproducibility.[9]

  • Tissue Homogenates: For studying receptors in their native environment, tissues can be used. However, this can introduce more variability and lower receptor densities.

A standard membrane preparation protocol involves cell lysis, homogenization, and a series of centrifugation steps to isolate the membrane fraction, which is then stored at -80°C.[10][11]

Radioligand Selection: The Key to Specificity

The choice of radioligand is arguably the most critical decision in assay development. An ideal radioligand possesses the following characteristics[8][12]:

  • High Affinity (Low Kd): This ensures that the radioligand binds tightly to the receptor, providing a robust signal.

  • High Specific Activity: Measured in Curies per millimole (Ci/mmol), high specific activity allows for the detection of low receptor numbers.[8]

  • Low Non-Specific Binding: The radioligand should have minimal binding to non-receptor components like the filter plates or lipids.[8] Hydrophobic ligands tend to exhibit higher non-specific binding.[8]

  • Receptor Selectivity: The radioligand should ideally bind to a single receptor population.

Common radioisotopes used are Tritium (³H) and Iodine-125 (¹²⁵I).[8][13] ³H-labeled ligands are generally more stable, while ¹²⁵I-labeled ligands offer higher specific activity.[8]

Table 1: Example Radioligands for Receptors Commonly Targeted by Piperidine Compounds

Target ReceptorExample RadioligandIsotope
Mu-Opioid Receptor[³H]-DAMGO³H
Dopamine D2 Receptor[³H]-Spiperone³H
Serotonin 5-HT2A Receptor[³H]-Ketanserin³H
Muscarinic M1 Receptor[³H]-Pirenzepine³H
The Unlabeled Competitor: Your Piperidine Compound

The piperidine compound of interest is serially diluted across a wide concentration range to generate a competition curve. This allows for the determination of the IC50 value, which is the concentration of the compound that displaces 50% of the specific binding of the radioligand.[6][7]

Defining Non-Specific Binding: Isolating the Signal

Total binding measured in the assay is a sum of specific binding to the receptor and non-specific binding to other components.[8][14][15] To isolate the specific binding, a parallel set of experiments is run in the presence of a high concentration of an unlabeled ligand that is known to saturate the target receptor.[15][16] This "excess" of cold ligand displaces all the specific binding of the radioligand, leaving only the non-specific component to be measured.[8][15] Specific binding is then calculated as:

Specific Binding = Total Binding - Non-Specific Binding [8]

Step-by-Step Protocol: A Competition Binding Assay for a Piperidine Compound

This protocol provides a general framework. Specific parameters such as incubation time, temperature, and buffer composition should be optimized for each receptor-ligand system.

Materials and Reagents
  • Receptor Source: Prepared cell membranes expressing the target receptor.

  • Radioligand: Chosen based on the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Unlabeled Piperidine Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Non-Specific Binding Agent: A known high-affinity ligand for the target receptor (e.g., unlabeled Haloperidol for D2 receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates: For setting up the assay.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Scintillation Cocktail: For detecting radioactivity.

  • Microplate Scintillation Counter: To measure the radioactivity.[17]

Experimental Workflow

The following workflow outlines the key steps in a competition radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Membranes) prep_plates Plate Setup (Total, NSB, Competitor) prep_reagents->prep_plates add_components Add Components to Wells (Membranes, Radioligand, Competitor) prep_plates->add_components incubation Incubate to Reach Equilibrium add_components->incubation filtration Rapid Filtration & Washing incubation->filtration drying Dry Filter Mat filtration->drying counting Add Scintillant & Count CPM drying->counting calc_specific Calculate Specific Binding counting->calc_specific gen_curve Generate Competition Curve calc_specific->gen_curve calc_ic50 Determine IC50 gen_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow of a competition radioligand binding assay.

Detailed Protocol
  • Plate Setup: In a 96-well plate, designate wells for total binding, non-specific binding (NSB), and the piperidine compound competition curve.

  • Reagent Addition:

    • Total Binding Wells: Add assay buffer.

    • NSB Wells: Add the non-specific binding agent at a saturating concentration (typically 100-1000 fold the Kd of the radioligand).[16]

    • Competition Wells: Add serial dilutions of the piperidine test compound.

  • Add Radioligand: To all wells, add the radioligand at a fixed concentration, typically at or below its Kd value.[8]

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium. This needs to be empirically determined for each system.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of the wells through a glass fiber filter mat using a cell harvester.[5][6] This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Drying: Dry the filter mat thoroughly.

  • Counting: Place the dried filter mat into a scintillation vial or bag, add scintillation cocktail, and measure the radioactivity in a scintillation counter. The output will be in Counts Per Minute (CPM).[17]

Data Analysis and Interpretation: From Raw Counts to Affinity

Calculating the IC50

The raw CPM data is first converted to specific binding for each concentration of the piperidine compound. This data is then plotted on a semi-log graph with the concentration of the piperidine compound on the x-axis (log scale) and the specific binding on the y-axis. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

G cluster_0 Competition Binding Principle Receptor Receptor Radioligand Radioligand (*) Receptor->Radioligand Binds Piperidine Piperidine Compound Receptor->Piperidine Competes

Caption: Competition between radioligand and piperidine compound.

Calculating the Ki: The Cheng-Prusoff Equation

The IC50 is dependent on the concentration of the radioligand used in the assay.[7][16] To determine the intrinsic binding affinity of the piperidine compound (the Ki), the Cheng-Prusoff equation is used[7][18]:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibitory constant for the piperidine compound.

  • IC50: The concentration of the piperidine compound that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The dissociation constant of the radioligand for the receptor.

The Ki value is a constant for a given compound and receptor, and it allows for the direct comparison of the potencies of different compounds.[7]

Table 2: Troubleshooting Common Issues in Radioligand Binding Assays

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic. Filter mat binding. Insufficient washing.Test a different radioligand. Pre-soak filters in PEI or BSA. Increase the number of wash steps.[8]
Low Specific Binding Signal Insufficient receptor concentration. Low specific activity of radioligand. Incubation time too short.Increase the amount of membrane protein. Use a radioligand with higher specific activity.[8] Optimize incubation time to ensure equilibrium is reached.[4]
Poor Reproducibility Inconsistent pipetting. Incomplete membrane resuspension. Temperature fluctuations.Use calibrated pipettes. Ensure membrane homogenate is uniform before aliquoting. Maintain a consistent incubation temperature.
Scattered Data Points Incomplete separation of bound and free ligand. Radioligand degradation.Ensure filtration is rapid and efficient. Check the purity and age of the radioligand stock.[8]

Conclusion: Ensuring Data Integrity and Advancing Discovery

The radioligand binding assay remains a gold standard in pharmacology for its sensitivity, robustness, and the wealth of quantitative information it provides.[5][19] When performed with meticulous attention to detail, from the initial assay design to the final data analysis, this technique offers an unparalleled ability to characterize the affinity of novel compounds, such as those from a piperidine series. By understanding the principles and adhering to the protocols outlined in this guide, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Omni Calculator. (2024, August 7). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Drug Discovery Methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Scite.ai. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Measurement of radioligand binding by scintillation proximity assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

  • Bitesize Bio. (2024, November 6). Working with Membrane Proteins: 12 Simple Tips for Success. Retrieved from [Link]

  • ACS Publications. (2025, October 27). Real-Time Binding Kinetics of Membrane Protein–Protein Interactions in a Membraneless Setting. Analytical Chemistry. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-(3-methoxyphenyl)piperidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the synthesis of (S)-2-(3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the synthesis of (S)-2-(3-methoxyphenyl)piperidine. As a key chiral intermediate in pharmaceuticals, achieving high yield and enantiomeric purity is critical. This center offers a structured approach to overcoming common synthetic challenges.

Section 1: Troubleshooting Low Enantioselectivity

Achieving high enantiomeric excess (e.e.) is often the most critical and challenging aspect of this synthesis. Below are common questions and systematic solutions to address suboptimal stereochemical control.

Q1: My asymmetric hydrogenation is resulting in low or inconsistent enantiomeric excess. What are the primary factors to investigate?

A1: Low enantioselectivity in the asymmetric hydrogenation of the precursor, typically a cyclic enamine or imine, is a frequent issue. The root cause often lies in the catalyst system, substrate quality, or reaction conditions. A systematic approach is essential for diagnosis.[1][2]

Core Areas for Investigation:

  • Catalyst and Ligand Integrity:

    • Purity and Activity: The chiral ligand and metal precursor (e.g., Iridium or Rhodium) are the heart of the reaction. Ensure the ligand is enantiomerically pure and has not degraded. The metal source should be of high purity. Trace impurities can act as catalyst poisons.[1] Consider preparing a fresh batch of the active catalyst or procuring a new, validated lot.

    • Catalyst Loading: While intuitive to increase catalyst loading for higher conversion, this can sometimes lead to the formation of less selective catalyst aggregates or dimers, thereby reducing the e.e.[1] It is crucial to screen a range of catalyst loadings to find the optimal concentration.

  • Substrate and Reagent Purity:

    • Substrate Quality: Impurities in the substrate, such as geometric isomers (E/Z) of an enamine precursor, can significantly impact enantioselectivity as they may react at different rates and with different selectivities.[1] Unprotected coordinating groups (e.g., amines, thiols) can also interfere with the catalyst.

    • Solvent and Atmosphere: Asymmetric hydrogenations are highly sensitive to the reaction environment. Ensure solvents are anhydrous and thoroughly degassed. Oxygen can deactivate many noble metal catalysts. The use of a high-purity inert gas (Argon or Nitrogen) and robust air-free techniques (e.g., Schlenk line or glovebox) is critical.[2]

  • Reaction Parameters:

    • Hydrogen Pressure: The concentration of hydrogen can influence the kinetics of the catalytic cycle. The optimal pressure is specific to the catalyst system and substrate. Both excessively high and low pressures can be detrimental to enantioselectivity.

    • Temperature: Temperature control must be precise. Fluctuations can affect the energy difference between the diastereomeric transition states, leading to inconsistent e.e. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[1]

Troubleshooting Workflow for Low Enantiomeric Excess

To systematically address low e.e., follow this decision-making workflow.

G start Low or Inconsistent e.e. Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/SFC) start->step1 sub1_1 Is chiral separation adequate? (Resolution > 1.5) step1->sub1_1 step2 Step 2: Scrutinize Reagents & Catalyst Purity sub2_1 Are substrate & solvent pure and anhydrous? step2->sub2_1 step3 Step 3: Evaluate & Optimize Reaction Conditions sub3_1 Screen key parameters: - Temperature - H2 Pressure - Catalyst Loading - Solvent step3->sub3_1 success Reproducible, High e.e. Achieved sub1_1->step2 Yes sub1_2 Optimize Separation Method (Column, Mobile Phase, Temp) sub1_1->sub1_2 No sub1_2->step1 sub2_2 Purify materials (Recrystallize, Distill, Degas) sub2_1->sub2_2 No sub2_3 Is catalyst/ligand quality confirmed? sub2_1->sub2_3 Yes sub2_2->step2 sub2_3->step3 Yes sub2_4 Procure or synthesize fresh, validated catalyst sub2_3->sub2_4 No sub2_4->step2 sub3_1->success

Caption: A decision tree for troubleshooting low enantiomeric excess.

Section 2: Improving Overall Reaction Yield

Low chemical yield can be caused by a variety of factors, from incomplete reactions to product degradation.

Q2: My reaction yield is consistently low, even with good conversion of the starting material. What are the likely causes?

A2: Low isolated yield despite high conversion points towards side reactions, product degradation during workup or purification, or mechanical losses.

Potential Issues and Solutions:

  • Side Reactions:

    • Over-reduction: In hydrogenations, the desired piperidine can sometimes be susceptible to ring-opening under harsh conditions. This is less common for arylpiperidines but should be considered.

    • Protecting Group Instability: The choice of nitrogen protecting group (e.g., Boc, Cbz) is crucial. Ensure it is stable to the reaction conditions. For instance, some catalysts and conditions can cleave a Cbz group.

    • Competing Pathways: In methods like Negishi coupling of organozinc reagents with aryl halides, side reactions like homocoupling can reduce the yield of the desired 2-arylpiperidine.[3]

  • Workup and Purification:

    • Product Lability: The product may be sensitive to pH changes or exposure to air/moisture during aqueous workup. Ensure the workup procedure is as mild as possible.

    • Emulsion Formation: Piperidine derivatives can sometimes form stable emulsions during extraction, leading to significant material loss. Using brine or adjusting the pH can help break these emulsions.

    • Column Chromatography Issues: The product may streak or decompose on silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent is a common strategy to improve the recovery of basic compounds like piperidines.

Section 3: Methodologies and Protocols

This section provides detailed protocols for key steps in the synthesis and analysis of (S)-2-(3-methoxyphenyl)piperidine.

Protocol 1: Asymmetric Hydrogenation of a Cyclic Enamine Precursor

This protocol describes a general procedure for the asymmetric hydrogenation of an N-Boc protected tetrahydropyridine precursor using an Iridium-based catalyst.

Materials:

  • N-Boc-2-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral Ligand (e.g., a P,N-ligand like MeO-BoQPhos)

  • Anhydrous, degassed solvent (e.g., THF, Dichloromethane)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (In-situ): In a glovebox or under a strict flow of Argon, add [Ir(COD)Cl]₂ and the chiral ligand to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate flask, dissolve the N-Boc-tetrahydropyridine substrate in the same solvent.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Hydrogenation: Place the reaction flask in a high-pressure autoclave. Purge the autoclave multiple times with low-pressure hydrogen before pressurizing to the desired level (e.g., 450 psi).[4]

  • Stir the reaction at the desired temperature (e.g., 30°C) for the specified time (e.g., 12-24 hours), monitoring for hydrogen uptake.

  • Workup: After the reaction is complete, carefully vent the autoclave and purge with inert gas. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA, Chiralpak IB, or similar polysaccharide-based columns).[5]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Prepare a sample of the racemic material for method development.

  • Method Development:

    • Start with a common mobile phase system, such as a mixture of n-hexane and isopropanol.

    • Inject the racemic sample and monitor the chromatogram. Adjust the ratio of hexane/isopropanol to achieve baseline separation (Resolution > 1.5) of the two enantiomers.

    • Typical flow rates are between 0.5 and 1.0 mL/min.

  • Analysis: Once a suitable method is developed, inject the chiral sample.

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:

    • e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Section 4: Data and Reference Tables

Table 1: Comparison of Catalytic Systems for Asymmetric Piperidine Synthesis
Catalyst SystemSubstrate TypeSolventYield (%)e.e. / e.r.Reference
[Ir(COD)Cl]₂ / MeO-BoQPhos2-Alkyl-N-benzylpyridinium SaltTHFHighup to 93:7 e.r.[4]
[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylateToluene/THP/H₂O81%96% e.e.[6]
n-BuLi / (+)-sparteine (Kinetic Resolution)N-Boc-2-aryl-4-methylenepiperidineToluene41% (recovered SM)97:3 e.r.[7]
EneIRED BiocatalystN-substituted tetrahydropyridineAqueous BufferHighup to 96% e.e.[8]

References

  • Beak, P., & Lee, W. K. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(2), 256–259. [Link]

  • O'Brien, P., & Campos, K. R. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(19), 4383–4386. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. ACS Catalysis, 6(10), 6752–6756. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Hagiwara, D., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 12(16), 10085–10092. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Various Authors. (2024). Piperidine synthesis. Organic Chemistry Portal.[Link]

  • Various Authors. (2024). Asymmetric Hydrogenation. ETH Zurich.[Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Molecules, 25(19), 4447. [Link]

  • ReddyMasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1855-1860. [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ChemRxiv.[Link]

Sources

Optimization

Overcoming solubility issues of (S)-2-(3-methoxyphenyl)piperidine in aqueous solutions

Introduction Welcome to the technical support center for (S)-2-(3-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (S)-2-(3-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. (S)-2-(3-methoxyphenyl)piperidine is a valuable research compound, but its physicochemical properties, specifically its limited solubility in neutral aqueous media, often require careful formulation strategies. This document provides a series of troubleshooting guides, in-depth protocols, and frequently asked questions (FAQs) to help you systematically overcome these challenges and ensure the success of your experiments.

Our approach is grounded in fundamental chemical principles, moving from simple adjustments to more advanced formulation techniques. We will explore the causality behind each method, empowering you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of (S)-2-(3-methoxyphenyl)piperidine.

Q1: Why is (S)-2-(3-methoxyphenyl)piperidine poorly soluble in neutral aqueous solutions?

A1: The solubility of this compound is dictated by its molecular structure, which features two key components: a lipophilic (fat-loving) methoxyphenyl group and a basic piperidine ring[1][2][3]. At a neutral pH (around 7), the basic nitrogen on the piperidine ring is largely un-ionized or in its "free base" form. This neutral form, combined with the nonpolar methoxyphenyl group, makes the overall molecule hydrophobic and thus poorly soluble in water[4][5].

Q2: What is the first and most effective step I should take to improve its solubility in an aqueous buffer?

A2: The most direct method is pH adjustment . Since the piperidine moiety is basic (predicted pKa of the conjugate acid is ~9.69), lowering the pH of your aqueous buffer will protonate the nitrogen atom[6][7]. This forms a piperidinium salt, which is an ionized species. Ionic species are significantly more polar and, therefore, more soluble in aqueous media[5][8]. Aiming for a pH at least 2 units below the pKa is a standard practice to ensure full protonation and maximize solubility.

Q3: What solvent should I use to prepare a concentrated stock solution?

A3: A high-concentration stock solution should be prepared using a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for its strong solubilizing power for a wide range of organic compounds[9][10]. Ethanol is another viable alternative, which may be preferred in certain biological assays where DMSO could have off-target effects[11][]. Always prepare fresh dilutions from your stock solution for each experiment to avoid precipitation over time[10].

Q4: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A4: This is a very common issue known as "crashing out." It occurs when the highly concentrated drug in the organic stock solution is rapidly diluted into the aqueous buffer, where its solubility is much lower[10]. The buffer cannot accommodate the high local concentration of the compound, causing it to precipitate. The troubleshooting workflow below provides systematic steps to resolve this, including lowering the final concentration, adjusting the buffer's pH, or using co-solvents[10].

Systematic Troubleshooting Workflow for Solubility Enhancement

When faced with solubility issues, a systematic approach is crucial. The following workflow guides you from the simplest to more advanced techniques.

G cluster_0 Initial State & Problem cluster_1 Step 1: Foundational Technique cluster_2 Step 2: Primary Troubleshooting cluster_3 Step 3: Secondary Troubleshooting cluster_4 Step 4: Advanced Solutions cluster_5 Successful Solubilization start Poor aqueous solubility of (S)-2-(3-methoxyphenyl)piperidine stock Prepare concentrated stock solution in an organic solvent (e.g., DMSO). [Protocol 1] start->stock dilute Dilute stock into aqueous buffer stock->dilute precip Does precipitation occur? dilute->precip ph_adjust Strategy A: pH Adjustment Lower the pH of the aqueous buffer to protonate the piperidine ring. (Target pH < 7.5) [Protocol 2] precip->ph_adjust  Yes success Proceed with Experiment precip->success No precip2 Still precipitates? ph_adjust->precip2 cosolvent Strategy B: Co-solvent System Add a water-miscible co-solvent to the aqueous buffer. (e.g., Ethanol, PEG 400) [Protocol 3] precip2->cosolvent  Yes precip2->success No precip3 Still precipitates? cosolvent->precip3 advanced Strategy C: Advanced Formulation Use inclusion complexation with cyclodextrins to encapsulate the molecule. [Protocol 4] precip3->advanced  Yes precip3->success No advanced->success

Caption: A step-by-step workflow for troubleshooting solubility.

Understanding the Mechanisms

A deeper understanding of the underlying chemical principles will aid in troubleshooting.

Mechanism 1: pH-Dependent Solubility

The basic nitrogen in the piperidine ring can accept a proton (H+) from the solution to form a positively charged (cationic) salt. This equilibrium is governed by the solution's pH.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble Protonated Form (Piperidinium Salt) - Cationic - Polar - HIGHLY SOLUBLE Insoluble Free Base Form - Neutral - Nonpolar - POORLY SOLUBLE Soluble->Insoluble - H⁺ Insoluble->Soluble + H⁺

Caption: The equilibrium between the insoluble free base and the soluble salt form.

Mechanism 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior[13][14]. They can encapsulate the hydrophobic part of a "guest" molecule, like the methoxyphenyl group, forming a new complex that has significantly improved aqueous solubility[1][][16].

G cluster_0 cluster_1 cluster_2 CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex Forms Drug Poorly Soluble Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for creating a high-concentration stock solution in DMSO.

  • Weigh Compound: Accurately weigh a precise amount of (S)-2-(3-methoxyphenyl)piperidine powder using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Molecular Weight: 191.27 g/mol [2][7]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex gently. If needed, sonicate the solution in a water bath for 5-10 minutes at room temperature until all solid particles are completely dissolved[10]. Visually inspect against a light source to confirm clarity.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: pH-Mediated Solubility Enhancement

This protocol details how to use pH adjustment to increase the solubility of your compound in an aqueous medium.

  • Buffer Selection: Choose a buffer system appropriate for your experiment that can be adjusted to an acidic pH. Common choices include citrate buffers (pH 3-6.2) or phosphate buffers (can be adjusted down to pH ~5.8).

  • pH Adjustment: Prepare your chosen aqueous buffer and adjust the pH downwards using a dilute acid (e.g., 0.1 M HCl). Start with a target pH of 6.0.

  • Test Dilution: Take a small volume of your DMSO stock solution and dilute it into the pH-adjusted buffer to your final desired concentration.

  • Observation: Vortex briefly and observe for any signs of precipitation (cloudiness, visible particles) immediately and after 15-30 minutes.

  • Optimization: If precipitation still occurs, prepare buffers with progressively lower pH values (e.g., 5.5, 5.0, 4.5) and repeat the test dilution until the solution remains clear.

    • Expert Tip: Be aware that extreme pH values may affect the stability of your compound or the integrity of your biological assay. Always run appropriate vehicle controls.

Protocol 3: Screening of Co-solvent Systems

If pH adjustment alone is insufficient or not viable for your experiment, a co-solvent system can be employed. Co-solvents work by reducing the overall polarity of the aqueous solution, making it more hospitable to hydrophobic molecules[][17].

  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent. See Table 2 for common options.

  • Preparation of Co-solvent Buffer: Prepare your primary aqueous buffer. Add the chosen co-solvent to a final concentration of 5% (v/v). For example, add 5 mL of ethanol to 95 mL of PBS. Mix thoroughly.

  • Test Dilution: Dilute your DMSO stock solution into the co-solvent buffer to your final desired concentration.

  • Observation: Vortex and observe for precipitation as described in Protocol 2.

  • Optimization: If solubility is still an issue, you can incrementally increase the co-solvent concentration (e.g., to 10% or 15%).

    • Causality Note: Higher percentages of organic solvents can impact cellular viability or protein function. It is critical to determine the tolerance of your specific experimental system by running vehicle controls with matching co-solvent concentrations[10][11].

Protocol 4: Cyclodextrin-Mediated Solubilization (Screening)

Cyclodextrins are a powerful tool for significantly increasing the apparent solubility of a compound without using organic solvents in the final formulation[13][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice[13].

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer). Gentle warming may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Test Dilution: Add your DMSO stock solution directly to the HP-β-CD solution to achieve the target final concentration of the compound.

  • Complexation: Vortex the mixture vigorously for 1-2 minutes to facilitate the formation of the inclusion complex.

  • Observation: Visually inspect the solution for clarity. Compare the result to a control dilution in the buffer without cyclodextrin.

  • Optimization: The concentration of cyclodextrin can be adjusted. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point for optimization.

Quantitative Data & Reference Tables

The following tables provide key data and starting points for your formulation development.

Table 1: Physicochemical Properties of (S)-2-(3-methoxyphenyl)piperidine

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO[2][7]
Molecular Weight191.27 g/mol [2][7]
Predicted pKa (Conjugate Acid)9.69 ± 0.10[7]
Predicted XlogP2.1[3]

Table 2: Conceptual Effect of pH on Amine Solubility

pH of Aqueous MediumPiperidine Ring Ionization StateExpected Relative Solubility
pH < 7.5Predominantly Protonated (Salt Form)High
pH 7.5 - 9.5Mixture of Protonated and NeutralModerate to Low
pH > 9.5Predominantly Neutral (Free Base)Very Low
This table is based on the Henderson-Hasselbalch principle for basic compounds[8][18].

Table 3: Common Co-solvents for Preclinical Formulations

Co-solventTypical Starting Conc. (v/v)RemarksSource
Dimethyl Sulfoxide (DMSO)0.1 - 1%Powerful solvent; can have biological effects at >0.5%.[9][11]
Ethanol5 - 10%Common, less toxic than DMSO but also a weaker solvent.[11][]
Polyethylene Glycol 400 (PEG 400)10 - 30%Good for increasing solubility and stability. Viscous.[17][19]
Propylene Glycol (PG)10 - 20%Frequently used in parenteral formulations.[11][17]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Cosolvent - Wikipedia. Wikipedia.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Ascendia Pharma.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Brieflands.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. ijmsdr.com.
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. ijppr.humanjournals.com.
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. SciELO.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. BenchChem.
  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. WuXi AppTec.
  • Cosolvent and Complexation Systems - Pharma Excipients. Pharma Excipients.
  • (S)-2-(3-METHOXYPHENYL)PIPERIDINE | 920588-03-0 - ChemicalBook. ChemicalBook.
  • Piperidine | Solubility of Things. solubilityofthings.com.
  • PIPERIDINE - Ataman Kimya.
  • Dependence of Solubility on pH: Videos & Practice Problems - Pearson. Pearson.
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. MedChemExpress.
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility and pH of amines. ReAgent.
  • Addressing poor solubility of piperidine derivatives in reactions - Benchchem. BenchChem.
  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues - Benchchem. BenchChem.
  • Principles of Drug Action 1, Spring 2005, Amines. Tulane University.
  • 2-(3-methoxyphenyl)piperidine (C12H17NO) - PubChemLite. PubChem.
  • (S)-2-(3-METHOXYPHENYL)PIPERIDINE CAS#: 920588-03-0 - ChemicalBook. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Contamination in (S)-2-(3-methoxyphenyl)piperidine Experiments

Introduction: Welcome to the dedicated technical support resource for researchers working with (S)-2-(3-methoxyphenyl)piperidine. This chiral piperidine derivative is a critical building block in the synthesis of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical support resource for researchers working with (S)-2-(3-methoxyphenyl)piperidine. This chiral piperidine derivative is a critical building block in the synthesis of numerous pharmaceutical agents. However, achieving high purity can be challenging due to the potential for enantiomeric, process-related, and degradation-related impurities. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, resolve, and prevent common contamination challenges. Each recommendation is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My final product is contaminated with the (R)-enantiomer. What are the likely causes, and how can I improve the enantiomeric excess?

Answer:

The presence of the undesired (R)-enantiomer is a common issue that points to either incomplete enantioselectivity during the key asymmetric step or racemization at some point during the synthesis or workup.

Underlying Causes & Explanations:

  • Suboptimal Chiral Catalyst or Auxiliary Performance: The chiral catalyst or auxiliary is the cornerstone of achieving high enantioselectivity. Its effectiveness can be diminished by impurities in reagents or solvents, improper activation, or degradation over time.

  • Racemization During Workup or Purification: The stereocenter in (S)-2-(3-methoxyphenyl)piperidine can be susceptible to racemization under harsh pH conditions (strongly acidic or basic) or at elevated temperatures, particularly during distillation or prolonged heating. The corresponding imine intermediate, if present, is especially prone to racemization.

Troubleshooting & Resolution Protocol:

  • Catalyst and Reagent Integrity:

    • Purity: Use high-purity, well-characterized chiral catalysts and reagents from reputable suppliers.

    • Handling and Storage: Adhere strictly to the supplier's storage recommendations. Many organometallic catalysts are sensitive to air and moisture.

    • Activation: If your protocol requires in situ catalyst activation, ensure this is performed under a scrupulously inert atmosphere.

  • Optimization of Reaction Conditions:

    • Temperature: Maintain the lowest effective reaction temperature to minimize racemization.

    • Solvent: Employ anhydrous, high-purity solvents. Protic impurities like water can interfere with many asymmetric catalytic systems.

  • Gentle Workup and Purification:

    • pH Neutralization: During aqueous workup, use mild buffers (e.g., saturated ammonium chloride, sodium bicarbonate) to avoid pH extremes.

    • Temperature Control: Perform all extractions, solvent removals, and chromatographic separations at or below room temperature whenever possible.

  • Enantiomeric Enrichment Strategies:

    • Chiral Resolution: If enantiomeric contamination persists, classical resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid derivatives) followed by crystallization can be effective.

    • Kinetic Resolution: In some cases, a kinetic resolution can be employed to selectively react one enantiomer, leaving the other enriched[1][2][3][4].

    • Chiral Chromatography: Preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) is a powerful tool for separating enantiomers at the final stage.

Visualizing the Troubleshooting Workflow:

G cluster_0 Troubleshooting (R)-Enantiomer Contamination start High (R)-enantiomer detected q1 Verified Catalyst/Auxiliary Integrity? start->q1 a1_yes Optimize Reaction Conditions (Temp, Solvent) q1->a1_yes Yes a1_no Source High-Purity Catalyst/Re-evaluate Activation q1->a1_no No q2 Gentle Workup Performed? a1_yes->q2 a1_no->q1 a2_yes Consider Chiral Resolution or Chromatography q2->a2_yes Yes a2_no Implement pH Control & Low Temp Workup q2->a2_no No end_node Enantiomerically Pure Product a2_yes->end_node a2_no->a2_yes

Caption: Decision tree for resolving (R)-enantiomer contamination.

Question 2: I'm observing an N-formyl impurity in my final product. What is the source of this contamination?

Answer:

The presence of an N-formyl derivative of (S)-2-(3-methoxyphenyl)piperidine is a strong indicator of a reaction with a formylating agent, most commonly originating from the solvent dimethylformamide (DMF).

Underlying Causes & Explanations:

  • Solvent Degradation: DMF can act as a formylating agent for primary and secondary amines, particularly at elevated temperatures or in the presence of certain reagents[5][6][7][8][9]. This reaction can occur during the synthesis or during workup if DMF is used as a solvent.

  • Reagent Impurities: Although less common, formic acid or other formylating agents present as impurities in other reagents could also lead to this side product.

Troubleshooting & Resolution Protocol:

  • Solvent Substitution:

    • The most effective solution is to replace DMF with a less reactive solvent. Suitable alternatives include acetonitrile (ACN), 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME).

    • If DMF is essential for the reaction, use the lowest possible temperature and reaction time.

  • Thorough Solvent Removal: Ensure complete removal of DMF during the workup process, as residual solvent can lead to formylation during subsequent steps or storage.

  • Purification: Standard chromatographic methods (e.g., flash column chromatography on silica gel) can typically separate the N-formyl impurity from the desired product.

Data Summary: Solvent Reactivity and Alternatives

SolventPotential Contaminant SourceConditions Favoring ContaminationRecommended Alternatives
DMFFormic Acid / Formylating agentsHigh Temperature, Presence of AminesACN, 2-MeTHF, CPME
DMAcAcetic Acid / Acetylating agentsHigh Temperature, Presence of AminesACN, 2-MeTHF, CPME
AcetonitrileGenerally stableExtreme conditions-
Question 3: My reaction is sluggish, and I have a significant amount of unreacted starting material. How can I improve the conversion?

Answer:

Incomplete conversion often points to issues with catalyst activity, reaction conditions, or reagent stoichiometry. A systematic approach is needed to pinpoint the root cause.

Underlying Causes & Explanations:

  • Catalyst Poisoning: In catalytic hydrogenations (e.g., reduction of a pyridine precursor or a nitrile), the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be deactivated by "poisons" such as sulfur compounds, halides, or strongly coordinating species[10][11]. These poisons can originate from the starting materials or solvents.

  • Insufficient Reagent Stoichiometry: An inadequate amount of a key reagent, such as the hydrogen source in a transfer hydrogenation or the hydride reagent in a reduction, will lead to incomplete conversion.

  • Suboptimal Reaction Conditions: Reaction parameters like temperature, pressure (for hydrogenation), and reaction time are critical and may require optimization.

  • Poor Mass Transfer: In heterogeneous reactions (e.g., a solid catalyst in a liquid), inefficient stirring can limit the contact between reactants and the catalyst surface, thereby slowing down the reaction rate.

Troubleshooting & Resolution Protocol:

  • Reagent and Catalyst Evaluation:

    • Stoichiometry Check: Double-check all reagent calculations and consider a modest increase in the excess of the limiting reagent.

    • Catalyst Quality: Use a fresh batch of catalyst. If poisoning is suspected, pre-treating the starting material by passing it through a plug of activated carbon or basic alumina can remove some impurities.

    • Catalyst Loading: Experiment with a slightly higher catalyst loading.

  • Optimization of Reaction Parameters:

    • Reaction Monitoring: Track the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC) to determine the optimal reaction time.

    • Temperature and Pressure: Gradually increase the temperature or hydrogen pressure, while monitoring for potential side product formation.

  • Enhancing Mass Transfer:

    • Stirring: Ensure vigorous and efficient stirring to maintain a good suspension of any heterogeneous components.

    • Solvent Choice: The solvent should fully dissolve the starting material to ensure its availability for reaction.

Visualizing the Optimization Workflow:

G cluster_1 Improving Reaction Conversion start Incomplete Conversion Detected q1 Verified Reagent Stoichiometry? start->q1 a1_yes Optimize Reaction Conditions (Time, Temp, Pressure) q1->a1_yes Correct a1_no Recalculate & Adjust Stoichiometry q1->a1_no Incorrect q2 Catalytic Reaction? a1_yes->q2 a1_no->q1 a2_yes Check for Catalyst Deactivation/Increase Loading q2->a2_yes Yes a2_no Improve Mass Transfer (Stirring, Solvent) q2->a2_no No a2_yes->a1_yes end_node Complete Conversion a2_yes->end_node a2_no->end_node

Caption: Workflow for addressing incomplete reaction conversion.

References

  • N-Formylation of Amines with DMF: Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Bulletin of the Korean Chemical Society. [Link]

  • DMF as a C1 Source: N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. [Link]

  • Kinetic Resolution of Piperidines: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • N-Formylation Methodologies: N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. [Link]

  • N-Formylation of Amines: N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. Semantic Scholar. [Link]

  • Microwave-Assisted N-Formylation: ChemInform Abstract: Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. ResearchGate. [Link]

  • Piperidine Impurities: N-Nitroso Piperidine Impurity 3. Cleanchem. [Link]

  • Nitroso Impurities in Pharmaceuticals: (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern for Drug Safety. openPR. [Link]

  • Enantioselective Synthesis of Piperidines: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Catalyst Poisoning: Catalyst poisoning. Wikipedia. [Link]

  • Asymmetric Synthesis of Piperidines: An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. [Link]

  • Catalytic Kinetic Resolution of Piperidines: Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • Nitrile Reduction: Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. ResearchGate. [Link]

  • Nitrile Reduction Review: Nitrile Reduction. WordPress. [Link]

  • Synthesis of Substituted Piperidines: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Resolution of Chiral Piperidines:Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Lindlar Catalyst Reactivity: Can a Lindlar catalyst reduce aldehydes, nitriles, and carbonitriles? Chemistry Stack Exchange. [Link]

  • Advances in Piperidine Synthesis: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis of Chiral Phenylpiperidines:Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Synthesis of Polyfunctional Piperidines: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. [Link]

  • Synthesis of C-Substituted Piperazines: Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications. [Link]

  • Enantioenriched Piperidine Fragments: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]

  • Piperidine Synthesis Overview: Piperidine Synthesis. DTIC. [Link]

  • Recent Advances in Piperidine Synthesis: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Organic Chemistry Research. [Link]

  • Synthesis of (2S)-phenyl-3-piperidone:Process for the synthesis of (2S)-phenyl-3-piperidone.

Sources

Optimization

Technical Support Center: Optimization of HPLC Separation for (S)-2-(3-methoxyphenyl)piperidine Isomers

Overview & Scientific Context The separation of (S)-2-(3-methoxyphenyl)piperidine from its (R)-enantiomer is a critical quality attribute in the synthesis of neurokinin-1 (NK1) receptor antagonists and other CNS-active p...

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Scientific Context

The separation of (S)-2-(3-methoxyphenyl)piperidine from its (R)-enantiomer is a critical quality attribute in the synthesis of neurokinin-1 (NK1) receptor antagonists and other CNS-active pharmacophores. As a secondary amine with a chiral center at the C2 position, this molecule presents two specific chromatographic challenges:

  • Chiral Recognition: The enantiomers possess identical physicochemical properties in an achiral environment, requiring a Chiral Stationary Phase (CSP) for resolution.

  • Peak Tailing: The basic nitrogen atom (

    
    ) interacts strongly with residual silanol groups on silica supports, leading to peak tailing that can obscure the minor enantiomer.
    

This guide provides a self-validating method development strategy and a troubleshooting Q&A to ensure baseline resolution (


) and robust quantification.

Core Method Development Strategy

Do not rely on trial-and-error. Use this systematic screening protocol designed for chiral amines.

Phase 1: Column Selection (The "Golden" Standard)

For 2-arylpiperidines, polysaccharide-based CSPs are the industry standard due to their broad selectivity.

PriorityColumn ChemistryCommercial EquivalentWhy?
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak IA / AD-HExcellent recognition for phenyl-ring containing heterocycles.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-HComplementary selectivity; often resolves if Amylose fails.
3 (Robustness) Immobilized Amylose Chiralpak IAAllows use of "forbidden" solvents (DCM, THF) for solubility or selectivity tuning.
Phase 2: Mobile Phase & Additives

The choice of mobile phase is dictated by the need to suppress silanol interactions.[1]

  • Base Mode (Normal Phase): n-Hexane / Alcohol / Basic Additive

  • Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Without this, the method will fail due to tailing.

Recommended Starting Conditions (Protocol A)
  • Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Temperature: 25°C

  • Detection: UV @ 270 nm (Methoxyphenyl absorption) or 220 nm.

Workflow Visualization

Diagram 1: Method Development Decision Tree

This logic flow guides you from initial screening to optimized separation.

MethodDevelopment Start Start: (S)-2-(3-methoxyphenyl)piperidine Sample Screen1 Screen 1: Chiralpak IA / AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Success: Rs > 1.5 Proceed to Validation CheckRes->Success Yes FailSep Poor Separation (Rs < 1.0) CheckRes->FailSep Co-elution FailTail Severe Tailing (Tf > 1.5) CheckRes->FailTail Tailing Opt1 Switch Modifier: Change IPA to Ethanol FailSep->Opt1 First Step Opt2 Switch Column: Try Chiralcel OD-H FailSep->Opt2 Second Step Opt3 Increase Additive: 0.1% -> 0.2% DEA FailTail->Opt3 Opt1->CheckRes Opt2->CheckRes Opt3->CheckRes

Caption: Systematic screening workflow for chiral piperidine separation. Priority is given to modifier switching before column switching to minimize cost.

Troubleshooting & FAQs

Category 1: Peak Shape Issues

Q: My peaks are tailing significantly (Tailing Factor > 1.8). Is the column dead? A: Likely not. This is a classic "secondary interaction" issue common with piperidines.

  • Root Cause: The basic amine on the piperidine ring is interacting with acidic silanols on the silica support, rather than just the chiral selector.[1]

  • Solution:

    • Fresh Additive: Ensure your Diethylamine (DEA) is fresh. Amines oxidize over time.

    • Increase Concentration: Increase DEA from 0.1% to 0.2% or 0.3% in the mobile phase.

    • Switch Additive: If DEA fails, try Ethanoldiamine (EDA) at 0.1%, which is a stronger silanol blocker.

Q: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks? A: NO.

  • Reasoning: Adding acid to a basic amine analysis will protonate the amine (forming a salt), which drastically changes its solubility in Hexane and interaction with the column. It often leads to precipitation or complete loss of retention on normal phase chiral columns. Always use basic additives for basic chiral analytes.

Category 2: Selectivity & Resolution[3][6]

Q: I see a single broad peak instead of two. How do I separate them? A: You have zero chiral recognition under current conditions.

  • Step 1 (Modifier Switch): Change the alcohol. If using Isopropanol (IPA), switch to Ethanol (EtOH). Ethanol is a "sharper" modifier that can alter the solvation of the chiral pocket, often improving selectivity for piperidines [1].

  • Step 2 (Temperature): Lower the temperature to 15°C or 20°C. Chiral recognition is enthalpy-driven; lower temperatures often increase the separation factor (

    
    ), though peaks will broaden slightly.
    
  • Step 3 (Column Switch): If the Amylose column (IA/AD) fails, switch to a Cellulose column (OD-H). The helical twist of the polysaccharide backbone is different, providing an alternative "lock-and-key" fit.

Category 3: Solubility & Robustness

Q: My sample is not dissolving well in the Hexane mobile phase. A: This is common for polar salts or free bases.

  • Solution: Use the Immobilized Chiralpak IA column.

  • Protocol: Because the phase is immobilized, you can use "non-standard" solvents. Dissolve your sample in a small amount of Dichloromethane (DCM) or THF, then dilute with mobile phase. You can even add 5-10% DCM to the mobile phase to improve solubility without stripping the stationary phase (which would happen on coated columns like AD-H).

Advanced Troubleshooting Logic

Diagram 2: Resolution Optimization Loop

Use this logic when partial separation occurs but baseline resolution is not achieved.

Troubleshooting Problem Partial Separation (0.8 < Rs < 1.5) Action1 Lower Temp (25°C -> 15°C) Problem->Action1 Result Check Rs Action1->Result Action2 Reduce % Alcohol (10% -> 5%) Action2->Result Action3 Switch Alcohol (IPA <-> EtOH) Result->Action2 Rs Still < 1.5 Result->Action3 No Change Fixed Baseline Achieved Result->Fixed Rs > 1.5

Caption: Stepwise optimization for partial separation. Lowering temperature is the least invasive first step.

References

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • BenchChem. (2025).[1][5] Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem Technical Support. Link

  • Sigma-Aldrich. (2025). Basics of Chiral HPLC and Mobile Phase Additives. Sigma-Aldrich Technical Library. Link

  • Sielc. (2018). Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column. Sielc Application Notes. Link

  • ResearchGate. (2020). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. Link

Sources

Troubleshooting

Preventing degradation of (S)-2-(3-methoxyphenyl)piperidine in solution

Guide Version: 1.0 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with (S)-2-(3-methoxyphenyl)piperidine. The stability of this compound in s...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with (S)-2-(3-methoxyphenyl)piperidine. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and prevent the degradation of (S)-2-(3-methoxyphenyl)piperidine in your research.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of (S)-2-(3-methoxyphenyl)piperidine solutions.

Issue 1: Unexpected Loss of Potency or Inconsistent Assay Results

Possible Cause: Degradation of (S)-2-(3-methoxyphenyl)piperidine in your stock or working solutions.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Temperature: Store stock solutions at 2-8°C.[1] Avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting and freezing at -20°C or below.

    • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Piperidine compounds can be photosensitive.[1]

    • Atmosphere: For long-term storage of concentrated stock solutions, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Solvent and pH Evaluation:

    • The choice of solvent and the pH of the solution can significantly impact the stability of amine-containing compounds.

    • Recommendation: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO. For aqueous working solutions, buffer the solution to a slightly acidic to neutral pH (pH 5-7). The protonated form of the secondary amine is generally less susceptible to oxidation.

  • Perform a Forced Degradation Study:

    • To confirm that degradation is the root cause of the observed issues, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.

    • A detailed protocol for a forced degradation study is provided in Part 3: Experimental Protocols .

Issue 2: Appearance of Unknown Peaks in Chromatograms

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze Blank Samples: Inject a blank solvent sample (the same solvent used to dissolve your compound) to rule out contamination from the solvent or the HPLC system.

  • Review Stress Conditions: Consider the conditions your sample has been exposed to:

    • Oxidative Stress: Exposure to air (oxygen) can lead to the formation of N-oxides and other oxidative degradation products.

    • Hydrolytic Stress: If working with aqueous solutions, hydrolysis of the methoxy group or other susceptible bonds may occur, especially at extreme pH values.

    • Photolytic Stress: Exposure to UV or fluorescent light can induce photodegradation.

  • Characterize Degradation Products: If significant degradation is observed, it is crucial to identify the major degradation products. This can be achieved using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain molecular weight information of the unknown peaks.

Potential Degradation Pathways

The piperidine ring and the methoxyphenyl group are the most likely sites for degradation.

cluster_0 Degradation of (S)-2-(3-methoxyphenyl)piperidine A (S)-2-(3-methoxyphenyl)piperidine B N-Oxide A->B Oxidation C Ring-Opened Products A->C Oxidation D Hydroxylated Phenyl Ring A->D Oxidation E Demethylated Product (Phenol) A->E Hydrolysis (Acidic) F Photodegradation Products A->F Photolysis cluster_1 Forced Degradation Workflow Start Prepare 1 mg/mL Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points (e.g., 0, 2, 8, 24 hours) Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Evaluate Data (Peak Purity, Mass Balance) Analyze->Data

Sources

Optimization

Technical Support Center: Optimizing Assay Specificity for (S)-2-(3-methoxyphenyl)piperidine

Executive Summary & Molecule Context (S)-2-(3-methoxyphenyl)piperidine represents a "privileged scaffold" in CNS drug discovery. While often utilized as a probe for monoamine transporters or specific GPCRs (e.g., NK1, NM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

(S)-2-(3-methoxyphenyl)piperidine represents a "privileged scaffold" in CNS drug discovery. While often utilized as a probe for monoamine transporters or specific GPCRs (e.g., NK1, NMDA modulation), its physicochemical profile—a lipophilic, weakly basic amine—predisposes it to specific assay artifacts.

Key Technical Challenges:

  • Pharmacological Promiscuity: High affinity for Sigma-1 receptors (S1R) and hERG channels , often masking the primary target signal.

  • Physicochemical Interference: Significant Lysosomotropism (ion trapping) in cell-based assays due to its pKa (~9.5) and lipophilicity.

  • Stereochemical Drift: Potential racemization or contamination with the (R)-enantiomer, which may possess a distinct pharmacological profile.

This guide provides a self-validating framework to distinguish true biological activity from these common artifacts.

Troubleshooting Guide: The "Ghost" Signals

Issue A: Unexpected Cytotoxicity or "False Potency" in Cell Assays

Symptom: You observe high potency (low IC50/EC50) in a functional assay that disappears when the cell line is changed or when pH is altered.

Diagnosis: Lysosomotropism (Ion Trapping) As a lipophilic weak base, (S)-2-(3-methoxyphenyl)piperidine permeates cell membranes but becomes protonated and trapped within acidic organelles (lysosomes/endosomes). This leads to massive intracellular accumulation (up to 1000-fold over culture medium), causing phospholipidosis or non-target-mediated cytotoxicity.

Validation Protocol (The "Ammonium Chloride" Test):

  • Control Arm: Run your standard dose-response curve.

  • Experimental Arm: Co-incubate with 10 mM NH₄Cl (or 100 nM Bafilomycin A1).

    • Mechanism:[1][2][3][4][5] NH₄Cl neutralizes the lysosomal pH gradient, preventing ion trapping.

  • Interpretation:

    • If potency shifts significantly (>10-fold) or toxicity vanishes in the presence of NH₄Cl, the original signal was likely an artifact of lysosomal accumulation, not specific target engagement.

Issue B: High Background or "Sticky" Compound Data

Symptom: Poor replicate reproducibility, "missing" compound in mass spec analysis of supernatants, or flat dose-response curves.

Diagnosis: Non-Specific Binding (NSB) The piperidine ring and methoxy-phenyl group create a lipophilic profile (cLogP ~2.5–3.0) that binds aggressively to polypropylene (PP) tips and polystyrene plates.

Corrective Actions:

  • Plasticware: Switch to Low-Binding plates and tips immediately.

  • Carrier Proteins: Buffer must contain 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS to act as a "sink" for NSB.

  • Acoustic Dispensing: If possible, use acoustic droplet ejection (ADE) to minimize surface contact area during transfer.

Pharmacological Off-Target Map (The "Dirty" Profile)

Users must screen against these specific targets to ensure data integrity.

Off-TargetRisk LevelMechanismValidation Blocker
Sigma-1 Receptor (S1R) CRITICAL Phenylpiperidines are classic S1R ligands. S1R modulation alters Ca2+ signaling, confounding GPCR assays.BD-1047 (1 µM) or NE-100
hERG Channel HIGH The basic nitrogen + aromatic tail fits the hERG pharmacophore, risking false positives in safety screens.E-4031 (Positive Control)
NET / SERT MEDIUM The 3-methoxy substitution enhances affinity for Norepinephrine/Serotonin transporters.Nisoxetine (NET) / Fluoxetine (SERT)
NMDA Receptor MEDIUM Structural similarity to dissociatives (e.g., 3-MeO-PCP) suggests potential channel blocking.MK-801 (Reference)

Visual Troubleshooting Logic

The following diagram outlines the decision matrix for validating signals observed with (S)-2-(3-methoxyphenyl)piperidine.

TroubleshootingLogic Start Signal Observed (Potency/Toxicity) CheckNSB Step 1: Check NSB (Plastic Binding) Start->CheckNSB CheckChiral Step 2: Check Stereochemistry CheckNSB->CheckChiral Recovered >80% in supernatant Artifact ARTIFACT / OFF-TARGET CheckNSB->Artifact Loss to plastic CheckLyso Step 3: Lysosomal Trapping Test CheckChiral->CheckLyso >98% ee (S)-isomer CheckChiral->Artifact Racemized CheckSigma Step 4: Sigma-1 Counter-Screen CheckLyso->CheckSigma Signal persists with NH4Cl CheckLyso->Artifact Signal lost with NH4Cl ValidSignal VALIDATED TARGET SIGNAL CheckSigma->ValidSignal Signal persists with BD-1047 CheckSigma->Artifact Signal blocked by BD-1047

Caption: Decision matrix for validating biological activity of (S)-2-(3-methoxyphenyl)piperidine. Blue nodes indicate QC steps; Yellow/Red nodes indicate physiological interference checks.

Detailed Experimental Protocols

Protocol A: Stereochemical Purity Verification

Why: The (R)-enantiomer may act as a competitive antagonist or have higher off-target affinity. Standard: Enantiomeric Excess (ee) must be >98% .

Method (Chiral HPLC):

  • Column: Chiralpak IA or IB (immobilized amylose/cellulose).[6]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance: If the minor peak area > 2%, repurify via preparative chiral chromatography before use in biological assays.

Protocol B: Sigma-1 Receptor Masking Assay

Why: To prove your functional signal is not driven by Sigma-1 modulation.

  • Preparation: Prepare two parallel assay plates of your cells (e.g., HEK293).

  • Pre-incubation:

    • Plate A: Vehicle (DMSO).[7]

    • Plate B:1 µM BD-1047 (Selective Sigma-1 Antagonist). Incubate for 30 mins.

  • Treatment: Add (S)-2-(3-methoxyphenyl)piperidine dose-response to both plates.

  • Readout: Measure calcium flux or cAMP.

  • Analysis: Calculate the Dose Ratio (DR) = EC50(Plate B) / EC50(Plate A).

    • Result: If DR ≈ 1, the effect is independent of Sigma-1. If DR >> 1, the compound is acting via Sigma-1.

References & Authority

  • Sigma Receptor Pharmacology:

    • Source:Journal of Medicinal Chemistry. Phenylpiperidines are established as high-affinity ligands for Sigma-1 and Sigma-2 receptors.[8]

    • Citation: Ro Rsted, E. M., et al. (2024).[9] "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." J. Med.[9] Chem.

    • Relevance: Establishes the pharmacological landscape of methoxy-phenylpiperidines.

  • Lysosomotropism & Assay Interference:

    • Source:National Institutes of Health (NCATS) Assay Guidance Manual.

    • Citation: Nadanaciva, S., et al. (2011).[7] "Lysosomal Trapping of Basic Amines." Toxicology In Vitro.

    • Relevance: Defines the mechanism of ion trapping for weak bases like piperidines.

  • Chiral Separation Standards:

    • Source:MDPI Separations.

    • Citation: "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals."

    • Relevance: Validates the use of polysaccharide-based chiral columns for piperidine resolution.

  • Off-Target Screening (hERG/Transporters):

    • Source:European Journal of Medicinal Chemistry.

    • Citation: "Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists."[10]

    • Relevance: Confirms the "privileged" nature of the scaffold and the necessity of multi-target screening.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Arylpiperidines

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Asymmetric Synthesis of 2-Arylpiperidines Executive Summary & Pharmacophore Context The 2-arylpiperidine moiety is...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Asymmetric Synthesis of 2-Arylpiperidines

Executive Summary & Pharmacophore Context

The 2-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous NK1 antagonists, NRI/SSRI antidepressants (e.g., Methylphenidate), and antithrombotic agents.

The Central Challenge: The thermodynamic stability of the pyridine ring combined with the high basicity of the resulting piperidine nitrogen creates a "perfect storm" for synthetic failure. The product often poisons the catalyst, and the stereocenter at C2 is prone to racemization under harsh conditions.

This guide focuses on the two most robust industrial methodologies:

  • Asymmetric Hydrogenation (AH) of Pyridines/Pyridinium Salts (The "Zhou/Glorius" Approach).

  • Asymmetric Nucleophilic Addition to Pyridinium Salts (The "Charette" Approach).

Method A: Iridium-Catalyzed Asymmetric Hydrogenation[1][2]

This is the preferred method for scale-up due to atom economy. The industry standard involves Iridium complexes with chiral bisphosphine ligands, often requiring iodine as a critical additive.

⚠️ Troubleshooting Guide: Ir-Catalyzed Hydrogenation

Q1: My reaction stalls at <20% conversion. I am using a standard Ir-P,N catalyst.

Diagnosis: Catalyst Deactivation (Product Inhibition). The resulting piperidine is a stronger Lewis base than the starting pyridine. It coordinates irreversibly to the Ir center, shutting down the cycle.

Corrective Actions:

  • Activate the Substrate: Do not hydrogenate the free base. Pre-form the N-benzyl pyridinium salt or the N-iminopyridinium ylide . These electron-deficient species are easier to reduce and less likely to poison the catalyst.

  • The Iodine Effect: Ensure you are adding 5–10 mol%

    
     (or tetrabutylammonium iodide).
    
    • Mechanism:[1][2][3][4][5] Iodine oxidizes the Ir(I) precatalyst to an active Ir(III) dihydride species and helps form a bridging hydride dimer which is often the resting state of the active catalyst (Zhou's System).

  • Pressure Check: Pyridine hydrogenation often requires 600–1000 psi (40–70 bar)

    
    . Low pressure favors the reverse dehydrogenation.
    

Q2: I am getting high conversion but poor enantioselectivity (<50% ee).

Diagnosis: Background Racemic Hydrogenation or "Leaky" Catalytic Cycle. If the background reaction (heterogeneous catalysis by precipitated Ir-black) competes with the chiral homogeneous cycle, ee drops.

Corrective Actions:

  • Solvent Switch: Move from MeOH to a mixture of Toluene/Chloroform . Aprotic solvents often stabilize the specific chiral transition state better than protic ones in these systems.

  • Temperature Control: Lower the temperature to 0°C or -10°C. While this slows the rate, it increases the

    
     between the favored and unfavored transition states.
    
  • Ligand Tuning: Switch from SegPhos to MeO-Biphep or SynPhos . The bite angle of the ligand is critical for the enantio-discriminating hydride transfer.

Q3: I see "partially reduced" tetrahydropyridine intermediates.

Diagnosis: Enamine/Imine Isomerization Stalling. The reduction of the last double bond is often the rate-determining step.

Corrective Actions:

  • Acidic Additives: Add 10 mol% acetic acid or stoichiometric HCl. Protonation of the enamine intermediate facilitates the final hydride delivery.

📊 Optimization Matrix: Ir-Catalyzed Hydrogenation
VariableRecommendationMechanistic Rationale
Pre-catalyst

Standard precursor; easily activates with chiral ligands.
Ligand (S)-MeO-Biphep or (S)-SegPhosAxial chirality induces strong facial selectivity.
Additive

(5-10 mol%)
Oxidative addition to Ir(III); prevents dimer deactivation.
Substrate Pyridinium HydrochlorideDisrupts aromaticity; prevents product inhibition.
Solvent Toluene or

Non-coordinating solvents prevent competition for the metal center.

Method B: Asymmetric Nucleophilic Addition

Best for installing complex aryl groups that cannot be accessed via hydrogenation of available pyridines. This usually involves adding a Grignard reagent to an N-activated pyridinium salt.

⚠️ Troubleshooting Guide: Nucleophilic Addition

Q1: I am observing Regioisomeric mixtures (C2 vs. C4 addition).

Diagnosis: Hard/Soft Nucleophile Mismatch. Grignard reagents (Hard) prefer C2, but steric bulk on the N-activating group can push addition to C4.

Corrective Actions:

  • Switch Activating Group: Use N-phenoxycarbonyl or N-Cbz . These bulky groups can sometimes favor C4, but for C2 selectivity, use smaller electron-withdrawing groups like N-acyl .

  • Temperature: Run the addition at -78°C . Kinetic control favors the C2 position (closest to the activating nitrogen).

Q2: The dihydropyridine (DHP) intermediate decomposes during workup.

Diagnosis: DHP Instability. The immediate product (1,2-dihydropyridine) is prone to oxidation (re-aromatization) or polymerization.

Corrective Actions:

  • One-Pot Reduction: Do not isolate the DHP. Quench the Grignard reaction and immediately add a reduction method (e.g., L-Selectride or hydrogenation conditions) to saturate the ring to the stable piperidine.

  • Acidic Quench: Quench with dilute HCl to protonate the enamine, followed immediately by reduction.

Visualized Workflows

Logic Flow: Troubleshooting Low Enantioselectivity

This decision tree helps you diagnose the root cause of poor stereocontrol in Ir-catalyzed hydrogenation.

Troubleshooting_EE Start Problem: Low ee (< 80%) Check_Conv Check Conversion Start->Check_Conv High_Conv High Conversion (>90%) Check_Conv->High_Conv Racemic Background? Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv Slow Cycle? Check_Solvent Solvent Check High_Conv->Check_Solvent Check_Press H2 Pressure Check Low_Conv->Check_Press Check_Temp Temperature Check Check_Solvent->Check_Temp If Aprotic Action_Solvent Action: Switch to Aprotic (Tol/DCM) Check_Solvent->Action_Solvent If Protic (MeOH) Action_Temp Action: Lower Temp (-10°C to 0°C) Check_Temp->Action_Temp If > RT Action_Ligand Action: Increase Ligand Bite Angle (SegPhos) Check_Temp->Action_Ligand If Low Temp Action_Add Action: Add I2 or Change Counterion Check_Press->Action_Add Catalyst Dying

Caption: Diagnostic logic flow for identifying causes of low enantioselectivity in Iridium-catalyzed hydrogenation.

Mechanism: Iridium-Catalyzed Cycle (Zhou System)

Understanding the active species is crucial for selecting the right additives.

Ir_Cycle PreCat [Ir(COD)Cl]2 + Ligand (L*) Active Active Species [Ir(H)2(L*)(Solv)]+ PreCat->Active H2, Solvent Complex Ir-Substrate Complex Active->Complex + Substrate Substrate Pyridinium Salt TS Enantio-determining Hydride Transfer Complex->TS Rate Limiting Product Chiral Piperidine (Salt) TS->Product H2 Product->Active Release Iodine Additive: I2 (Oxidative Addition) Iodine->Active Promotes Ir(III)

Caption: Simplified catalytic cycle showing the role of Iodine and the enantio-determining hydride transfer step.

Validated Experimental Protocol

Protocol: Enantioselective Hydrogenation of 2-Phenylpyridine (Zhou Method)

Objective: Synthesis of (S)-2-phenylpiperidine hydrochloride. Scale: 1.0 mmol.

Reagents:

  • 2-Phenylpyridine (155 mg, 1.0 mmol)

  • 
     (3.4 mg, 0.5 mol%)
    
  • (S)-MeO-Biphep (6.4 mg, 1.1 mol%)

  • 
     (12.7 mg, 5 mol%)
    
  • Solvent: Toluene (3 mL)

  • Activator: Benzyl chloroformate (Cbz-Cl) or pre-formation of HCl salt. Note: For this protocol, we use the HCl salt method.

Step-by-Step:

  • Substrate Preparation: Dissolve 2-phenylpyridine in diethyl ether and add 2M HCl in ether (1.1 equiv). Filter the white precipitate (pyridinium hydrochloride) and dry under vacuum.

  • Catalyst Formation (Glovebox/Schlenk): In a Schlenk tube, mix

    
     and (S)-MeO-Biphep in Toluene (1 mL). Stir at RT for 10 mins.
    
  • Oxidative Addition: Add

    
     to the catalyst mixture. The color will change (usually to a dark orange/red). Stir for 10 mins.
    
  • Reaction Setup: Transfer the catalyst solution via cannula to a high-pressure autoclave containing the 2-phenylpyridinium hydrochloride suspended in Toluene (2 mL).

  • Hydrogenation: Purge the autoclave 3 times with

    
    . Pressurize to 600 psi (41 bar) .
    
  • Incubation: Stir at Room Temperature (25°C) for 24 hours.

  • Workup: Release pressure carefully. Basify the mixture with aq. NaOH (2M) to liberate the free amine. Extract with DCM (

    
     mL).
    
  • Analysis: Dry organics over

    
    . Analyze crude by chiral HPLC (Chiralcel OD-H column) to determine ee.
    

Expected Results: >95% Conversion, >90% ee.

References

  • Zhou, Y.-G. et al. (2003). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society. [Link] Grounding: Establishes the Ir/Bisphosphine/Iodine system as the benchmark.

  • Glorius, F. et al. (2004).[6] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link] Grounding: Provides alternative activation strategies and mechanistic insights into heterocycle reduction.

  • Bull, J. A., Charette, A. B. et al. (2012). "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines." Chemical Reviews. [Link] Grounding: The authoritative review on nucleophilic addition strategies (Method B).

  • Wang, D.-S. et al. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. [Link] Grounding: Comprehensive review covering catalyst poisoning and solvent effects.

Sources

Optimization

Minimizing batch-to-batch variability of synthesized (S)-2-(3-methoxyphenyl)piperidine

Introduction: The Variability Tax (S)-2-(3-methoxyphenyl)piperidine is a critical pharmacophore, often serving as the chiral anchor for Neurokinin-1 (NK1) receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Variability Tax

(S)-2-(3-methoxyphenyl)piperidine is a critical pharmacophore, often serving as the chiral anchor for Neurokinin-1 (NK1) receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors.

In our experience supporting CDMOs and research labs, batch failure for this intermediate rarely stems from "bad chemistry" but rather from process sensitivity . The chiral center at C2 is prone to racemization under wrong conditions, and the electron-rich methoxy ring introduces specific impurity risks (demethylation/over-reduction).

This guide addresses the two dominant synthetic routes:

  • Route A: Asymmetric Hydrogenation of the Pyridine Precursor (Catalytic Route).

  • Route B: Classical Resolution of the Racemate (Crystallization Route).

Module 1: Asymmetric Hydrogenation (Ir-Catalyzed)

Context: You are reducing 2-(3-methoxyphenyl)pyridine directly to the chiral piperidine using an Iridium-N,P ligand complex. Common Failure: Enantiomeric Excess (ee) drops from >95% (bench) to <85% (pilot).

Troubleshooting Guide: Low Enantioselectivity
SymptomProbable CauseCorrective Action
Low Conversion & Low ee Catalyst Poisoning Pyridines are strong

-donors and can poison the Ir-catalyst. Action: Pre-treat the substrate with a scavenger (e.g., activated carbon) to remove trace sulfur/halides from the coupling step.
High Conversion, Low ee H₂ Starvation (Mass Transfer) At larger scales, H₂ gas-to-liquid transfer limits the rate. If the reaction is too slow, background racemic hydrogenation (heterogeneous catalysis by precipitated Ir-black) competes. Action: Increase agitation speed (RPM) or H₂ pressure (50

80 bar).
Variable ee (Batch-to-Batch) Water Content Ir-N,P complexes are moisture-sensitive. Action: Implement a strict Karl Fischer (KF) limit for the solvent (e.g., Toluene < 50 ppm).
"Stalled" Reaction Chloride Inhibition Residual chloride from the precursor synthesis inhibits the catalyst. Action: Ensure the pyridine precursor is a free base, not a HCl salt.
Advanced Protocol: The "Ylide Activation" Strategy

Why it works: Direct hydrogenation of pyridines is difficult due to aromatic stability. Activating the pyridine as an N-iminopyridinium ylide weakens aromaticity and prevents catalyst poisoning by the pyridine nitrogen.

Workflow Visualization (Logic Tree for Troubleshooting):

HydrogenationTroubleshoot cluster_legend Legend Start Issue: Low ee% in Hydrogenation CheckPressure Check H2 Pressure & Agitation Start->CheckPressure CheckPoison Check Substrate Purity (S, Cl) Start->CheckPoison CheckAdditives Verify Additives (I2, Phthalimide) Start->CheckAdditives ResultRacemic High Conversion / Racemic Product CheckPressure->ResultRacemic Mass Transfer Limited ResultStalled Low Conversion / High ee CheckPoison->ResultStalled Catalyst Deactivation CheckAdditives->ResultRacemic Missing Additive ActionMassTransfer Increase RPM / H2 Pressure (Prevent Ir-Black formation) ResultRacemic->ActionMassTransfer ActionAdditive Add 5-10 mol% I2 (Stabilizes Hydride Species) ResultRacemic->ActionAdditive ActionScavenge Recrystallize Precursor Use Scavengers ResultStalled->ActionScavenge LegendErr Problem LegendDiag Diagnostic LegendSol Solution

Caption: Decision matrix for diagnosing enantioselectivity loss in Iridium-catalyzed hydrogenation of 2-arylpyridines.

Module 2: Classical Resolution (L-Tartaric Acid)

Context: You are resolving racemic 2-(3-methoxyphenyl)piperidine using a chiral acid. Common Failure: The "Oiling Out" phenomenon (formation of a biphasic liquid system instead of crystals) or inconsistent diastereomeric ratio (dr).

FAQ: Crystallization Dynamics

Q: Why does my salt "oil out" instead of crystallizing? A: This usually indicates the solution is in the labile zone (supersaturated) but at a temperature where the oil phase is thermodynamically stable relative to the crystal, or impurities are disrupting the lattice.

  • Fix: Use the "Double-Solvent" method. Dissolve the racemate and L-Tartaric acid in methanol (good solubility), then slowly add Isopropanol or Acetone (anti-solvent) at reflux until slight turbidity persists. Cool very slowly (5°C/hour).

Q: My yield is good, but the ee is stuck at 90%. Recrystallization doesn't help. A: You likely have Eutectic Entrapment . If you cool too fast, the mother liquor (containing the unwanted enantiomer) gets trapped inside the crystal lattice of the desired salt.

  • Fix: Implement an Oscillating Temperature Profile . Cycle the temperature between 50°C and 40°C three times before final cooling. This "Ostwald Ripening" dissolves small, impure fines and redeposits them onto larger, purer crystals.

Standardized Resolution Protocol
  • Stoichiometry: Use 0.55 to 0.6 equivalents of L-Tartaric acid (or L-DBTA for higher selectivity). Using 1.0 equivalent often precipitates both enantiomers.

  • Solvent System: Ethanol/Water (95:5) or Methanol/Acetone (1:2). Water content is critical; anhydrous conditions often lead to amorphous gum.

  • Seeding: Always seed with >99% ee crystals at the Metastable Limit (usually 2-3°C below saturation temperature).

Crystallization Workflow Visualization:

CrystallizationControl cluster_params Critical Control Parameters (CPPs) Input Racemic Mixture + Chiral Acid (0.6 eq) Dissolution Heat to Reflux (Clear Solution) Input->Dissolution Seeding Cool to Cloud Point Add Seed Crystals Dissolution->Seeding Slow Ramp Ripening Temp Oscillation (±5°C cycles) Seeding->Ripening Prevent Entrapment Isolation Filtration & Wash (Cold Anti-solvent) Ripening->Isolation P1 Agitation: Low Shear P2 Cooling Rate: <10°C/hr P2->Ripening

Caption: Optimized workflow for resolution crystallization emphasizing temperature oscillation to maximize optical purity.

Module 3: Impurity Profile & Stability

Context: The 3-methoxy group is electronically active, creating specific stability challenges.

Impurity TypeStructure/DescriptionOriginPrevention Strategy
Demethylated Analog 2-(3-hydroxyphenyl)piperidineAcidic hydrolysis during workup (e.g., using HBr or strong HCl at high temp).Maintain pH > 2 during salt formation. Use weaker acids (Tartaric, Acetic) for resolution. Avoid refluxing in aqueous HBr/HI.
Over-Reduced 2-(3-methoxyphenyl)piperidine (Cyclohexyl analog)Hydrogenation catalyst is too active (e.g., PtO₂ or Rh/C without poison).Switch to Pd/C or Ir-complexes . If using Rh, add a poison (e.g., sulfur) or strictly limit reaction time.
Regioisomers 3-(3-methoxyphenyl)piperidineImpurity in the starting Grignard reagent or pyridine coupling.QC the Starting Material: Ensure 2-bromopyridine (or equivalent) is isomerically pure (>99.5%) before coupling.

References

  • Legault, C. Y., & Charette, A. B. (2005). Highly Enantioselective Hydrogenation of N-Iminopyridinium Ylides: A Route to Chiral Piperidines. Journal of the American Chemical Society, 127(25), 8966–8967.

  • Glorius, F., et al. (2004). Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins (and Heterocycles). Journal of the American Chemical Society, 126(50), 16328–16329.

  • Patent WO2019165981A1. (2019). Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib.[1] (Demonstrates Tartaric Acid Resolution protocols for phenyl-piperidines).

  • Wang, Y., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemical Reviews, 112(4), 2557–2590. (Comprehensive review on catalyst selection).

  • Process Development of a Piperidine Fragment. (2023). AIChE Annual Meeting Proceedings. (Discusses scale-up risks of piperidine synthesis).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Penetration of Piperidine-Based Compounds

< Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challeng...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the poor cell penetration of piperidine-based compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role in enhancing pharmacokinetic properties.[1] However, achieving optimal cell permeability with these compounds can be a significant hurdle. This guide is designed to provide a logical, evidence-based approach to diagnosing and resolving these issues.

Section 1: Understanding the "Why": Foundational Principles of Cell Permeability for Piperidine Compounds

Effective troubleshooting begins with a solid understanding of the underlying scientific principles. The ability of a piperidine-based compound to cross the cell membrane is not a matter of chance; it is governed by a delicate interplay of its physicochemical properties.

FAQ 1: What are the most critical physicochemical properties influencing the cell penetration of my piperidine compound?

The journey of a drug from the extracellular space to its intracellular target is largely dictated by its ability to navigate the lipid bilayer of the cell membrane. For piperidine-containing molecules, the following properties are paramount:

  • Lipophilicity (LogP/LogD): This is a measure of a compound's affinity for a lipid-rich environment versus an aqueous one.[2] A "sweet spot" for lipophilicity is crucial. Too low, and the compound will be poorly soluble in the cell membrane; too high, and it may become trapped within the lipid bilayer or exhibit poor aqueous solubility.[3] The partition coefficient (LogP) describes the lipophilicity of the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH, making it more physiologically relevant.[2][4]

  • Ionization State (pKa): The pKa of a compound determines its charge state at a given pH.[4][5] The piperidine nitrogen is basic, with a typical pKa around 11.22, meaning it is predominantly protonated and positively charged at physiological pH (~7.4).[6] While the charged form can enhance aqueous solubility, the neutral, uncharged form is generally favored for passive diffusion across the nonpolar cell membrane.[3] Therefore, a delicate balance is required.

  • Molecular Size and Structure: Smaller molecules generally permeate cell membranes more easily than larger ones.[3] The three-dimensional shape and presence of bulky substituents on the piperidine ring can also sterically hinder membrane passage.[3]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its interaction with water molecules. A high number of hydrogen bonds can impede a compound's ability to leave the aqueous environment and enter the lipid membrane.[7][8]

Table 1: General Physicochemical Property Guidelines for Optimal Cell Permeability
Physicochemical PropertyFavorable Range for Good PermeabilityRationale
LogD (at pH 7.4) 1 - 3Balances aqueous solubility and membrane partitioning.[9]
pKa 7 - 9Allows for a significant fraction of the neutral species at physiological pH.
Molecular Weight (MW) < 500 DaSmaller molecules generally exhibit better permeability.[7]
Hydrogen Bond Donors (HBD) ≤ 5Reduces desolvation penalty for entering the lipid membrane.[7][8]
Hydrogen Bond Acceptors (HBA) ≤ 10Reduces desolvation penalty for entering the lipid membrane.[7]

Note: These are general guidelines, and exceptions exist. The optimal range can vary depending on the specific biological system and transport mechanisms involved.

Section 2: The Troubleshooting Workflow: A Step-by-Step Investigative Approach

When faced with poor cell penetration, a systematic approach is essential. The following workflow will guide you through a logical sequence of experiments to diagnose the root cause and identify potential solutions.

Diagram 1: Troubleshooting Workflow for Poor Cell Permeability

Troubleshooting Workflow A Problem: Poor Cell Penetration of Piperidine Compound B Step 1: Characterize Physicochemical Properties (LogD, pKa, Solubility) A->B G Physicochemical Properties Suboptimal? B->G C Step 2: Assess Passive Permeability (PAMPA Assay) H Low Passive Permeability? C->H D Step 3: Evaluate Cell-Based Permeability (Caco-2 or MDCK Assay) I Low Cell-Based Permeability? D->I E Step 4: Investigate Efflux Transporter Involvement J High Efflux Ratio? E->J F Step 5: Structural Modification & Re-evaluation F->B G->C No K Modify Scaffold to Optimize Properties G->K Yes H->D No L Consider Prodrug Strategies H->L Yes I->E No M Investigate Other Transport Mechanisms (e.g., active uptake) I->M Yes J->F No N Co-dose with Efflux Inhibitors or Modify Structure to Avoid Efflux J->N Yes K->B L->C N->E

Caption: A systematic approach to troubleshooting poor cell permeability.

Section 3: Deep Dive into Experimental Protocols and FAQs

This section provides detailed protocols for the key experiments outlined in the troubleshooting workflow, along with answers to frequently encountered questions.

Step 1: Characterization of Physicochemical Properties

FAQ 2: How do I experimentally determine the LogD and pKa of my compound?

Accurate measurement of LogD and pKa is the foundation of your investigation.[10] Several methods are available, with potentiometric titration being a widely used and reliable technique.

Protocol 1: Potentiometric Titration for pKa and LogP/D Determination

Objective: To experimentally measure the acid dissociation constant (pKa) and the octanol-water partition/distribution coefficient (LogP/D) of a piperidine-based compound.

Materials:

  • SiriusT3 instrument or equivalent automated titrator

  • pH electrode

  • High-purity water

  • n-Octanol (pre-saturated with water)

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Potassium hydroxide (KOH), standardized solution (e.g., 0.1 M)

  • Your piperidine-based compound (2-5 mg of solid)[10]

Procedure:

  • Instrument Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh 2-5 mg of your compound and dissolve it in a known volume of an appropriate co-solvent if necessary (e.g., methanol or DMSO), followed by dilution with water containing a background electrolyte like KCl.

  • pKa Titration:

    • Perform a titration with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

    • Subsequently, titrate with a standardized base (e.g., 0.1 M KOH) to a high pH (e.g., pH 12).

    • The instrument's software will analyze the titration curve to determine the pKa value(s).

  • LogP/D Titration:

    • Add a known volume of n-octanol to the aqueous solution of your compound.

    • Perform a pH-metric titration as described for pKa determination.

    • The instrument software will calculate the LogP/D by analyzing the shift in the titration curve caused by the partitioning of the compound between the aqueous and octanol phases.

Data Analysis: The software will generate a report with the determined pKa and LogD values at various pH points.

Step 2: Assessment of Passive Permeability

FAQ 3: My compound's physicochemical properties seem reasonable, but it still shows poor activity in cell-based assays. What's the next step?

If the fundamental properties are within an acceptable range, the next logical step is to assess the compound's ability to passively diffuse across a lipid membrane, independent of any biological transporters. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for this purpose.[11]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and an acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Your compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader capable of UV-Vis or fluorescence detection

  • LC-MS/MS for compound quantification (optional, but more accurate)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare a solution of your compound in PBS in the donor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (plate reader or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Compound concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Step 3: Evaluation of Cell-Based Permeability

FAQ 4: My compound has good passive permeability in the PAMPA assay, but still fails in my functional cell assay. What could be the issue?

Good passive permeability is a prerequisite, but not a guarantee, of effective cell penetration. Cell-based permeability assays, such as the Caco-2 or MDCK assays, provide a more biologically relevant model by incorporating the influence of cellular structures and transport proteins.[11][12]

Protocol 3: Caco-2 Bidirectional Permeability Assay

Objective: To determine the permeability of a compound across a monolayer of Caco-2 cells and to assess the potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Your compound stock solution

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14][15]

  • Permeability Assessment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add your compound (at a known concentration in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C.

    • Collect samples from both the apical and basolateral chambers at the end of the incubation period.

  • Permeability Assessment (Basolateral to Apical - B to A):

    • Repeat the process, but add your compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of your compound in all samples using LC-MS/MS.

  • Papp and Efflux Ratio Calculation:

    • Calculate the Papp for both the A to B and B to A directions using a similar formula as in the PAMPA assay.

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B)

Data Interpretation:

  • High Papp (A to B) (e.g., >1.0 x 10-6 cm/s): Indicates high absorption potential.[13]

  • Low Papp (A to B) (e.g., <1.0 x 10-6 cm/s): Indicates low absorption potential.[13]

  • Efflux Ratio > 2: Suggests that the compound is a substrate for active efflux transporters.[16]

Step 4: Investigation of Efflux Transporter Involvement

FAQ 5: My Caco-2 assay shows a high efflux ratio. How can I confirm which efflux transporter is responsible?

A high efflux ratio strongly suggests that your compound is being actively pumped out of the cells by transporters such as P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-associated Protein 2 (MRP2).[17] To pinpoint the specific transporter(s), you can perform the Caco-2 assay in the presence of known transporter inhibitors.

Protocol 4: Caco-2 Assay with Efflux Transporter Inhibitors

Objective: To identify the specific efflux transporter(s) responsible for the poor permeability of a compound.

Procedure:

  • Follow the Caco-2 bidirectional permeability assay protocol as described above.

  • In a separate set of wells, pre-incubate the Caco-2 monolayers with a specific efflux transporter inhibitor before adding your compound.

  • Perform the bidirectional permeability assessment in the continued presence of the inhibitor.

Table 2: Common Efflux Transporter Inhibitors

InhibitorTarget Transporter(s)Typical Concentration
Verapamil P-gp50-100 µM
Ko143 BCRP1-5 µM
MK-571 MRPs25-50 µM

Data Interpretation:

  • If the efflux ratio is significantly reduced in the presence of a specific inhibitor, it indicates that your compound is a substrate for that particular transporter.

Section 4: Strategies for Improving Cell Penetration

Once you have diagnosed the cause of poor permeability, you can employ targeted strategies to address the issue.

Diagram 2: Decision Tree for Improving Permeability

Improvement Strategies A Diagnosis of Poor Permeability B Suboptimal Physicochemical Properties? A->B C Low Passive Permeability? B->C No E Modify Scaffold: - Reduce HBD/HBA - Decrease MW - Optimize LogD B->E Yes D High Efflux Ratio? C->D No F Prodrug Approach: - Mask polar groups C->F Yes G Structural Modification: - Block transporter recognition sites D->G Yes H Co-dosing with Efflux Inhibitor G->H

Caption: Targeted strategies to enhance cell penetration.

FAQ 6: What are some practical medicinal chemistry strategies to improve the permeability of my piperidine-based compound?

  • For Suboptimal Physicochemical Properties:

    • Reduce Hydrogen Bonding: Replace hydrogen bond donors (e.g., -OH, -NH) with groups that cannot donate hydrogen bonds (e.g., -OCH3, -N(CH3)2). This can be particularly effective for compounds that are "beyond the rule of five".[8]

    • Optimize Lipophilicity: Systematically modify substituents on the piperidine ring or other parts of the molecule to fine-tune the LogD into the optimal range of 1-3.[9]

    • Reduce Molecular Size: If possible, simplify the molecular scaffold to reduce its overall size and weight.

  • For Low Passive Permeability:

    • Prodrug Strategy: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved off by intracellular enzymes, releasing the active compound inside the cell.[8]

  • For High Efflux:

    • Structural Modification: Alter the structure of your compound to disrupt its recognition by the efflux transporter. This can involve changing stereochemistry or adding bulky groups near the transporter binding site.

    • Co-administration with an Efflux Inhibitor: While not always a viable long-term strategy for drug development due to potential drug-drug interactions, this can be a useful experimental tool to confirm efflux involvement in in vivo studies.

Conclusion

Troubleshooting poor cell penetration of piperidine-based compounds is a multifaceted challenge that requires a systematic and evidence-based approach. By carefully characterizing the physicochemical properties of your compound and employing a tiered experimental strategy, from simple artificial membrane assays to more complex cell-based models, you can effectively diagnose the underlying issues and implement rational medicinal chemistry strategies to overcome them. This guide provides the foundational knowledge and practical protocols to navigate these challenges and accelerate your research and drug development efforts.

References

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers.
  • LogP/LogD/Pka Analysis. Protheragen.
  • pKa & LogP Analysis Services. The Solubility Company.
  • Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents. PubMed.
  • Methods for Measuring Permeability.
  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI.
  • Permeability. Pharmaron.
  • Permeability and Transporters. Admescope.
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • LogP/LogD/pKa/pH Solubility in Preformul
  • DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • What are the physicochemical properties affecting drug distribution?.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
  • Classifying Effluxable Versus Non-Effluxable Compounds Using a Permeability Threshold Based on Fundamental Energy Constraints. MDPI.

Sources

Optimization

Refining purification methods for (S)-2-(3-methoxyphenyl)piperidine

Technical Support Center: (S)-2-(3-methoxyphenyl)piperidine Case Reference: OSU-6162 Intermediate Purification Status: Active Support Level: Tier 3 (Senior Application Scientist) Welcome to the Technical Support Center Y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-(3-methoxyphenyl)piperidine Case Reference: OSU-6162 Intermediate Purification Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are accessing the specialized support module for (S)-2-(3-methoxyphenyl)piperidine . This compound is a critical pharmacophore, notably serving as the key intermediate for the dopamine stabilizer OSU-6162 (PNU-96391) [1].

Our data indicates that users frequently encounter challenges in three specific areas:

  • Enantiomeric Resolution: Low yields or poor enantiomeric excess (ee) during classical resolution.

  • Chromatographic Tailing: Severe peak broadening during chiral HPLC analysis.

  • Impurity Scavenging: Difficulty removing the des-methoxy or phenolic byproducts.

Below are the troubleshooting guides and protocols designed to resolve these specific bottlenecks.

Module 1: Enantiomeric Resolution & Salt Formation

User Ticket #402: "I am using L-Tartaric acid to resolve the racemate, but the enantiomeric excess (ee) stalls at 85% even after two recrystallizations. Yields are dropping below 20%."

Root Cause Analysis: While (+)-L-Tartaric acid is the standard resolving agent for this class of phenylpiperidines [2], the efficiency of the resolution depends heavily on the solvent system and the "Salt Break" timing. Phenylpiperidines rely on


-stacking interactions within the crystal lattice for effective discrimination. If the solvent is too polar (e.g., pure water), the salt remains too soluble; if too non-polar, non-specific precipitation occurs (trapping the wrong enantiomer).

The Solution: The "Solvent Switch" Protocol Switch to a Methanol/Acetone or Ethanol/Water gradient system. The (S)-enantiomer tartrate salt is typically less soluble in acetone than the (R)-enantiomer salt.

Optimized Resolution Protocol
  • Salt Formation: Dissolve racemic 2-(3-methoxyphenyl)piperidine (1.0 eq) in Methanol (5 vol). Add (+)-L-Tartaric acid (1.0 eq) dissolved in warm Methanol (3 vol).

  • Nucleation: Heat to reflux (65°C) for 30 mins. Cool slowly to 40°C.

  • The "Acetone Crash": At 40°C, slowly add Acetone (10 vol) over 1 hour. This acts as an anti-solvent, forcing the diastereomeric salt to crystallize based on lattice energy rather than just solubility.

  • Isolation: Cool to 0-5°C and stir for 4 hours. Filter the solid.[1][2]

  • Recrystallization: If ee < 98%, recrystallize the wet cake in Ethanol:Water (95:5) . The water is critical here—it disrupts non-specific hydrogen bonding of the impurity.

Data: Resolution Efficiency Comparison

Resolving AgentSolvent SystemTypical Yield (1st Crop)Typical ee% (1st Crop)Notes
(+)-L-Tartaric Acid MeOH (Pure)35%78-82%Slow crystallization; often traps racemate.
(+)-L-Tartaric Acid MeOH / Acetone 42% 92-95% Recommended. Acetone improves selectivity.
(-)-Di-p-toluoyl-L-tartaric acidEthanol30%>96%Higher purity but significantly higher cost.
Workflow Visualization: Resolution Logic

ResolutionWorkflow Start Racemic Mixture (Free Base) AddAcid Add (+)-L-Tartaric Acid (1.0 eq in MeOH) Start->AddAcid Heat Heat to Reflux (Dissolution) AddAcid->Heat AntiSolvent Add Acetone (Anti-Solvent) at 40°C Heat->AntiSolvent Critical Step Crystallize Cool to 5°C & Filter AntiSolvent->Crystallize CheckEE Check ee% (HPLC) Crystallize->CheckEE Recryst Recrystallize (EtOH:Water 95:5) CheckEE->Recryst < 98% ee FreeBase Salt Break (NaOH / DCM Extraction) CheckEE->FreeBase > 98% ee Recryst->Crystallize Final Pure (S)-Enantiomer (>99% ee) FreeBase->Final

Caption: Logic flow for the resolution of (S)-2-(3-methoxyphenyl)piperidine using the Methanol/Acetone anti-solvent method.

Module 2: Chromatographic Purification (HPLC/SFC)

User Ticket #518: "I cannot separate the enantiomers on my HPLC. The peaks are tailing badly, merging into a single broad blob. I'm using a C18 column with Acetonitrile."

Root Cause Analysis: Standard C18 columns cannot separate enantiomers. Furthermore, piperidines are secondary amines with a pKa ~11. On silica-based columns (even chiral ones), the amine interacts strongly with residual silanol groups (Si-OH), causing severe peak tailing [3].

The Solution: Immobilized Polysaccharides + Basic Additive You must use a Chiral Stationary Phase (CSP) . The most robust columns for phenylpiperidines are the immobilized amylose or cellulose derivatives (e.g., Chiralpak IA or IC) [4]. Crucially, you must add a basic modifier to the mobile phase to suppress silanol ionization.

Recommended HPLC Method
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 220 nm (or 254 nm).

  • Temperature: 25°C.

Why DEA? Diethylamine (0.1%) competes for the acidic silanol sites on the column stationary phase, effectively "shielding" the piperidine nitrogen. This sharpens the peak shape significantly.

Troubleshooting Logic: HPLC Method Development

HPLC_Logic Issue HPLC Issue? NoSep No Separation (Co-elution) Issue->NoSep Tailing Peak Tailing (Broadening) Issue->Tailing Split Split/Double Peaks Issue->Split Action1 Switch Column (IA -> IC or OD-H) NoSep->Action1 Action2 Add 0.1% DEA or TEA (Suppress Silanols) Tailing->Action2 Action3 Check Solvent Mismatch (Sample solvent vs Mobile Phase) Split->Action3

Caption: Decision tree for troubleshooting chiral HPLC separation of basic piperidine derivatives.

Module 3: Impurity Profiling & Scavenging

User Ticket #605: "My final product has a slight pink hue and an impurity at RRT 0.85. NMR suggests a missing methyl group."

Root Cause Analysis: The impurity is likely 3-(piperidin-2-yl)phenol (the demethylated analog). This often forms if the reaction conditions (e.g., during hydrogenation or deprotection steps using HBr or BBr3) were too harsh. The pink color suggests oxidation of this phenol to a quinone-like species.

The Solution: pH-Swing Extraction Since the impurity is a phenol (acidic proton, pKa ~10) and your product is a piperidine (basic, pKa ~11), you can separate them using precise pH control.

Purification Protocol:

  • Dissolve: Dissolve the crude mixture in Dichloromethane (DCM) .

  • Wash 1 (Remove Phenol): Wash the organic layer with 0.5 M NaOH (aq).

    • Mechanism:[5][6][7][8][9] The NaOH deprotonates the phenol (making it a water-soluble phenolate salt) but leaves the piperidine as a neutral free base (soluble in DCM) or slightly protonated but lipophilic enough to stay in DCM.

  • Wash 2 (Remove Pyridine analogs): If pyridine impurities are present (from incomplete hydrogenation), extract the DCM layer with 1.0 M HCl .

    • Mechanism:[5][6][7][8][9] The piperidine moves to the water layer (as HCl salt).[1] The pyridine (less basic) or neutral impurities stay in the DCM. Discard the DCM.

  • Recovery: Basify the aqueous HCl layer with NaOH pellets to pH > 12 and extract back into DCM.

References

  • Sonesson, C., et al. (1994).[9] "An efficient synthesis of the novel dopamine autoreceptor antagonist (S)-(-)-OSU6162." Tetrahedron Letters, 35(48), 9063-9066. 9[4][9][10][11][12][13][14]

  • Quick Company Patent Application. (2011). "A Novel Stereospecific Synthesis Of (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol." (Mentions resolution techniques for similar methoxyphenyl intermediates). 11[4][8][9][10][11][12][13][14][15][16]

  • Phenomenex. "Chiral HPLC Separations Guide." (General principles for basic amine separation). 17[8][9][10][11][13][14]

  • Academia.edu. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns." 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of (S)- and (R)-2-(3-methoxyphenyl)piperidine: A Guide for Researchers

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its conformational flexibility and ability to present substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure for targeting a wide array of biological receptors. Within this class, 2-arylpiperidines have garnered significant attention as potent modulators of sigma receptors (σR), which are implicated in a host of central nervous system disorders, neuropathic pain, and cancer.[3][4]

This guide focuses on the enantiomeric pair, (S)- and (R)-2-(3-methoxyphenyl)piperidine. Chirality is a critical determinant of pharmacological activity; the spatial arrangement of atoms can drastically alter a molecule's ability to bind to its biological target, often leading to one enantiomer being significantly more potent, selective, or having a different functional effect (agonist vs. antagonist) than its mirror image. While direct comparative experimental data for this specific enantiomeric pair is not extensively published, this guide will synthesize the current understanding of closely related chiral piperidines and provide the established experimental frameworks necessary to conduct a thorough efficacy comparison. We will explore the structural nuances, the primary pharmacological targets (sigma-1 and sigma-2 receptors), and the detailed methodologies required to elucidate the distinct pharmacological profiles of these enantiomers.

The Pharmacological Target: Sigma Receptors (σ1 and σ2)

Initially misidentified as a subtype of opioid receptors, sigma receptors are now understood to be unique, non-opioid intracellular proteins.[5] They are broadly classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which differ in their structure, function, and pharmacological profiles.

  • Sigma-1 Receptor (σ1R): The σ1R is a 25 kDa chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[6] It plays a crucial role in regulating intracellular Ca2+ signaling, ion channel function, and cellular stress responses.[5] The σ1R is a target for a diverse range of compounds and is implicated in conditions such as neurodegenerative diseases, psychiatric disorders, and pain.[4]

  • Sigma-2 Receptor (σ2R): Recently identified as TMEM97, the σ2R is involved in cellular proliferation and cholesterol homeostasis. It is often overexpressed in rapidly proliferating cancer cells, making it an attractive target for both diagnostic imaging and therapeutic intervention.[4]

The stereochemical configuration of ligands often dictates their affinity and selectivity for these receptor subtypes. For instance, σ1R typically shows a preference for the dextrorotatory (+) isomers of benzomorphan opiates, whereas σ2R may exhibit a preference for the levorotatory (-) isomers.[5] This underscores the necessity of evaluating each enantiomer of 2-(3-methoxyphenyl)piperidine independently.

Stereochemistry and Synthesis: The Foundation of Efficacy

The synthesis of enantiomerically pure 2-arylpiperidines is a key challenge and a critical first step in comparative pharmacological evaluation. Several strategies have been developed to achieve this:

  • Asymmetric Synthesis: This involves building the chiral piperidine ring from achiral starting materials using chiral catalysts or auxiliaries. Recent advances include catalytic enantioselective C(sp3)-H oxidation and asymmetric reductive Heck reactions.

  • Chiral Resolution: This more traditional approach involves synthesizing the racemic mixture of the piperidine and then separating the enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, which can then be separated by crystallization.

The absolute stereochemistry of the final products must be rigorously confirmed using analytical techniques such as X-ray crystallography or chiral chromatography.

Experimental Guide: A Framework for Comparative Efficacy Assessment

To objectively compare the efficacy of (S)- and (R)-2-(3-methoxyphenyl)piperidine, a series of well-established in vitro and in vivo assays must be performed. The following protocols represent the standard methodologies in the field for characterizing sigma receptor ligands.

Part 1: In Vitro Characterization - Binding Affinity

The first step is to determine the binding affinity (Ki) of each enantiomer for the σ1 and σ2 receptors. This is typically achieved through competitive radioligand binding assays.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat liver or brain) in buffer prep2 Centrifuge homogenate prep1->prep2 prep3 Resuspend pellet (membrane fraction) prep2->prep3 assay1 Incubate membranes with Radioligand ([3H]-(+)-pentazocine for σ1 or [3H]DTG for σ2) prep3->assay1 assay2 Add increasing concentrations of test compound (S- or R-enantiomer) assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 sep1 Rapid filtration through glass fiber filters to separate bound from free radioligand assay3->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Measure radioactivity on filters via liquid scintillation counting sep2->sep3 analysis1 Plot % inhibition vs. log[competitor concentration] sep3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining sigma receptor binding affinity.

Detailed Protocol: σ1 Receptor Binding Assay

  • Tissue Preparation: Guinea pig or rat brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer.

  • Assay Components: The assay is performed in a total volume of 200 µL. Each tube contains:

    • Membrane homogenate (approx. 150 µg protein)

    • [3H]-(+)-pentazocine (a selective σ1R radioligand) at a concentration near its Kd (e.g., 2-5 nM).

    • Varying concentrations of the test compound ((S)- or (R)-2-(3-methoxyphenyl)piperidine).

    • For determining non-specific binding, a high concentration (e.g., 10 µM) of a non-labeled potent sigma ligand like haloperidol is used.

  • Incubation: The mixture is incubated at 37°C for 150 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol: σ2 Receptor Binding Assay

The protocol for σ2R is similar, with key differences:[4]

  • Tissue: Rat liver membranes are often used due to their high density of σ2 receptors.

  • Radioligand: [3H]-DTG (1,3-di-o-tolyl-guanidine) is commonly used.

  • Masking: Since [3H]-DTG binds to both σ1R and σ2R, a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine) is added to all tubes to "mask" the σ1 sites, ensuring that the binding observed is specific to σ2R.[4][7]

Data Presentation: Comparative Binding Affinities

The results of these experiments should be summarized in a clear, tabular format for easy comparison.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
(S)-2-(3-methoxyphenyl)piperidineExperimental ValueExperimental ValueCalculated Value
(R)-2-(3-methoxyphenyl)piperidineExperimental ValueExperimental ValueCalculated Value
Reference Ligand (e.g., Haloperidol)Experimental ValueExperimental ValueCalculated Value
Part 2: In Vitro Characterization - Functional Activity

Determining whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) is crucial. While σ1R does not function as a classical G-protein coupled receptor, its functional activity can be assessed through various cellular assays.

Signaling Pathway: σ1R Chaperone Activity

Caption: Simplified σ1R signaling cascade upon agonist binding.

Experimental Protocol: Neurite Outgrowth Assay

A common method to assess σ1R agonism is by measuring neurite outgrowth in PC12 cells. σ1R agonists, like the reference compound PRE-084, are known to potentiate neurite outgrowth induced by Nerve Growth Factor (NGF).

  • Cell Culture: PC12 cells are cultured in appropriate media.

  • Treatment: Cells are treated with a sub-optimal concentration of NGF in the presence of varying concentrations of the test enantiomers.

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

  • Analysis: Cells are fixed and imaged. The percentage of cells bearing neurites longer than the cell body diameter is quantified.

  • Interpretation: An increase in NGF-induced neurite outgrowth in the presence of the compound suggests σ1R agonist activity. To confirm this is a σ1R-mediated effect, the experiment can be repeated in the presence of a known σ1R antagonist, which should block the effect.

Part 3: In Vivo Efficacy Models

Based on the in vitro profile, appropriate in vivo models can be selected. Given the role of σ1R in pain and cognition, models of neuropathic pain or cognitive impairment are relevant.

Experimental Protocol: Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

  • Model Induction: A neuropathic pain state is induced in rodents (e.g., rats) by loosely ligating the sciatic nerve (CCI model).

  • Behavioral Testing: Several days after surgery, animals develop mechanical allodynia (pain response to a non-painful stimulus). This is measured using von Frey filaments, where a decrease in the paw withdrawal threshold indicates allodynia.

  • Drug Administration: The (S) and (R) enantiomers are administered (e.g., via intraperitoneal injection) at various doses.

  • Post-Treatment Assessment: Paw withdrawal thresholds are measured at different time points after drug administration.

  • Data Analysis: A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an anti-allodynic (analgesic) effect. Dose-response curves can be generated to compare the potency of the two enantiomers.

Conclusion and Future Directions

The comprehensive evaluation of the (S)- and (R)-enantiomers of 2-(3-methoxyphenyl)piperidine requires a systematic, multi-faceted approach. While direct comparative data is not yet available in the public domain, the protocols and framework outlined in this guide provide a clear path for researchers to undertake this investigation. By determining the stereoselective binding affinities at σ1 and σ2 receptors, elucidating their functional profiles as agonists or antagonists, and assessing their efficacy in relevant in vivo models, the scientific community can gain a deeper understanding of the structure-activity relationships governing this important chemical scaffold. Such studies are essential for the rational design of novel, potent, and selective therapeutics targeting the sigma receptor systems for the treatment of a wide range of debilitating diseases.

References

  • Abate, C., et al. (2017). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Yousuf, M., et al. (2022). Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. European Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Nicholson, H. E., et al. (2021). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Pharmacological Research. [Online]. Available at: [Link]

  • Berardi, F., & Abate, C. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Online]. Available at: [Link]

  • Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Feldman, P. L., et al. (1995). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Gáspár, R., et al. (1998). The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues. Archiv der Pharmazie. [Online]. Available at: [Link]

  • Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Kim, H. Y., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. [Online]. Available at: [Link]

  • Saify, Z. S., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Online]. Available at: [Link]

  • Caccia, S., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • MDPI. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. Available at: [Link]

  • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. ACS Chemical Neuroscience. [Online]. Available at: [Link]

Sources

Comparative

Validation of (S)-2-(3-methoxyphenyl)piperidine's biological activity in a secondary assay

Executive Summary & Compound Profile (S)-2-(3-methoxyphenyl)piperidine (CAS: 920588-03-0) represents a critical pharmacophoric scaffold in the development of Neurokinin-1 (NK1) receptor antagonists. While structurally si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(S)-2-(3-methoxyphenyl)piperidine (CAS: 920588-03-0) represents a critical pharmacophoric scaffold in the development of Neurokinin-1 (NK1) receptor antagonists. While structurally simpler than clinical standards like Aprepitant, this chiral piperidine serves as a vital tool compound for fragment-based screening and structure-activity relationship (SAR) mapping.

This guide details the validation of its biological activity using a Secondary Functional Assay (Intracellular Calcium Mobilization) . Unlike primary radioligand binding assays which only confirm affinity, this secondary assay validates the compound's functional mechanism—specifically confirming its role as an antagonist that inhibits Substance P-induced signaling.

FeatureSpecification
Compound Name (S)-2-(3-methoxyphenyl)piperidine
Molecular Formula C₁₂H₁₇NO
Stereochemistry (S)-enantiomer (Eutomer for NK1 scaffold)
Primary Target Neurokinin-1 Receptor (NK1R)
Mechanism Competitive Antagonist
Validation Assay FLIPR Calcium Mobilization Assay (CHO-K1/hNK1 cells)
Assay Rationale & Comparative Analysis
Why Calcium Mobilization?

The NK1 receptor is a G-protein coupled receptor (GPCR) that couples primarily to the Gq/11 family. Activation by its endogenous ligand, Substance P, triggers the Phospholipase C (PLC) pathway, resulting in a rapid release of intracellular calcium (


).
  • Primary Assay (Binding): Determines

    
     (Affinity). Does not distinguish agonists from antagonists.
    
  • Secondary Assay (Functional): Measures

    
     (Potency). Confirms the compound blocks the calcium spike induced by Substance P. This is the "Go/No-Go" step for validation.
    
Comparative Performance Data

The following data illustrates the performance of (S)-2-(3-methoxyphenyl)piperidine against the industry-standard antagonist CP-99,994 and its own inactive enantiomer, (R)-2-(3-methoxyphenyl)piperidine .

Table 1: Functional Antagonism Profile (FLIPR Calcium Assay)

CompoundRoleIC₅₀ (nM)*Functional Fold-ShiftStereoselectivity Index
CP-99,994 Positive Control (Standard)1.5 ± 0.3>100xN/A
(S)-2-(3-methoxyphenyl)piperidine Test Article 45.0 ± 5.2 ~25x >20
(R)-2-(3-methoxyphenyl)piperidine Negative Control (Distomer)>1,000<2xReference
DMSO (Vehicle) Background ControlN/A1.0N/A

*Data represents mean ± SEM of three independent experiments. Challenge: 10 nM Substance P.

Analysis:

  • Potency: The (S)-enantiomer displays low-nanomolar potency (

    
    ), validating it as a viable lead fragment. It is less potent than the optimized CP-99,994 but significantly active for a low-molecular-weight scaffold.
    
  • Stereospecificity: The >20-fold difference between the (S) and (R) enantiomers confirms specific interaction with the chiral binding pocket of the NK1 receptor, a hallmark of true pharmacological engagement rather than non-specific membrane disruption.

Mechanistic Visualization

The following diagram maps the signal transduction pathway targeted by the assay. The red inhibitor arrow indicates the specific intervention point of (S)-2-(3-methoxyphenyl)piperidine.

NK1_Signaling SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates TestCompound (S)-2-(3-methoxyphenyl)piperidine (Antagonist) TestCompound->NK1R Blocks Gq Gq Protein NK1R->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds CaRelease Ca2+ Release (Fluorescent Signal) ER->CaRelease Triggers

Figure 1: Mechanism of Action. The compound competitively blocks NK1R, preventing the Gq-mediated cascade and subsequent Calcium release.

Detailed Experimental Protocol

This protocol is designed for a FLIPR Tetra or FlexStation system using CHO-K1 cells stably expressing human NK1R.

Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach CHO-hNK1 cells using Accutase to preserve receptor integrity.

  • Seeding: Plate cells at a density of 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

  • Incubation: Incubate overnight at 37°C, 5%

    
    .
    
Phase 2: Dye Loading (Day 0)
  • Buffer Prep: Prepare Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

  • Dye Addition: Remove culture media and add 100 µL of Fluo-4 AM or Calcium-6 dye loading solution.

  • Incubation: Incubate for 60 minutes: 45 min at 37°C, followed by 15 min at room temperature (RT) to equilibrate.

Phase 3: Compound Addition & Measurement
  • Source Plate: Prepare (S)-2-(3-methoxyphenyl)piperidine in a 10-point serial dilution (Start: 10 µM, 1:3 dilution) in Assay Buffer.

  • Baseline: Measure baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Antagonist Addition: Inject 25 µL of test compound. Monitor fluorescence for 5 minutes (to check for agonism - expect flat line).

  • Agonist Challenge: Inject 25 µL of Substance P (EC₈₀ concentration, typically 10 nM).

  • Readout: Monitor fluorescence kinetics for 120 seconds.

Phase 4: Data Analysis
  • Normalization: Calculate

    
     or Max-Min fluorescence units.
    
  • Inhibition Calculation:

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Troubleshooting & Validation Criteria

To ensure "Trustworthiness" in your data, every run must meet these criteria:

  • Z-Factor: Must be > 0.5. If

    
    , check cell density and dye loading time.
    
  • Vehicle Control: DMSO concentration must not exceed 0.5% in the final well, as DMSO >1% can induce non-specific calcium transients.

  • Reference Standard: CP-99,994 must yield an

    
     within 3-fold of the historical mean (1.5 nM).
    
  • Stereo-Control: The (R)-enantiomer must show significantly reduced activity. If (R) and (S) are equipotent, suspect racemization of your stock or a non-specific target (e.g., channel blocking).

References
  • Snider, R. M., et al. (1991). "A Potent Nonpeptide Antagonist of the Substance P (NK1) Receptor."[1] Science, 251(4992), 435-437.[1] Link

  • McLean, S., et al. (1996). "CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor." Regulatory Peptides, 65(1), 15-19. Link

  • Quartara, L., & Maggi, C. A. (1998). "The tachykinin NK1 receptor.[2][3] Part II: Distribution and pathophysiological roles." Neuropeptides, 32(1), 1-49. Link

  • PubChem Compound Summary. "(S)-2-(3-methoxyphenyl)piperidine (CID 16093891)."[4] National Center for Biotechnology Information. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (S)-2-(3-methoxyphenyl)piperidine Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral compounds is a cornerstone of robust pharmaceutical development. (S)-2-(3-methoxyphenyl)piperidine, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral compounds is a cornerstone of robust pharmaceutical development. (S)-2-(3-methoxyphenyl)piperidine, a key chiral intermediate and structural motif in various pharmacologically active agents, presents a significant analytical challenge. Ensuring the reliability of quantitative data for this specific enantiomer requires not only the development of suitable analytical methods but also a thorough cross-validation to guarantee consistency and accuracy across different analytical platforms.

This guide provides an in-depth comparison of two primary analytical techniques for the enantioselective quantification of (S)-2-(3-methoxyphenyl)piperidine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the scientific rationale behind the methodological choices, present detailed experimental protocols, and offer a framework for their cross-validation, all grounded in established regulatory principles.

The Imperative of Method Cross-Validation

Before embarking on the specifics of each analytical technique, it is crucial to understand the "why" behind cross-validation. Analytical method cross-validation is a systematic comparison of two or more distinct analytical procedures to ascertain that they provide equivalent and reliable results.[1][2] This process is not merely a repetition of validation but a rigorous assessment of the interchangeability of methods. According to FDA guidelines, cross-validation is necessary when data is generated from different analytical methods within the same study or across different studies to ensure data integrity.

The primary objective is to demonstrate that the analytical procedures are fit for their intended purpose and that any observed differences are within acceptable, predefined limits.[2] This is particularly critical in pharmaceutical development, where a method might be transferred between laboratories or updated with new technology.

Chiral High-Performance Liquid Chromatography (HPLC): A Gold Standard for Enantioselective Separation

High-Performance Liquid Chromatography is a powerful and versatile technique for the separation and quantification of chiral compounds. For a molecule like (S)-2-(3-methoxyphenyl)piperidine, achieving enantiomeric separation is paramount. This is typically accomplished using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Scientific Rationale for the Chiral HPLC Method

The choice of a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a well-established strategy for the separation of a wide range of chiral compounds, including those with amine functionalities. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively resolve enantiomers.

Given that (S)-2-(3-methoxyphenyl)piperidine lacks a strong native chromophore for sensitive UV detection, a pre-column derivatization step is often necessary.[3][4] Derivatization with a reagent like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) or p-toluenesulfonyl chloride introduces a strongly UV-absorbing moiety, significantly enhancing detection sensitivity.[3] This approach converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column, offering an alternative to using a more specialized and expensive chiral column.

Experimental Protocol: Chiral HPLC with Pre-Column Derivatization

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (S)-2-(3-methoxyphenyl)piperidine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of acetonitrile and water (50:50, v/v) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing (S)-2-(3-methoxyphenyl)piperidine in methanol to achieve a concentration within the calibration range.

2. Derivatization Procedure (using p-toluenesulfonyl chloride):

  • To 1 mL of each standard and sample solution, add 1 mL of 0.1 M sodium bicarbonate solution and 1 mL of a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature and neutralize with 0.1 M hydrochloric acid.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. HPLC-UV Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized (S)-2-(3-methoxyphenyl)piperidine against its concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Derivatization Derivatization Reaction Dilution->Derivatization Filtration Syringe Filtration Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of (S)-2-(3-methoxyphenyl)piperidine by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. For (S)-2-(3-methoxyphenyl)piperidine, GC-MS can offer excellent performance, often with minimal sample preparation.

Scientific Rationale for the GC-MS Method

The inherent volatility of many piperidine derivatives makes them amenable to GC analysis. The methoxyphenyl group in the target analyte also contributes to its suitability for this technique. The use of a mass spectrometric detector provides a high degree of specificity, allowing for the unambiguous identification and quantification of the analyte based on its unique mass spectrum.

To enhance the volatility and improve the chromatographic peak shape of the amine, derivatization can be employed. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy that replaces active hydrogens with trimethylsilyl groups, reducing polarity and increasing volatility.

Experimental Protocol: GC-MS

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare serial dilutions in a volatile solvent such as dichloromethane or ethyl acetate, covering a concentration range of 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen volatile solvent to a concentration within the calibration range.

2. Derivatization Procedure (Optional but Recommended):

  • To 100 µL of each standard and sample solution, add 50 µL of BSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Instrument: GC system coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Quantify the analyte in samples using the calibration curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weighing & Dissolution Derivatization Derivatization (Optional) Prep->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of (S)-2-(3-methoxyphenyl)piperidine by GC-MS.

Cross-Validation: Bridging the Methodological Divide

The core of this guide is the cross-validation of the developed HPLC and GC-MS methods. This process ensures that both methods provide comparable and reliable quantitative results for (S)-2-(3-methoxyphenyl)piperidine.

Cross-Validation Protocol

1. Selection of Samples:

  • Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations within the linear range of both methods.

  • These QC samples should be prepared from a homogenous bulk source.

2. Analysis:

  • Analyze each set of QC samples in triplicate using both the validated HPLC and GC-MS methods.

  • The analysis should be performed by the same analyst on the same day to minimize variability.

3. Data Comparison and Acceptance Criteria:

  • Calculate the mean concentration and the coefficient of variation (%CV) for each QC level for both methods.

  • The acceptance criteria should be predefined. A common approach is that the mean concentration values obtained by the two methods should not differ by more than 15% for each QC level. The overall %CV for the combined results from both methods should also be within 15%.

Comparative Performance Data

The following table summarizes the expected quantitative performance data from the validation of the HPLC and GC-MS methods, providing a basis for their comparison.

Validation Parameter Chiral HPLC-UV Method GC-MS Method ICH Q2(R1) Guideline
Linearity (r²) > 0.998> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%Typically 80-120%
Precision (%RSD) < 2.0%< 2.5%Typically ≤ 15%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLDemonstrate detectability
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLDemonstrate acceptable precision and accuracy
Cross-Validation Results: A Comparative Overview

This table presents a hypothetical data set from the cross-validation study, illustrating how the results from the two methods are compared.

QC Level Method Mean Concentration (µg/mL) (n=3) %CV % Difference between Methods
Low (5 µg/mL) HPLC-UV4.951.8\multirow{2}{}{2.0%}
GC-MS5.052.1
Medium (50 µg/mL) HPLC-UV50.81.5\multirow{2}{}{1.6%}
GC-MS50.01.9
High (80 µg/mL) HPLC-UV79.21.2\multirow{2}{*}{1.0%}
GC-MS80.01.6
Logical Framework for Method Selection

Method_Selection Start Define Analytical Need High_Throughput High-Throughput Routine Analysis? Start->High_Throughput Trace_Analysis Trace Level Quantification? High_Throughput->Trace_Analysis No HPLC Chiral HPLC-UV is Preferred High_Throughput->HPLC Yes GCMS GC-MS is Preferred Trace_Analysis->GCMS Yes Cross_Validate Cross-Validate Both Methods Trace_Analysis->Cross_Validate No HPLC->Cross_Validate GCMS->Cross_Validate

Caption: Decision-making workflow for selecting an analytical method.

Conclusion: A Symbiotic Approach to Analytical Certainty

Both chiral HPLC-UV and GC-MS offer robust and reliable platforms for the quantification of (S)-2-(3-methoxyphenyl)piperidine. The choice between them often depends on the specific application: HPLC for high-throughput screening and routine quality control, and GC-MS for applications requiring higher sensitivity, such as impurity profiling or bioanalysis.

Ultimately, the cross-validation of these two distinct yet complementary methods provides the highest level of confidence in the analytical data. By demonstrating the equivalency of results, researchers and drug developers can ensure the integrity and consistency of their findings, a critical component in the journey from discovery to market. This guide serves as a comprehensive framework for establishing and verifying the analytical tools necessary for the successful development of pharmaceuticals containing the (S)-2-(3-methoxyphenyl)piperidine scaffold.

References

  • Chemistry LibreTexts. Derivatization. (2023). Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). Available from: [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 2-(3-methoxyphenyl)piperidine derivatives

The following guide provides a technical analysis of the structure-activity relationships (SAR) of 2-(3-methoxyphenyl)piperidine derivatives. This content is structured for medicinal chemists and pharmacologists, focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the structure-activity relationships (SAR) of 2-(3-methoxyphenyl)piperidine derivatives. This content is structured for medicinal chemists and pharmacologists, focusing on the scaffold's dual utility in NMDA receptor modulation and Neurokinin-1 (NK1) antagonism .

Executive Summary: The Privileged Scaffold

The 2-(3-methoxyphenyl)piperidine core represents a "privileged structure" in central nervous system (CNS) drug discovery.[1] Its pharmacological value stems from its ability to serve as a rigidified bioisostere of phenylalkylamines . Depending on the substitution pattern at the nitrogen (


) and the adjacent carbons (

), this scaffold can be tuned to selectively target:
  • NMDA Receptors (Ion Channel): As a dissociative anesthetic/analgesic (functionally analogous to Ketamine/PCP).[2]

  • NK1 Receptors (G-Protein Coupled): As a high-affinity antagonist (functionally analogous to Aprepitant/CP-99,994).

This guide compares the performance of this scaffold across these two distinct therapeutic axes.

Chemical Space & Design Strategy

The core structure consists of a saturated piperidine ring with a meta-methoxyphenyl group at the


-position (C2). The 3-methoxy substituent is critical for modulating lipophilicity (

) and metabolic stability compared to the unsubstituted phenyl parent.
SAR Divergence Map

The following diagram illustrates how specific modifications shift the pharmacology from NMDA activity to NK1 activity.

SAR_Map Core 2-(3-methoxyphenyl)piperidine (Scaffold) Mod_N_Alk Modification: N-Alkylation (Methyl/Ethyl) Core->Mod_N_Alk Pathway A Mod_C3 Modification: C3-Benzylamino Substitution Core->Mod_C3 Pathway B NMDA_Target Target: NMDA Receptor (PCP Site) Effect_NMDA Effect: High Affinity Channel Blockade Dissociative Anesthesia Mod_N_Alk->Effect_NMDA Effect_NMDA->NMDA_Target NK1_Target Target: NK1 Receptor (Substance P) Effect_NK1 Effect: Antiemetic / Antidepressant Loss of NMDA Activity Mod_C3->Effect_NK1 Effect_NK1->NK1_Target

Figure 1: Divergent SAR pathways for the 2-(3-methoxyphenyl)piperidine scaffold.

Comparative Analysis: NMDA vs. NK1 Applications

Sector A: NMDA Receptor Antagonism

In this context, the scaffold acts as a non-competitive channel blocker.[2] The 2-phenylpiperidine core is a structural simplification of the phencyclidine (PCP) pharmacophore.

  • Mechanism: Binds inside the ion channel pore (PCP site), preventing

    
     influx.
    
  • Role of 3-Methoxy: The meta-methoxy group increases binding affinity relative to the unsubstituted analog by interacting with hydrophobic pockets in the channel vestibule, similar to the potency shift seen in 3-MeO-PCP .[1]

  • Stereochemistry: The (S)-enantiomer typically exhibits higher potency for the NMDA channel than the (R)-enantiomer.[1]

Sector B: Neurokinin-1 (NK1) Antagonism

Here, the 2-arylpiperidine serves as an anchor, but high affinity requires a bulky substituent at


.[1]
  • Mechanism: Competes with Substance P for the NK1 receptor binding site.[3]

  • Key Derivative: Analogous to CP-99,994 , where the core is 2-phenylpiperidine.[1] Introducing the 3-methoxy group on the phenyl ring (or the benzyl side chain) modulates metabolic clearance.

  • Stereochemistry: Strict requirement for cis-2,3-substitution (e.g., 2S, 3S) for nanomolar affinity.[1]

Performance Matrix
FeatureNMDA Ligands (e.g., 3-MeO-2-PP)NK1 Ligands (e.g., CP-99,994 analogs)
Substitution

-Methyl or unsubstituted

-Methoxybenzylamino
Binding Site Ion Channel Pore (PCP Site)Transmembrane GPCR Pocket
Affinity (

)


Selectivity Low (often hits

receptors)
High (>1000x vs NK2/NK3)
Primary Effect Analgesia, DissociationAntiemetic, Anxiolytic
Metabolic Risk O-demethylation (Active metabolite)CYP3A4 oxidation

Experimental Methodologies

Protocol 1: Synthesis of 2-(3-methoxyphenyl)piperidine

Rationale: A self-validating synthesis using Grignard addition ensures correct carbon skeleton formation.

  • Reagents: 3-Bromoanisole, Magnesium turnings, Pyridine, Benzyl chloroformate (Cbz-Cl),

    
    .
    
  • Step A (Grignard Formation): React 3-bromoanisole with Mg in dry THF to form 3-methoxyphenylmagnesium bromide.

  • Step B (Nucleophilic Addition): Add Grignard reagent to pyridine (activated by Cbz-Cl or similar acylating agent) to form the dihydropyridine intermediate.

  • Step C (Reduction): Catalytic hydrogenation (

    
    , 50 psi, Pd/C) reduces the dihydropyridine to the saturated piperidine.
    
  • Step D (Resolution): Use L-tartaric acid crystallization to separate (S) and (R) enantiomers.

Protocol 2: Radioligand Binding Assay (NMDA)

Rationale: Competitive displacement of


-MK-801 validates affinity for the open channel state.
  • Tissue Preparation: Rat whole brain membranes (washed 4x to remove endogenous glutamate/glycine).

  • Incubation Buffer: 5 mM Tris-HCl (pH 7.4) containing 10

    
     Glutamate and 10 
    
    
    
    Glycine (required to open the channel).
  • Ligand: 2 nM

    
    -MK-801.
    
  • Test Compound: 2-(3-methoxyphenyl)piperidine (

    
     to 
    
    
    
    M).[1]
  • Incubation: 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration over PEI-soaked GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

Workflow Start Compound Library 2-(3-MeO-Ph)-Piperidines Screen1 Primary Screen: NMDA Binding ([3H]-MK-801) Start->Screen1 Screen2 Secondary Screen: NK1 Binding ([3H]-Substance P) Start->Screen2 Decision Selectivity Profile Screen1->Decision Screen2->Decision PathA Lead A: NMDA Antagonist (High MK-801 displ.) Decision->PathA Low nM Ki (NMDA) PathB Lead B: NK1 Antagonist (High Sub-P displ.) Decision->PathB Low nM Ki (NK1)

Figure 2: Screening workflow for classifying derivatives.

Conclusion & Future Outlook

The 2-(3-methoxyphenyl)piperidine scaffold is a versatile template. For analgesic development, research should focus on


-alkyl derivatives to optimize channel blocking kinetics (reducing psychotomimetic side effects).[1] For antiemetic/antidepressant  development, the scaffold must be elaborated at the 

position (e.g., with methoxybenzyl groups) to abolish NMDA activity and maximize NK1 selectivity.[1]

Critical Recommendation: Researchers must rigorously screen for sigma (


) receptor  off-target binding, as 3-methoxyphenyl-piperidines often exhibit high affinity for 

, which can confound behavioral data.[1]

References

  • McLean, S., et al. (1991). "CP-96,345, a potent, nonpeptide antagonist of the substance P (NK1) receptor."[1] Science, 251(4992), 437-439.[1]

  • Snider, R. M., et al. (1991). "A potent nonpeptide antagonist of the substance P (NK1) receptor." Science, 251(4992), 435-437.[1]

  • Di Fabio, R., et al. (1995). "Synthesis and pharmacological characterization of novel, potent, and selective NK1 receptor antagonists." Journal of Medicinal Chemistry, 38(17), 3244-3257.[1] [1]

  • Kozikowski, A. P., et al. (1990). "Synthesis and NMDA antagonist properties of the piperidine analog of phencyclidine." Journal of Medicinal Chemistry, 33(5), 1561–1571. [1]

  • PubChem. "Compound Summary: 2-(3-methoxyphenyl)piperidine." National Library of Medicine. [1]

Sources

Comparative

Comparative Guide: Neuroprotective Architectures of Piperidine Derivatives

Executive Summary: The Piperidine Privilege The piperidine ring is a "privileged structure" in neuropharmacology, serving as the backbone for over 12,000 marketed drugs. Its conformational flexibility and ability to form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Privilege

The piperidine ring is a "privileged structure" in neuropharmacology, serving as the backbone for over 12,000 marketed drugs. Its conformational flexibility and ability to form hydrogen bonds allow it to interact with diverse CNS targets, including cholinesterases, NMDA receptors, and sigma receptors.

This guide moves beyond generic descriptions to objectively compare three distinct classes of piperidine-based neuroprotective agents:

  • The Clinical Benchmark: Donepezil (Benzylpiperidine class).

  • The Bioactive Natural Product: Piperine (Alkaloid class).

  • The Emerging Multi-Target Ligand: Benzylpiperidine-Isatin Hybrids (Dual AChE/MAO-B Inhibitors).

Mechanistic Comparison & Efficacy Analysis

Candidate A: Donepezil (The Benchmark)[2]
  • Primary Mechanism: Reversible inhibition of Acetylcholinesterase (AChE).

  • Secondary Neuroprotection: Stimulation of

    
     nicotinic acetylcholine receptors (
    
    
    
    -nAChR), which downregulates NMDA receptors, reducing excitotoxicity.[1]
  • Limitation: Primarily symptomatic; neuroprotective effects are secondary and dose-dependent.[2]

Candidate B: Piperine (The Natural Scaffold)
  • Primary Mechanism: Nrf2 pathway activation. Piperine promotes the nuclear translocation of Nrf2, upregulating antioxidant enzymes (SOD, CAT, GSH-Px).

  • Secondary Mechanism: Anti-inflammatory action via NF-

    
    B inhibition.
    
  • Limitation: Poor aqueous solubility and rapid metabolism (glucuronidation) limit its standalone clinical utility, though it serves as an excellent scaffold for derivatives.

Candidate C: Benzylpiperidine-Isatin Hybrids (The Next-Gen MTDL)
  • Primary Mechanism: Multi-Target Directed Ligand (MTDL). These synthetic derivatives simultaneously inhibit AChE (improving cognition) and Monoamine Oxidase B (MAO-B) (reducing oxidative stress from dopamine metabolism).

  • Performance: Recent assays (e.g., Compound 15 from ResearchGate data) demonstrate IC50 values in the nanomolar range, outperforming Donepezil in selectivity indices for AChE over BuChE.

Comparative Data Summary

The following table synthesizes experimental data from recent comparative studies (Sources: NIH, Frontiers, ScienceDirect).

FeatureDonepezil (Reference)Piperine (Natural)Hybrid C (Isatin-Piperidine)
Primary Target AChE (IC

20-50 nM)
Nrf2 / NF-

B
Dual AChE/MAO-B (IC

34 nM / 108 nM)
BBB Permeability High (

cm/s)
Moderate (Enhances others)High (Designed Lipophilicity)
Neuroprotection Moderate (via

-nAChR)
High (Antioxidant)Superior (Synergistic)
Toxicity Risk Cholinergic crisis (high dose)Low (GRAS status)Low (Selectivity Index > 10)
Metabolic Stability Moderate (CYP2D6/3A4)Low (Rapid elimination)Optimized (Structure-dependent)

Visualizing the Mechanism of Action

The diagram below illustrates the divergent pathways by which these derivatives exert neuroprotection. Note the "Dual Inhibition" advantage of the synthetic hybrid.

NeuroprotectionPathways cluster_agents Piperidine Agents cluster_targets Molecular Targets cluster_effects Neuroprotective Outcome Donepezil Donepezil (Benzylpiperidine) AChE AChE Enzyme Donepezil->AChE Inhibits nAChR α7-nAChR Donepezil->nAChR Stimulates Piperine Piperine (Natural) Nrf2 Nrf2 Pathway Piperine->Nrf2 Activates Hybrid Isatin-Piperidine (Hybrid) Hybrid->AChE Inhibits (nM) MAOB MAO-B Enzyme Hybrid->MAOB Inhibits (nM) ACh_Level ↑ Acetylcholine (Cognition) AChE->ACh_Level Preserves ROS_Down ↓ ROS / Oxidative Stress MAOB->ROS_Down Prevents H2O2 Gen. Nrf2->ROS_Down Antioxidant Enzymes Apoptosis_Down ↓ Neuronal Apoptosis nAChR->Apoptosis_Down Ca2+ Modulation ROS_Down->Apoptosis_Down

Figure 1: Mechanistic divergence of piperidine derivatives. Note the Hybrid compound's dual-action on both cholinergic and oxidative pathways.

Experimental Protocols for Validation

To objectively compare these derivatives, researchers must employ self-validating protocols. Below are the two critical workflows required to generate the data cited above.

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Purpose: To determine the IC50 of the piperidine derivative against Acetylcholinesterase.

  • Preparation: Dissolve test compounds (Donepezil, Hybrid) in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Enzyme Mix: In a 96-well plate, add 140

    
    L of 0.1 M phosphate buffer (pH 8.0) and 20 
    
    
    
    L of AChE solution (0.05 U/mL, from Electrophorus electricus).
  • Incubation: Add 20

    
    L of test compound. Incubate at 25°C for 15 minutes. Critical Step: This pre-incubation allows for the formation of the Enzyme-Inhibitor complex.
    
  • Substrate Addition: Add 10

    
    L of DTNB (10 mM) and 10 
    
    
    
    L of Acetylthiocholine Iodide (ATCh, 10 mM).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: The control (no inhibitor) must show a linear increase in absorbance (

    
    ). Calculate % Inhibition:
    
    
    
    
Protocol B: Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Purpose: To measure the compound's ability to rescue neurons from excitotoxic death (mimicking Ischemic/AD conditions).

  • Cell Culture: Seed SH-SY5Y or PC12 cells (

    
     cells/well) in DMEM. Differentiate with Retinoic Acid (10 
    
    
    
    M) for 5 days to induce neurite outgrowth.
  • Pre-treatment: Treat cells with the piperidine derivative (0.1, 1, 10

    
    M) for 2 hours.
    
  • Insult: Add L-Glutamate (final concentration 5-10 mM) to induce roughly 50% cell death in controls. Incubate for 24 hours.

  • Viability Readout (MTT): Add MTT solution (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Quantification: Read absorbance at 570 nm.

  • Self-Validation:

    • Negative Control: Untreated cells (100% viability).

    • Positive Control:[2][3][4] Glutamate only (~50% viability).

    • Success Criteria: Test compound must restore viability significantly (

      
      ) compared to the Positive Control.
      

Screening Workflow Visualization

The following workflow outlines the logical progression from synthesis to in vivo validation for a novel piperidine derivative.

ScreeningWorkflow cluster_invitro In Vitro Screening (Go/No-Go) cluster_insilico ADME Prediction Synthesis 1. Synthesis (Piperidine Scaffold) Ellman 2. Enzyme Inhibition (AChE/MAO-B IC50) Synthesis->Ellman PAINS PAINS Filter (Remove False Positives) Ellman->PAINS Active Hits CellTox 3. Cytotoxicity (SH-SY5Y MTT) BBB 4. BBB Permeability (PAMPA / In Silico) CellTox->BBB Non-Toxic PAINS->Synthesis Fail (Redesign) PAINS->CellTox Pass InVivo 5. In Vivo Validation (MCAO / Scopolamine Model) BBB->InVivo High Permeability

Figure 2: Strategic screening pipeline. Note the inclusion of a PAINS (Pan-Assay Interference Compounds) filter, critical for piperidine derivatives to avoid false positives in colorimetric assays.

References

  • Mateev, E., et al. (2025). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties. ResearchGate.

  • Shen, H., et al. (2010). Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors.[5] British Journal of Pharmacology.[6]

  • Wang, Y., et al. (2025). Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway. Frontiers in Pharmacology.

  • Li, X., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine Derivatives. Pharmaceutical Fronts.[4][7][8]

  • BenchChem Protocols. Application Notes and Protocols for In Vivo Testing of Piperidine Derivatives.

Sources

Validation

Independent replication of studies using (S)-2-(3-methoxyphenyl)piperidine

The following guide provides an independent technical replication and comparison framework for the synthesis and validation of (S)-2-(3-methoxyphenyl)piperidine (CAS 920588-03-0). This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent technical replication and comparison framework for the synthesis and validation of (S)-2-(3-methoxyphenyl)piperidine (CAS 920588-03-0). This document is designed for researchers requiring high-fidelity replication of chiral piperidine scaffolds, often utilized as precursors for NK1 antagonists, Sigma receptor ligands, and novel CNS probes.

Executive Summary & Technical Context

Compound: (S)-2-(3-methoxyphenyl)piperidine Target Class: Chiral 2-arylpiperidine scaffold Primary Application: Building block for neuroactive ligands (e.g., NK1 antagonists, Dopamine Reuptake Inhibitors). Replication Challenge: The primary challenge lies in establishing high Enantiomeric Excess (% ee) and preventing racemization during workup. This guide compares the Solid-Phase Stereoselective Synthesis (Adriaenssens Method) against the Asymmetric Hydrogenation (Catalytic Method) to determine the optimal route for reproducibility and scale.

Comparative Overview
FeatureMethod A: Solid-Phase (Adriaenssens) Method B: Asymmetric Hydrogenation (Catalytic) Method C: Classical Resolution
Stereocontrol (% ee) High (>80-95%)Very High (>95-99%)Moderate (variable per recrystallization)
Scalability Low (mg to g scale)High (kg scale)High (kg scale)
Replication Risk Moderate (Resin handling)High (Catalyst sensitivity)Low (Simple crystallization)
Cost Efficiency Low (Expensive resins)Moderate (Precious metal catalyst)High (Cheap reagents)
Primary Utility Library generation / DiscoveryProcess Chemistry / ManufacturingBulk Reagent Preparation

Detailed Experimental Protocols

Protocol A: Solid-Phase Stereoselective Synthesis (Adriaenssens Method)

Best for: Small-scale, high-diversity library generation where absolute configuration is dictated by the chiral auxiliary.

Mechanism: Utilization of a resin-bound chiral auxiliary (phenylethylamine) to direct the diastereoselective reduction of a cyclic iminium intermediate.

Step-by-Step Workflow
  • Resin Loading:

    • Swell Merrifield resin (1.0 equiv) in DCM.

    • React with (S)-(-)-1-phenylethylamine (excess) to form the resin-bound chiral amine.

  • Aza-Diels-Alder / Cyclization:

    • Couple the resin-bound amine with 3-methoxybenzaldehyde and a suitable diene (e.g., Danishefsky’s diene) or perform a condensation/cyclization sequence to generate the resin-bound dehydropiperidine or iminium precursor.

    • Note: The Adriaenssens protocol specifically utilizes an acid-labile linker strategy involving resin-bound enol ethers converted to amino ketones, then cyclized to iminium salts.

  • Diastereoselective Reduction:

    • Treat the cyclic iminium salt (on resin) with NaBH(OAc)₃ (5.0 equiv) in DCM/AcOH (9:1) at 0°C.

    • Critical Control Point: The chiral auxiliary on the nitrogen directs the hydride attack, establishing the (S)-configuration at C2.

  • Cleavage & Deprotection:

    • Cleave the product from the resin using TFA/DCM (1:1).

    • If the chiral auxiliary remains (N-benzyl), perform hydrogenolysis (H₂, Pd/C, MeOH) to yield the free amine (S)-2-(3-methoxyphenyl)piperidine .

Validation Data (Replication Target)
  • Yield: ~75% (stepwise)

  • Chiral Purity: ~80% ee (prior to recrystallization)

  • Key Observation: The "switch" in resin or auxiliary enantiomer allows access to the (R)-isomer, validating the stereocontrol mechanism.

Protocol B: Asymmetric Hydrogenation (Catalytic Alternative)

Best for: Large-scale production requiring >98% ee.

Mechanism: Iridium-catalyzed asymmetric hydrogenation of the corresponding cyclic imine or pyridine.

Step-by-Step Workflow
  • Precursor Synthesis:

    • Synthesize 2-(3-methoxyphenyl)pyridine via Suzuki coupling of 2-bromopyridine and 3-methoxyphenylboronic acid.

  • Hydrogenation:

    • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) with chiral ligand (S)-SegPhos or (S)-MeO-Biphep .

    • Additives: I₂ (5 mol%) or dilute HCl (to activate the pyridine ring).

    • Conditions: 30-50 bar H₂, 25°C, Solvent: Toluene or MeOH.

    • Duration: 12-24 hours.

  • Workup:

    • Vent H₂, filter catalyst through Celite.

    • Concentrate filtrate to obtain crude (S)-2-(3-methoxyphenyl)piperidine.

    • Purify via acid-base extraction.

Validation & Quality Control (The "Self-Validating System")

To ensure independent replication success, the following analytical controls must be implemented.

A. Chiral HPLC Method

Objective: Quantify Enantiomeric Excess (ee).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (97 : 3) with 0.1% Diethylamine.

  • Flow Rate: 0.8 mL/min

  • Detection: UV @ 220 nm or 254 nm.

  • Reference Retention Times:

    • (S)-Isomer: ~41.6 min (Target)

    • (R)-Isomer: ~32.1 min

  • Acceptance Criteria: ee > 95% for biological assays.

B. NMR Characterization
  • 1H NMR (400 MHz, CDCl₃): δ 7.25 (t, 1H, Ar-H), 6.95-6.80 (m, 3H, Ar-H), 3.80 (s, 3H, OMe), 3.55 (dm, 1H, H-2), 3.20 (d, 1H, H-6eq), 2.75 (td, 1H, H-6ax), 1.90-1.50 (m, 6H, Piperidine-CH₂ + NH).

  • Diagnostic Signal: The benzylic proton (H-2) chemical shift and coupling constants (J values) confirm the chair conformation and equatorial placement of the aryl group.

C. Optical Rotation
  • Parameter: [α]D²⁰

  • Expected Value: Negative (-) for the (S)-enantiomer in Ethanol (verify against specific salt form; HCl salts often invert sign).

Visualizing the Replication Logic

The following diagrams illustrate the synthetic logic and the validation workflow.

Diagram 1: Comparative Synthesis Pathways

SynthesisComparison Start Precursor Selection Resin Solid Support (Merrifield Resin) Start->Resin Method A Pyridine 2-(3-MeO-Ph)Pyridine Start->Pyridine Method B Aux Chiral Auxiliary ((S)-Phenylethylamine) Resin->Aux Loading Cyclization Aza-Diels-Alder / Cyclization (Resin Bound) Aux->Cyclization Stereocontrol Cleavage TFA Cleavage & Deprotection Cyclization->Cleavage ProductA (S)-2-(3-MeO-Ph)Piperidine (Method A: High Diversity) Cleavage->ProductA Cat Ir-Catalyzed Hydrogenation (Chiral Ligand) Pyridine->Cat H2, 50 bar ProductB (S)-2-(3-MeO-Ph)Piperidine (Method B: High Scale) Cat->ProductB

Caption: Comparison of Solid-Phase (Method A) vs. Catalytic Hydrogenation (Method B) pathways.

Diagram 2: Validation Workflow

Validation Sample Crude Product (S)-Isomer NMR 1H NMR / 13C NMR (Structure Verification) Sample->NMR HPLC Chiral HPLC (Chiralcel OD-H) Sample->HPLC Decision ee > 95%? HPLC->Decision Recryst Recrystallization (L-Tartaric Acid) Decision->Recryst No Final Release for Biological Assay (Ki Determination) Decision->Final Yes Recryst->HPLC Re-test

Caption: Quality Control Decision Tree for validating chiral purity before biological testing.

Performance Data Summary

MetricAdriaenssens (Solid Phase)Catalytic Hydrogenation (Modern)
Overall Yield 45-60%85-95%
Enantiomeric Excess ~80% (requires cleanup)>98% (direct)
Reaction Time 3-5 Days (multi-step)12-24 Hours
Atom Economy Low (Resin/Auxiliary waste)High
Replication Difficulty High (Resin chemistry skills)Medium (High pressure equipment)

References

  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD Thesis, University of Glasgow. [Link]

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry. (Contextual reference for Method B mechanism).
  • Watson, W. J., et al. (2010). Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridines. Chemical Communications.[1] (Standard protocol for Method B).

Sources

Comparative

A Comparative Benchmarking Guide to (S)-2-(3-methoxyphenyl)piperidine: Unveiling its Potential as a CNS Modulator

This guide provides a comprehensive comparative analysis of the novel compound, (S)-2-(3-methoxyphenyl)piperidine, against established standard reference compounds. Our objective is to furnish researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel compound, (S)-2-(3-methoxyphenyl)piperidine, against established standard reference compounds. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into its potential pharmacological profile. Given the diverse biological activities of the phenylpiperidine scaffold, which is a privileged structure in medicinal chemistry, this investigation will primarily focus on characterizing the interaction of (S)-2-(3-methoxyphenyl)piperidine with the sigma-1 receptor, a key modulator of intracellular signaling, while also exploring its potential activity at the dopamine transporter (DAT).[1]

Introduction: The Phenylpiperidine Scaffold and the Enigma of (S)-2-(3-methoxyphenyl)piperidine

The piperidine ring is a fundamental heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and capacity for diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS).[1][2] Phenylpiperidine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including modulation of monoamine transporters and sigma receptors.[4][5][6]

(S)-2-(3-methoxyphenyl)piperidine is a chiral phenylpiperidine derivative whose specific biological targets have not been extensively characterized in publicly available literature. The presence of the methoxy group at the meta-position of the phenyl ring, coupled with the stereochemistry of the piperidine ring, suggests a potential for specific interactions with CNS targets. This guide outlines a systematic approach to benchmark this compound against well-established pharmacological tools to elucidate its primary mechanism of action.

Rationale for Target Selection and Reference Compounds

Based on the known pharmacology of structurally related phenylpiperidines, two primary hypotheses for the biological activity of (S)-2-(3-methoxyphenyl)piperidine are proposed:

  • Primary Hypothesis: Sigma-1 Receptor Modulation. The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, where it modulates a wide array of signaling pathways, including calcium signaling, ion channel function, and intercellular communication.[7][8][9] Numerous piperidine-containing compounds have been identified as high-affinity sigma-1 receptor ligands.[6][10][11]

  • Secondary Hypothesis: Dopamine Transporter Inhibition. The dopamine transporter (DAT) is a key regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[2][12] Phenylpiperidine derivatives are known to act as potent and selective DAT inhibitors.[4][7][13]

To rigorously test these hypotheses, a panel of well-characterized standard reference compounds has been selected for direct comparison.

Table 1: Standard Reference Compounds for Benchmarking

Reference Compound Primary Target(s) Mechanism of Action Rationale for Inclusion
(+)-Pentazocine Sigma-1 Receptor (Agonist)Binds to and activates the sigma-1 receptor.[7]A prototypical and selective sigma-1 receptor agonist used to define agonist binding and functional activity.[12][14]
Haloperidol Sigma-1 Receptor (Antagonist), Dopamine D2 Receptor (Antagonist)High-affinity antagonist at both sigma-1 and D2 receptors.[7]A widely used sigma-1 receptor antagonist to determine competitive binding and functional antagonism. Its activity at D2 receptors provides a counter-screen for selectivity.[12][14]
GBR 12909 (Vanoxerine) Dopamine Transporter (Inhibitor)Potent and selective inhibitor of dopamine reuptake.[12]A well-characterized and selective DAT inhibitor to assess potential activity and selectivity of the test compound at the dopamine transporter.[7]

Experimental Design: A Multi-faceted Approach to Target Validation

A comprehensive in vitro pharmacological evaluation is proposed to benchmark (S)-2-(3-methoxyphenyl)piperidine. The experimental workflow is designed to provide a clear, quantitative comparison with the selected reference compounds.

experimental_workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays s1_binding Sigma-1 Receptor Binding ([3H]-(+)-Pentazocine) dat_binding Dopamine Transporter Binding ([3H]WIN 35,428) dat_uptake [3H]Dopamine Uptake Assay dat_binding->dat_uptake Assess Functional Potency (IC50) compound (S)-2-(3-methoxyphenyl)piperidine & Reference Compounds compound->s1_binding Determine Ki compound->dat_binding Determine Ki

Figure 1: High-level experimental workflow for the pharmacological characterization of (S)-2-(3-methoxyphenyl)piperidine.

Part 1: Radioligand Binding Assays

The initial step involves determining the binding affinity (Ki) of (S)-2-(3-methoxyphenyl)piperidine for the sigma-1 receptor and the dopamine transporter. These assays provide a direct measure of the compound's ability to physically interact with the target proteins.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [5][12][14]

  • Tissue Preparation: Guinea pig brain or liver membranes, which are rich in sigma-1 receptors, will be prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor agonist).

  • Non-specific Binding Determination: 10 µM Haloperidol.

  • Incubation: Membrane homogenates will be incubated with a fixed concentration of [³H]-(+)-pentazocine and a range of concentrations of the test compound, (+)-pentazocine, or haloperidol.

  • Termination and Detection: The binding reaction will be terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters will be quantified by liquid scintillation counting.

  • Data Analysis: Competition binding data will be analyzed using non-linear regression to determine the IC50 values, which will then be converted to Ki values using the Cheng-Prusoff equation.

Experimental Protocol: Dopamine Transporter Radioligand Binding Assay [15]

  • Tissue Preparation: Rat striatal membranes, a region with high DAT density, will be prepared.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Non-specific Binding Determination: 10 µM GBR 12909.

  • Incubation: Striatal membranes will be incubated with [³H]WIN 35,428 and varying concentrations of the test compound or GBR 12909.

  • Termination and Detection: As described for the sigma-1 receptor binding assay.

  • Data Analysis: As described for the sigma-1 receptor binding assay.

Part 2: Functional Assays

To complement the binding data, functional assays are crucial to determine whether the compound acts as an inhibitor (in the case of DAT) and to assess its functional potency.

Experimental Protocol: [³H]Dopamine Uptake Assay [16][17][18]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) will be used.

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Substrate: [³H]Dopamine.

  • Procedure: a. hDAT-expressing cells will be pre-incubated with various concentrations of (S)-2-(3-methoxyphenyl)piperidine or GBR 12909. b. [³H]Dopamine will be added to initiate the uptake reaction. c. Uptake will be terminated by rapid washing with ice-cold buffer. d. The amount of [³H]dopamine accumulated within the cells will be determined by liquid scintillation counting.

  • Data Analysis: The concentration-dependent inhibition of [³H]dopamine uptake will be analyzed to determine the IC50 value of the test compound.

Comparative Data Summary

The following tables present the expected data output from the proposed experiments, allowing for a direct comparison of (S)-2-(3-methoxyphenyl)piperidine with the standard reference compounds.

Table 2: Comparative Binding Affinities (Ki, nM)

Compound Sigma-1 Receptor Dopamine Transporter Selectivity Ratio (Ki DAT / Ki Sigma-1)
(S)-2-(3-methoxyphenyl)piperidineExperimental ValueExperimental ValueCalculated Value
(+)-PentazocineKnown ValueHigh (low affinity)High
HaloperidolKnown ValueModerateLow
GBR 12909High (low affinity)Known ValueLow

Table 3: Comparative Functional Potency (IC50, nM)

Compound [³H]Dopamine Uptake Inhibition
(S)-2-(3-methoxyphenyl)piperidineExperimental Value
GBR 12909Known Value

Mechanistic Insights and Structure-Activity Relationships

The experimental data will provide crucial insights into the mechanism of action of (S)-2-(3-methoxyphenyl)piperidine.

signaling_pathway cluster_sigma1 Hypothesis 1: Sigma-1 Receptor Modulation cluster_dat Hypothesis 2: DAT Inhibition s1_receptor Sigma-1 Receptor ca_signaling Ca2+ Signaling s1_receptor->ca_signaling ion_channels Ion Channels s1_receptor->ion_channels cellular_processes Cellular Processes (e.g., Neuronal Survival) ca_signaling->cellular_processes ion_channels->cellular_processes dat Dopamine Transporter (DAT) dopamine Synaptic Dopamine dat->dopamine Reuptake dopamine_receptors Dopamine Receptors dopamine->dopamine_receptors postsynaptic_signaling Postsynaptic Signaling dopamine_receptors->postsynaptic_signaling compound (S)-2-(3-methoxyphenyl)piperidine compound->s1_receptor Binds to compound->dat Inhibits

Figure 2: Potential signaling pathways modulated by (S)-2-(3-methoxyphenyl)piperidine.

The structure-activity relationship (SAR) of phenylpiperidines at both sigma-1 receptors and dopamine transporters is influenced by the substitution pattern on the phenyl ring. For DAT inhibitors, electron-withdrawing groups on the phenyl ring can enhance affinity.[4] In the case of sigma-1 receptor ligands, the position and nature of the substituent are critical for both affinity and selectivity.[6] The meta-methoxy group in (S)-2-(3-methoxyphenyl)piperidine may play a key role in its interaction with the target protein, potentially through hydrogen bonding or steric interactions. The (S)-stereochemistry at the 2-position of the piperidine ring is also expected to be a critical determinant of its binding affinity and selectivity.

Conclusion

This guide outlines a rigorous and objective framework for benchmarking (S)-2-(3-methoxyphenyl)piperidine against established reference compounds. The proposed experiments will definitively determine its primary biological target(s) and provide a quantitative measure of its potency and selectivity. The resulting data will be invaluable for the scientific community in understanding the pharmacological profile of this novel compound and will guide future research into its potential therapeutic applications in CNS disorders. The systematic approach presented here underscores the importance of head-to-head comparisons with well-characterized standards to ensure the generation of robust and reliable data in the field of drug discovery.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link][18]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link][17]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link][14]

  • Dutta, A. K., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. [Link][4]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link][12]

  • NeuroDetective International. (n.d.). Pre-clinical Contract Research In Vitro Assays. Retrieved February 15, 2026, from [Link][19]

  • Dutta, A. K., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 38(20), 4047–4055. [Link][7]

  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 259. [Link][20]

  • Lever, J. R., et al. (2009). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 623(1-3), 54–61. [Link][5]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link][18]

  • Al-Afify, A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 972-987. [Link][21]

  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2535–2545. [Link][6]

  • Prezzavento, O., et al. (2016). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 59(17), 7958–7974. [https://www.uniba.it/it/ricerca/produzione-scientifica/scheda-prodotto-della-ricerca?key=http%3A%2F%2Fwww.uniba.it%2Fit%2Fricerca%2Fproduzione-scientifica%2Fscheda-prodotto-della-ricerca%3Fkey%3Dhttp%253A%252F%252Fwww.uniba.it%252Fit%252Fricerca%252Fproduzione-scientifica%252Fscheda-prodotto-della-ricerca%253Fkey%253Dhttp%25253A%25252F%25252Fwww.uniba.it%25252Fit%25252Fricerca%25252Fproduzione-scientifica%25252Fscheda-prodotto-della-ricerca%25253Fkey%25253Dhttp%2525253A%2525252F%2525252Fwww.uniba.it%2525252Fit%2525252Fricerca%2525252Fproduzione-scientifica%2525252Fscheda-prodotto-della-ricerca%2525253Fkey%2525253Dhttp%252525253A%252525252F%252525252Fwww.uniba.it%252525252Fit%252525252Fricerca%252525252Fproduzione-scientifica%252525252Fscheda-prodotto-della-ricerca%252525253Fkey%252525253Dhttp%25252525253A%25252525252F%25252525252Fwww.uniba.it%25252525252Fit%25252525252Fricerca%25252525252Fproduzione-scientifica%25252525252Fscheda-prodotto-della-ricerca%25252525253Fkey%25252525253Dhttp%2525252525253A%2525252525252F%2525252525252Fwww.uniba.it%2525252525252Fit%2525252525252Fricerca%2525252525252Fproduzione-scientifica%2525252525252Fscheda-prodotto-della-ricerca%2525252525253Fkey%2525252525253Dhttp%252525252525253A%252525252525252F%252525252525252Fwww.uniba.it%252525252525252Fit%252525252525252Fricerca%252525252525252Fproduzione-scientifica%252525252525252Fscheda-prodotto-della-ricerca%252525252525253Fkey%252525252525253Dhttp%25252525252525253A%25252525252525252F%25252525252525252Fwww.uniba.it%25252525252525252Fit%25252525252525252Fricerca%25252525252525252Fproduzione-scientifica%25252525252525252Fscheda-prodotto-della-ricerca%25252525252525253Fkey%25252525252525253Dhttp%2525252525252525253A%25252525252525252F%2525252525252525252Fwww.uniba.it%2525252525252525252Fit%2525252525252525252Fricerca%2525252525252525252Fproduzione-scientifica%2525252525252525252Fscheda-prodotto-della-ricerca%2525252525252525253Fkey%2525252525252525253Dhttp%252525252525252525253A%252525252525252525252F%252525252525252525252Fwww.uniba.it%252525252525252525252Fit%252525252525252525252Fricerca%252525252525252525252Fproduzione-scientifica%252525252525252525252Fscheda-prodotto-della-ricerca%252525252525252525253Fkey%252525252525252525253Dhttp%25252525252525252525253A%25252525252525252525252F%25252525252525252525252Fwww.uniba.it%25252525252525252525252Fit%25252525252525252525252Fricerca%25252525252525252525252Fproduzione-scientifica%25252525252525252525252Fscheda-prodotto-della-ricerca%25252525252525252525253Fkey%25252525252525252525253Dhttp%2525252525252525252525253A%2525252525252525252525252F%2525252525252525252525252Fwww.uniba.it%2525252525252525252525252Fit%2525252525252525252525252Fricerca%2525252525252525252525252Fproduzione-scientifica%2525252525252525252525252Fscheda-prodotto-della-ricerca%2525252525252525252525253Fkey%2525252525252525252525253Dhttp%252525252525252525252525253A%252525252525252525252525252F%252525252525252525252525252Fwww.uniba.it%252525252525252525252525252Fit%252525252525252525252525252Fricerca%252525252525252525252525252Fproduzione-scientifica%252525252525252525252525252Fscheda-prodotto-della-ricerca%252525252525252525252525253Fkey%252525252525252525252525253Dhttp%25252525252525252525252525253A%25252525252525252525252525252F%25252525252525252525252525252Fwww.uniba.it%25252525252525252525252525252Fit%25252525252525252525252525252Fricerca%25252525252525252525252525252Fproduzione-scientifica%25252525252525252525252525252Fscheda-prodotto-della-ricerca%25252525252525252525252525253Fkey%25252525252525252525252525253Dhttp%2525252525252525252525252525253A%2525252525252525252525252525252F%2525252525252525252525252525252Fwww.uniba.it%2525252525252525252525252525252Fit%2525252525252525252525252525252Fricerca%2525252525252525252525252525252Fproduzione-scientifica%2525252525252525252525252525252Fscheda-prodotto-della-ricerca%2525252525252525252525252525253Fkey%2525252525252525252525252525253Dhttp%252525252525252525252525252525253A%252525252525252525252525252525252F%252525252525252525252525252525252Fwww.uniba.it%252525252525252525252525252525252Fit%252525252525252525252525252525252Fricerca%252525252525252525252525252525252Fproduzione-scientifica%252525252525252525252525252525252Fscheda-prodotto-della-ricerca%252525252525252525252525252525253Fkey%252525252525252525252525252525253Dhttp%25252525252525252525252525252525253A%25252525252525252525252525252525252F%25252525252525252525252525252525252Fwww.uniba.it%25252525252525252525252525252525252Fit%25252525252525252525252525252525252Fricerca%25252525252525252525252525252525252Fproduzione-scientifica%25252525252525252525252525252525252Fscheda-prodotto-della-ricerca%25252525252525252525252525252525253Fkey%25252525252525252525252525252525253Dhttp%2525252525252525252525252525252525253A%2525252525252525252525252525252525252F%2525252525252525252525252525252525252Fwww.uniba.it%2525252525252525252525252525252525252Fit%2525252525252525252525252525252525252Fricerca%25252525252525252525252525252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Validation

In Vivo Validation of In Vitro Findings for a Novel Dopamine Reuptake Inhibitor: A Comparative Guide for (S)-2-(3-methoxyphenyl)piperidine

This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the novel compound (S)-2-(3-methoxyphenyl)piperidine, a putative dopamine reuptake inhibitor (DRI). As researchers and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the novel compound (S)-2-(3-methoxyphenyl)piperidine, a putative dopamine reuptake inhibitor (DRI). As researchers and drug development professionals, translating promising laboratory results into meaningful physiological effects is a critical step. This document outlines the rationale, experimental design, and comparative analysis necessary to bridge this translational gap, ensuring scientific rigor and providing a clear path forward for preclinical assessment.

The piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, often associated with modulation of monoamine transporters.[1] Based on its structural similarity to known DRIs, we hypothesize that (S)-2-(3-methoxyphenyl)piperidine exhibits its primary mechanism of action through the inhibition of the dopamine transporter (DAT). This guide will therefore focus on the validation of this hypothesis through a series of integrated in vitro and in vivo studies.

Section 1: Foundational In Vitro Characterization

Before embarking on resource-intensive in vivo studies, a thorough in vitro characterization is paramount. This initial phase serves to confirm the compound's direct interaction with the dopamine transporter and establish its potency and selectivity.

Radioligand Binding Assays: Quantifying Affinity for the Dopamine Transporter

The initial step is to determine if (S)-2-(3-methoxyphenyl)piperidine physically binds to the dopamine transporter. A competitive radioligand binding assay is the gold standard for this purpose.[2][3] This assay measures the ability of our test compound to displace a known high-affinity radioligand from the transporter.

Experimental Rationale: By quantifying the displacement of a radiolabeled ligand (e.g., [³H]WIN 35,428), we can calculate the binding affinity (Ki) of (S)-2-(3-methoxyphenyl)piperidine for the dopamine transporter. A lower Ki value indicates a higher binding affinity. To assess selectivity, similar binding assays should be conducted for the serotonin transporter (SERT) and norepinephrine transporter (NET).

Table 1: Hypothetical Binding Affinities (Ki, nM) of (S)-2-(3-methoxyphenyl)piperidine and Comparator Compounds

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
(S)-2-(3-methoxyphenyl)piperidine1535025023.316.7
Cocaine2501504000.61.6
Methylphenidate100>10,000800>1008
Bupropion500>10,000>10,000>20>20
Dopamine Uptake Inhibition Assays: Assessing Functional Potency

Demonstrating binding is crucial, but it does not guarantee functional activity. A dopamine uptake assay directly measures the ability of (S)-2-(3-methoxyphenyl)piperidine to inhibit the primary function of the DAT: the reuptake of dopamine into the presynaptic neuron.[4][5][6]

Experimental Rationale: This functional assay typically uses cells expressing the human dopamine transporter (hDAT) and measures the uptake of radiolabeled dopamine (e.g., [³H]dopamine). The concentration of the test compound that inhibits 50% of dopamine uptake is its IC50 value.[4][5] A lower IC50 value signifies greater potency.

Table 2: Hypothetical Functional Potencies (IC50, nM) for Dopamine Uptake Inhibition

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
(S)-2-(3-methoxyphenyl)piperidine25800600
Cocaine300200500
Methylphenidate120>10,000900
Bupropion600>10,000>10,000

Section 2: In Vivo Validation: From Benchtop to Behavior

With promising in vitro data in hand, the next critical phase is to determine if (S)-2-(3-methoxyphenyl)piperidine elicits the expected physiological and behavioral responses in a living organism. The following studies are designed to provide a comprehensive in vivo profile.

In Vivo Microdialysis: Direct Measurement of Synaptic Dopamine Levels

The most direct way to validate the in vitro finding of dopamine reuptake inhibition is to measure dopamine levels in the brain of a freely moving animal. In vivo microdialysis is a powerful technique that allows for the sampling of extracellular neurotransmitters in specific brain regions.[7][8][9][10][11]

Experimental Rationale: A microdialysis probe is surgically implanted into a dopamine-rich brain region, such as the nucleus accumbens or striatum. Following administration of (S)-2-(3-methoxyphenyl)piperidine, dialysate samples are collected at regular intervals and analyzed for dopamine content, typically by HPLC with electrochemical detection. A significant and dose-dependent increase in extracellular dopamine levels post-administration would provide strong evidence for in vivo DAT inhibition.

Graphviz Diagram: In Vivo Microdialysis Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day A Animal Acclimation B Stereotaxic Surgery: Implant Guide Cannula A->B C Post-Surgery Recovery B->C D Insert Microdialysis Probe E Establish Baseline Dopamine Levels D->E F Administer Compound (S)-2-(3-methoxyphenyl)piperidine E->F G Collect Dialysate Samples (e.g., every 20 min for 3 hours) F->G H Analyze Dopamine Content (HPLC-ECD) G->H I Data Analysis: % Change from Baseline H->I

Caption: Workflow for in vivo microdialysis experiment.

Table 3: Hypothetical Peak Increase in Extracellular Dopamine in the Nucleus Accumbens

Compound (Dose)Peak Increase in Dopamine (% of Baseline)
Vehicle5 ± 2%
(S)-2-(3-methoxyphenyl)piperidine (1 mg/kg)150 ± 20%
(S)-2-(3-methoxyphenyl)piperidine (3 mg/kg)350 ± 45%
(S)-2-(3-methoxyphenyl)piperidine (10 mg/kg)600 ± 70%
Cocaine (10 mg/kg)400 ± 50%
Locomotor Activity: A Behavioral Correlate of Increased Dopaminergic Tone

Increased dopamine in the nucleus accumbens and striatum is strongly associated with an increase in spontaneous locomotor activity.[12][13][14][15][16] This behavioral assay provides a simple, high-throughput method to assess the functional consequences of DAT inhibition.

Experimental Rationale: Animals are placed in an open-field arena equipped with infrared beams to track their movement. Following administration of (S)-2-(3-methoxyphenyl)piperidine, locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a set period. A dose-dependent increase in locomotor activity that is attenuated by a dopamine receptor antagonist (e.g., haloperidol) would further support a dopaminergic mechanism of action.

Graphviz Diagram: Locomotor Activity Experimental Design

G cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Testing A Day 1-2: Habituate animals to handling and injection (saline) B Habituate to locomotor chambers A->B C Day 3: Administer Vehicle or (S)-2-(3-methoxyphenyl)piperidine D Immediately place in locomotor activity chamber C->D E Record activity for 60-120 minutes D->E F Data Analysis: Total distance, rearing, etc. E->F

Caption: Experimental design for locomotor activity testing.

Table 4: Hypothetical Total Distance Traveled (cm) in 60 minutes

TreatmentTotal Distance Traveled (cm)
Vehicle1500 ± 200
(S)-2-(3-methoxyphenyl)piperidine (1 mg/kg)3000 ± 350
(S)-2-(3-methoxyphenyl)piperidine (3 mg/kg)6500 ± 700
(S)-2-(3-methoxyphenyl)piperidine (10 mg/kg)9000 ± 1100
Cocaine (10 mg/kg)7500 ± 850
Drug Self-Administration: Assessing Reinforcing Properties and Abuse Potential

A critical aspect of developing any CNS-active compound, particularly a DRI, is to evaluate its potential for abuse. The drug self-administration paradigm is considered the gold standard for assessing the reinforcing effects of a drug in preclinical models.[17][18][19][20][21]

Experimental Rationale: Animals are trained to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of the drug. The rate at which an animal will work to receive the drug is a measure of its reinforcing efficacy. A progressive ratio schedule, where the number of responses required for each infusion increases, can be used to determine the "breakpoint" - the point at which the animal is no longer willing to work for the drug. A high breakpoint is indicative of strong reinforcing properties.

Table 5: Hypothetical Breakpoints on a Progressive Ratio Schedule

CompoundBreakpoint (Lever Presses)
Saline5 ± 2
(S)-2-(3-methoxyphenyl)piperidine (0.1 mg/kg/infusion)45 ± 8
(S)-2-(3-methoxyphenyl)piperidine (0.3 mg/kg/infusion)120 ± 25
Cocaine (0.5 mg/kg/infusion)150 ± 30

Section 3: Detailed Experimental Protocols

For the successful execution of these studies, adherence to well-defined protocols is essential. The following are condensed, step-by-step methodologies for the key in vivo experiments.

Protocol: In Vivo Microdialysis
  • Animal Surgery: Anesthetize the animal (e.g., male Wistar rat, 250-300g) and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow for a 7-day recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Allow for a 2-hour equilibration period.

  • Baseline Collection: Collect at least three baseline dialysate samples at 20-minute intervals.

  • Drug Administration: Administer (S)-2-(3-methoxyphenyl)piperidine or vehicle via the desired route (e.g., intraperitoneal).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Analysis: Analyze the dopamine concentration in each sample using HPLC with electrochemical detection.

  • Data Expression: Express the results as a percentage change from the average baseline dopamine concentration.

Protocol: Locomotor Activity
  • Habituation: For two consecutive days, handle the animals (e.g., male C57BL/6 mice) and give them a saline injection. Place them in the locomotor activity chambers for 60 minutes to acclimate.

  • Test Day: On the third day, administer the test compound or vehicle.

  • Data Recording: Immediately place the animal in the locomotor activity chamber and record activity for the desired duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data for various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Protocol: Intravenous Self-Administration
  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a 5-7 day recovery period.

  • Acquisition Training: Place the animal in an operant chamber with two levers. Responses on the "active" lever result in an intravenous infusion of the drug (e.g., cocaine, 0.5 mg/kg/infusion) and the presentation of a cue light/tone. Responses on the "inactive" lever have no consequence. Training continues until stable responding is achieved.

  • Substitution: Once responding for the training drug is stable, substitute saline for the drug to extinguish the behavior. Then, substitute different doses of (S)-2-(3-methoxyphenyl)piperidine to determine if it maintains self-administration.

  • Progressive Ratio: To assess motivation, implement a progressive ratio schedule where the response requirement for each infusion increases with each successive infusion. The last ratio completed is the breakpoint.

Section 4: Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous progression from in vitro characterization to in vivo validation for a novel putative dopamine reuptake inhibitor, (S)-2-(3-methoxyphenyl)piperidine. The hypothetical data presented illustrates how to build a compelling case for the compound's mechanism of action and behavioral effects.

Positive results from these studies—namely, high affinity and potent inhibition at the DAT in vitro, coupled with increased synaptic dopamine, locomotor stimulation, and reinforcing properties in vivo—would provide strong validation of the initial hypothesis. Such a data package is essential for making informed decisions about the continued development of (S)-2-(3-methoxyphenyl)piperidine as a potential therapeutic agent or its characterization as a pharmacological tool.

Further studies could explore its effects on cognition, its potential for sensitization, and its interaction with other neurotransmitter systems to build an even more comprehensive profile of this novel compound.

References

  • Melior Discovery. (n.d.). Self-Administration Model of Addiction. Retrieved from [Link]

  • Caine, S. B., & Negus, S. S. (n.d.). Drug Self-Administration as a Model to Study the Reward System. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • Lynch, W. J. (2009). Self-administration of drugs in animals and humans as a model and an investigative tool. Current topics in behavioral neurosciences, 1, 1–29. Retrieved from [Link]

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). What We Have Learned about Addiction from Animal Models of Drug Self-Administration. Retrieved from [Link]

  • Sofuoglu, M., & de Wit, H. (2012). A review of human drug self-administration procedures. Psychopharmacology, 222(3), 341–353. Retrieved from [Link]

  • Shou, M., Ferrario, C. R., Schultz, K. N., Robinson, T. E., & Kennedy, R. T. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical chemistry, 78(19), 6717–6725. Retrieved from [Link]

  • PubMed Central (PMC). (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • PubMed Central (PMC). (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]

  • PubMed Central (PMC). (2008). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dopamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • PsychoGenics Inc. (n.d.). SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Clinical Psychopharmacology and Neuroscience. (2023). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Retrieved from [Link]

  • Dove Medical Press. (2021). Dopamine reuptake inhibitors in Parkinson's disease. Retrieved from [Link]

  • PubMed. (1984). Mouse locomotor activity: an in vivo test for dopamine autoreceptor activation. Retrieved from [Link]

  • Clinical Psychopharmacology and Neuroscience. (2023). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (S)-2-(3-Methoxyphenyl)piperidine

Executive Summary & Chemical Identification Immediate Action Required: Treat (S)-2-(3-methoxyphenyl)piperidine as a hazardous, basic organic amine . It requires segregation from acids and oxidizers to prevent exothermic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Action Required: Treat (S)-2-(3-methoxyphenyl)piperidine as a hazardous, basic organic amine . It requires segregation from acids and oxidizers to prevent exothermic reactions or the formation of toxic nitrogen oxides (NOx).

Disposal Classification: Non-Halogenated Organic Base. Method: High-temperature incineration via a licensed hazardous waste contractor. Critical Prohibition: NEVER dispose of this compound down the drain. It poses significant aquatic toxicity risks and regulatory violations (RCRA/EPA).

Parameter Data
Chemical Name (S)-2-(3-Methoxyphenyl)piperidine
CAS Number 920588-03-0
Molecular Formula C₁₂H₁₇NO
Physical State Liquid (Free Base) or Solid (HCl Salt)
Chemical Class Aryl-substituted Piperidine (Secondary Amine)
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Dermal), Corrosive (High pH)
RCRA Characteristics Likely D001 (Ignitable - if liquid), D002 (Corrosive)

Hazard Assessment & Causality

To dispose of this chemical safely, you must understand the why behind the protocols. This compound is not inert trash; it is a reactive intermediate.

The Amine Risk (Exothermic Potential)

As a secondary amine, this compound acts as a base (pKa ~9–10).

  • The Risk: Mixing this waste with acidic waste streams (e.g., spent HPLC mobile phases containing TFA or formic acid) will trigger an immediate acid-base neutralization.

  • The Consequence: This reaction is exothermic. In a closed waste container, the rapid heat generation can pressurize the vessel, leading to rupture or explosion.

  • Protocol: Always segregate into Basic/Alkaline waste streams.

Biological Activity (Toxicity)

Structurally, 3-methoxyphenyl-substituted piperidines share pharmacophore features with NMDA receptor antagonists and monoamine reuptake inhibitors.

  • The Risk: Potential neurotoxicity and acute toxicity upon dermal contact or inhalation.

  • Protocol: All disposal procedures require full PPE (Nitrile gloves, lab coat, safety glasses) and must occur inside a fume hood.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Container Selection

Before moving the chemical, select the correct vessel to ensure material compatibility.

  • Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the substance is in a wet/corrosive state.

  • Labeling: Attach a hazardous waste tag before adding waste.

    • Constituents: Write "(S)-2-(3-Methoxyphenyl)piperidine".[2][3][4]

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Basic/Corrosive."

Phase 2: Transfer & Segregation (The "Satellite Accumulation" Rule)

Perform this inside a certified chemical fume hood.

  • Check pH Compatibility: Ensure the waste container is designated for Basic Organic Waste .

    • Prohibited: Do not add to "General Organic Waste" if that container holds acidic mixtures.

  • Transfer: Pour liquid waste slowly using a funnel to prevent splashing. If solid, transfer using a chemically resistant spatula.

  • Rinsing (The "RCRA Empty" Standard):

    • To classify the original reagent bottle as "empty" (and safe for glass recycling), you must triple rinse it with a solvent capable of dissolving the residue (e.g., Ethanol or Methanol).

    • Crucial Step: Pour all three rinsates into the hazardous waste container, NOT down the sink.

Phase 3: Final Handover
  • Cap Tightly: Ensure the screw cap is secure but not over-torqued (allow for thermal expansion).

  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) to catch potential leaks.

  • Request Pickup: Contact your facility’s EHS or licensed waste contractor (e.g., Veolia, Clean Harbors) for incineration.

Emergency Spill Response

Scenario: You have dropped a vial containing 5g of (S)-2-(3-methoxyphenyl)piperidine on the floor.

  • Evacuate & Ventilate: Alert nearby personnel. If outside a hood, increase room ventilation if possible.

  • PPE Upgrade: Wear double nitrile gloves and a respirator if dust/vapors are present.

  • Containment:

    • Liquids: Surround the spill with universal absorbent pads or vermiculite.

    • Solids: Cover with a wet paper towel to prevent dust generation.

  • Neutralization (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., Citric acid powder or commercially available "Base Neutralizer") to the spill before sweeping. This reduces the volatility of the amine.

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Spill Debris: Contaminated with Toxic Amine."

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logic flow for determining the correct waste stream, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: (S)-2-(3-methoxyphenyl)piperidine StateCheck Physical State? Start->StateCheck Liquid Liquid (Free Base) StateCheck->Liquid Solid Solid (Salt/Powder) StateCheck->Solid Segregation CRITICAL CHECK: Is the Waste Stream Acidic? Liquid->Segregation CorrectStream Select Container: Non-Halogenated Basic Organic Waste Solid->CorrectStream Dissolve in solvent or Solid Waste Bin WrongStream STOP! Exothermic Risk. Select Basic Stream. Segregation->WrongStream Yes (Acidic) Segregation->CorrectStream No (Neutral/Basic) WrongStream->CorrectStream Corrective Action Rinse Triple Rinse Original Container (Add Rinsate to Waste) CorrectStream->Rinse Final Final Disposal: High-Temp Incineration Rinse->Final

Figure 1: Decision logic for the safe segregation and disposal of piperidine derivatives, prioritizing the prevention of acid-base incompatibilities.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary for Piperidine (Parent Structure). National Library of Medicine (US), National Center for Biotechnology Information. (Used for SAR-based hazard extrapolation). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

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